molecular formula C8H8FNO2 B3029042 4-Amino-3-fluorophenylacetic acid CAS No. 503315-77-3

4-Amino-3-fluorophenylacetic acid

Cat. No.: B3029042
CAS No.: 503315-77-3
M. Wt: 169.15 g/mol
InChI Key: HDUDZUAACDPSAF-UHFFFAOYSA-N
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Description

4-Amino-3-fluorophenylacetic acid is a useful research compound. Its molecular formula is C8H8FNO2 and its molecular weight is 169.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-amino-3-fluorophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3H,4,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUDZUAACDPSAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380865
Record name 4-Amino-3-fluorophenylacetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503315-77-3
Record name 4-Amino-3-fluorobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=503315-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-3-fluorophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Structure & Utility of 4-Amino-3-fluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural characteristics, synthesis, and applications of 4-Amino-3-fluorophenylacetic acid , a critical intermediate in medicinal chemistry.

Executive Summary

This compound (CAS: 503315-77-3 ) is a bifunctional aromatic building block widely employed in the synthesis of pharmaceuticals, particularly kinase inhibitors and peptide mimetics.[1] Its value lies in the bioisosteric replacement of hydrogen with fluorine at the ortho position to the amine.[1] This substitution modulates the basicity of the aniline nitrogen, enhances metabolic stability against ring oxidation, and alters the lipophilicity of the final drug scaffold without significantly changing steric volume.

Feature Specification
CAS Number 503315-77-3
IUPAC Name 2-(4-amino-3-fluorophenyl)acetic acid
Molecular Formula C

H

FNO

Molecular Weight 169.15 g/mol
Key Functionality Fluorinated Aniline + Carboxylic Acid Linker

Structural & Physicochemical Analysis

Electronic Architecture

The strategic placement of the fluorine atom at position 3 (ortho to the amino group) exerts a profound electronic effect:

  • Inductive Effect (-I): The highly electronegative fluorine atom withdraws electron density from the aromatic ring.[1] This lowers the pK

    
     of the aniline nitrogen (typically from ~4.6 in aniline to ~3.5–4.0 in this scaffold), reducing its nucleophilicity but also decreasing its liability to form reactive metabolites (e.g., quinone imines).
    
  • Acidic Domain: The acetic acid tail remains insulated from the fluorine's inductive pull by the methylene spacer, maintaining a typical carboxylic acid pK

    
     of approximately 4.5.[1]
    
Conformational Dynamics

Unlike non-fluorinated analogs, the C–F bond induces a specific dipole moment that can lock the conformation of the amino group through intramolecular electrostatic interactions.[1] In protein binding pockets, this fluorine often engages in multipolar interactions with backbone amides or carbonyls, a phenomenon known as "orthogonal fluorine interactions."[1]

Physicochemical Profile
PropertyValue (Experimental/Predicted)Implications for Drug Design
pK

(Acid)
4.47 ± 0.10Ionized at physiological pH (COO⁻).[1]
pK

(Base)
~3.6Neutral at physiological pH; reduced hERG liability.[1]
LogP 1.62Moderate lipophilicity; good membrane permeability.[1]
H-Bond Donors 2 (NH

, OH)
Critical for solvent-front interactions in kinases.[1]
H-Bond Acceptors 4 (N, O, F)Fluorine acts as a weak acceptor.

Synthesis & Manufacturing Protocols

The industrial preparation of this compound typically follows a Nitration-Reduction pathway starting from 3-fluorophenylacetic acid.[1] This route is preferred for its atom economy and availability of starting materials.[1]

Synthetic Workflow (Graphviz Diagram)

Synthesis Start 3-Fluorophenylacetic Acid (Starting Material) Step1 Nitration (HNO3/H2SO4, <0°C) Start->Step1 Electrophilic Aromatic Substitution Inter 4-Nitro-3-fluorophenylacetic acid (Major Isomer) Step1->Inter Regioselective (Para to alkyl) Step2 Catalytic Hydrogenation (H2, Pd/C, MeOH) Inter->Step2 Reduction Product This compound (Final Product) Step2->Product Purification

Figure 1: Primary synthetic pathway via nitration and reduction.[1]

Detailed Protocol
Step 1: Regioselective Nitration
  • Reagents: Fuming Nitric Acid, Concentrated Sulfuric Acid.[1]

  • Procedure: 3-Fluorophenylacetic acid is dissolved in concentrated H

    
    SO
    
    
    
    at -10°C. Fuming HNO
    
    
    is added dropwise.[1] The methylene-carboxyl group is a weak activator and ortho/para director.[1] The fluorine is an ortho/para director.[1] The position para to the alkyl group (position 4) is sterically favored and electronically reinforced by the fluorine (which directs ortho to itself).[1]
  • Critical Control: Temperature must be kept below 0°C to prevent over-nitration or oxidation of the benzylic carbon.[1]

  • Purification: The crude mixture is poured into ice water.[1] The 4-nitro isomer precipitates and can be recrystallized from ethanol/water.[1]

Step 2: Catalytic Hydrogenation
  • Reagents: 10% Palladium on Carbon (Pd/C), Hydrogen gas (1 atm), Methanol.[1]

  • Procedure: The nitro intermediate is dissolved in methanol.[1] Pd/C is added carefully under nitrogen.[1] The system is purged with H

    
     and stirred at room temperature for 4–6 hours.
    
  • Validation: Monitor by TLC or LC-MS until the nitro peak (M+ ~227) disappears and the amine peak (M+ 170) appears.[1]

  • Workup: Filter through Celite to remove catalyst.[1] Concentrate filtrate to obtain the off-white solid product.[1]

Analytical Specifications & Quality Control

To ensure the integrity of the scaffold for drug development, the following analytical signatures must be verified.

NMR Spectroscopy
  • 
    H NMR (DMSO-d
    
    
    
    , 400 MHz):
    • 
       12.1 ppm (s, 1H, COOH ) - Broad singlet, exchangeable.[1]
      
    • 
       6.8–7.0 ppm (m, 3H, Ar-H ) - Characteristic splitting due to 
      
      
      
      F coupling.
    • 
       5.0 ppm (s, 2H, Ar-NH 
      
      
      
      ) - Broad, exchangeable.
    • 
       3.4 ppm (s, 2H, Ar-CH 
      
      
      
      -COOH).
  • 
    F NMR: 
    
    • Single peak around -130 to -135 ppm (referenced to CFCl

      
      ), confirming mono-fluorination.[1]
      
Mass Spectrometry (LC-MS)
  • Ionization: ESI Positive Mode.

  • Parent Ion: [M+H]

    
     = 170.15 m/z.[1]
    
  • Fragmentation: Loss of CO

    
     (M-44) is a common fragmentation pathway for phenylacetic acids.[1]
    

Applications in Drug Discovery

Kinase Inhibitor Design

This scaffold is a "privileged structure" in kinase inhibition.[1] The carboxylic acid can be converted into amides to interact with the hinge region or solvent-front residues, while the fluorinated aniline serves as a warhead attachment point or a hydrophobic contact.[1]

  • Mechanism: The fluorine atom increases the metabolic half-life by blocking Phase I metabolism (hydroxylation) at the C3 position.[1]

  • Example: Used in the synthesis of covalent inhibitors where the amine is acrylated to target cysteine residues.[1]

Peptide Mimetics

The compound serves as a constrained phenylalanine analog.[1]

  • Bioisosterism: The 4-amino group allows for extension into the P1' or P2 pockets of proteases.[1]

  • Metabolic Stability: Fluorination protects the aromatic ring from oxidative degradation by Cytochrome P450 enzymes.[1]

Safety & Handling (SDS Summary)

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.[1]
Eye Irritation H319Causes serious eye irritation.[1]
STOT-SE H335May cause respiratory irritation.[1]
  • Handling: Use in a fume hood with nitrile gloves.[1]

  • Storage: Keep in a cool, dry place away from light. The amine is prone to oxidation (darkening) over time if exposed to air.[1]

References

  • LookChem. (2025).[1] this compound - CAS 503315-77-3 Properties and Suppliers. Retrieved from [Link]

  • PubChem. (2025).[1] Compound Summary: 4-Aminophenylacetic acid Derivatives. National Library of Medicine.[1] Retrieved from [Link][1]

  • ResearchGate. (2023). Fluorine in Medicinal Chemistry: Synthesis of Fluorinated Amino Acids. Retrieved from [Link]

Sources

synthesis of 4-Amino-3-fluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 4-Amino-3-fluorophenylacetic Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for this compound, a valuable building block in contemporary drug discovery and development. The document delineates a multi-step synthesis commencing from a commercially available starting material, 2-fluoro-4-nitrotoluene. Each synthetic step is discussed in detail, elucidating the underlying reaction mechanisms, rationale for reagent selection, and critical process parameters. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries, offering field-proven insights and detailed experimental protocols to enable successful synthesis and characterization of the target compound.

Introduction and Strategic Overview

This compound is a key intermediate in the synthesis of various pharmacologically active molecules. The presence of the fluorine atom and the specific substitution pattern on the phenyl ring can significantly influence the metabolic stability, binding affinity, and overall efficacy of drug candidates. The synthesis of such specifically substituted aromatic compounds presents unique challenges, primarily concerning the regioselective introduction of functional groups.

This guide outlines a logical and efficient four-step synthetic sequence. Our strategy is built upon creating the phenylacetic acid side-chain on a pre-functionalized aromatic ring, which circumvents potential difficulties in late-stage fluorination or amination.

The chosen pathway begins with 2-fluoro-4-nitrotoluene and proceeds through side-chain bromination, cyanation, nitrile hydrolysis, and concludes with the reduction of the nitro group. This approach is advantageous due to the relatively low cost of the starting material and the reliability of each transformation.

Retrosynthetic Analysis and Pathway Design

A retrosynthetic analysis of the target molecule, this compound (I), suggests a logical disconnection strategy. The primary amine can be derived from the reduction of a nitro group, leading to the precursor 3-fluoro-4-nitrophenylacetic acid (II). The carboxylic acid moiety can be obtained through the hydrolysis of a nitrile group, pointing to 3-fluoro-4-nitrophenylacetonitrile (III) as the next intermediate. This nitrile is accessible via nucleophilic substitution of a halide, such as in 1-(bromomethyl)-2-fluoro-4-nitrobenzene (IV). Finally, this benzylic bromide can be prepared from the commercially available starting material, 2-fluoro-4-nitrotoluene (V), via a selective radical bromination of the methyl group.

G cluster_retrosynthesis Retrosynthetic Analysis mol_I This compound (I) mol_II 3-Fluoro-4-nitrophenylacetic acid (II) mol_I->mol_II Amine Synthesis (Reduction) mol_III 3-Fluoro-4-nitrophenylacetonitrile (III) mol_II->mol_III Carboxylic Acid Synthesis (Hydrolysis) mol_IV 1-(Bromomethyl)-2-fluoro-4-nitrobenzene (IV) mol_III->mol_IV Nitrile Synthesis (Cyanation) mol_V 2-Fluoro-4-nitrotoluene (V) mol_IV->mol_V Benzylic Halogenation

Caption: Retrosynthetic pathway for this compound.

This analysis forms the basis for the forward synthesis detailed in the subsequent sections.

Detailed Synthetic Workflow and Experimental Protocols

The forward synthesis is designed as a sequential process where the product of each step is purified and used as the substrate for the next.

G start 2-Fluoro-4-nitrotoluene step1 Step 1: Bromination (NBS, AIBN) start->step1 intermediate1 1-(Bromomethyl)-2-fluoro- 4-nitrobenzene step1->intermediate1 step2 Step 2: Cyanation (NaCN, DMSO) intermediate1->step2 intermediate2 3-Fluoro-4-nitrophenyl- acetonitrile step2->intermediate2 step3 Step 3: Hydrolysis (Conc. HCl, Heat) intermediate2->step3 intermediate3 3-Fluoro-4-nitrophenyl- acetic acid step3->intermediate3 step4 Step 4: Reduction (Fe, NH4Cl) intermediate3->step4 end_product This compound step4->end_product

Caption: Overall four-step synthetic workflow.

Step 1: Benzylic Bromination of 2-Fluoro-4-nitrotoluene

Principle: This reaction proceeds via a free-radical mechanism. N-Bromosuccinimide (NBS) serves as the source of bromine radicals, and Azobisisobutyronitrile (AIBN) is a thermal initiator that generates radicals upon heating, initiating the chain reaction. The reaction is selective for the benzylic position due to the stability of the resulting benzyl radical.

Protocol:

  • To a solution of 2-fluoro-4-nitrotoluene (1.0 eq) in carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN, 0.05 eq).

  • Heat the mixture to reflux (approx. 77°C) under inert atmosphere for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct and wash the solid with a small amount of cold CCl₄.

  • Concentrate the filtrate under reduced pressure to yield the crude 1-(bromomethyl)-2-fluoro-4-nitrobenzene.

  • The crude product can be purified by column chromatography on silica gel or used directly in the next step if purity is sufficient.

Step 2: Synthesis of 3-Fluoro-4-nitrophenylacetonitrile

Principle: This step is a classic nucleophilic substitution (SN2) reaction. The highly nucleophilic cyanide ion (from NaCN) displaces the bromide from the benzylic carbon. A polar aprotic solvent like DMSO is used to solvate the cation (Na⁺), leaving the cyanide anion highly reactive.

Protocol:

  • Dissolve the crude 1-(bromomethyl)-2-fluoro-4-nitrobenzene (1.0 eq) in dimethyl sulfoxide (DMSO).

  • In a separate flask, carefully prepare a solution of sodium cyanide (NaCN, 1.2 eq) in DMSO. Caution: NaCN is highly toxic.

  • Slowly add the NaCN solution to the solution of the benzyl bromide at room temperature. An exotherm may be observed.

  • Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting material disappears.

  • Pour the reaction mixture into a large volume of ice-water and stir.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The resulting crude 3-fluoro-4-nitrophenylacetonitrile can be purified by recrystallization or column chromatography.

Step 3: Hydrolysis to 3-Fluoro-4-nitrophenylacetic Acid

Principle: Acid-catalyzed hydrolysis of the nitrile first forms a primary amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid and ammonium salt. Concentrated strong acids and heat are typically required to drive this reaction to completion.

Protocol:

  • Combine the 3-fluoro-4-nitrophenylacetonitrile (1.0 eq) with concentrated hydrochloric acid (e.g., 6 N HCl).[1]

  • Heat the mixture to reflux (approx. 100-110°C) for 8-12 hours. The reaction progress can be monitored by observing the cessation of ammonia evolution or by TLC.

  • Cool the reaction mixture in an ice bath. The product, 3-fluoro-4-nitrophenylacetic acid, should precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the product under vacuum to yield the desired carboxylic acid.

Step 4: Reduction of the Nitro Group to this compound

Principle: The selective reduction of an aromatic nitro group in the presence of other functional groups like a carboxylic acid can be effectively achieved using metals in acidic or neutral conditions. A combination of iron powder and ammonium chloride in an aqueous/alcoholic solvent system is a mild, inexpensive, and efficient method for this transformation.[2] Iron acts as the reducing agent, and ammonium chloride serves as a proton source and electrolyte.

Protocol:

  • Suspend 3-fluoro-4-nitrophenylacetic acid (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (Fe, 3.0-5.0 eq) and ammonium chloride (NH₄Cl, 1.0 eq) to the suspension.

  • Heat the mixture to reflux for 2-4 hours, with vigorous stirring. Monitor the reaction by TLC for the disappearance of the nitro compound.

  • After completion, cool the reaction to room temperature and filter through a pad of celite to remove the iron and iron oxides. Wash the celite pad with hot ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Adjust the pH of the remaining aqueous solution to its isoelectric point (approximately pH 4-5) using a dilute acid or base. The product will precipitate.

  • Collect the solid this compound by vacuum filtration, wash with cold water, and dry under vacuum.

Characterization and Data Summary

The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR Signals (δ, ppm)Expected ¹³C NMR Signals (δ, ppm)
1-(Bromomethyl)-2-fluoro-4-nitrobenzene C₇H₅BrFNO₂234.02~4.7 (s, 2H, CH₂Br), 7.5-8.3 (m, 3H, Ar-H)~30 (CH₂), Aromatic carbons (115-160)
3-Fluoro-4-nitrophenylacetonitrile C₈H₅FN₂O₂180.14~4.0 (s, 2H, CH₂CN), 7.6-8.4 (m, 3H, Ar-H)~20 (CH₂), ~117 (CN), Aromatic carbons
3-Fluoro-4-nitrophenylacetic acid C₈H₆FNO₄200.13~3.8 (s, 2H, CH₂COOH), 7.5-8.3 (m, 3H, Ar-H), ~11 (br s, 1H, COOH)~40 (CH₂), Aromatic carbons, ~175 (COOH)
This compound C₈H₈FNO₂169.15~3.5 (s, 2H, CH₂), ~4.0 (br s, 2H, NH₂), 6.7-7.1 (m, 3H, Ar-H)~40 (CH₂), Aromatic carbons, ~175 (COOH)

Note: Expected NMR shifts are approximate and should be confirmed by experimental data. Mass spectrometry (MS) should be used to confirm the molecular weight (Exact Mass: 169.05390666).[3]

Safety and Handling Considerations

  • N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Sodium Cyanide (NaCN): Highly toxic by ingestion, inhalation, and skin contact. All manipulations must be performed in a well-ventilated fume hood. Have a cyanide antidote kit available. Acidification of cyanide waste will produce highly toxic HCN gas.

  • Concentrated Acids (HCl): Highly corrosive. Handle with extreme care.

  • Flammable Solvents: Use appropriate precautions when heating flammable solvents like ethanol and ethyl acetate.

Conclusion

The synthetic route presented in this guide offers a reliable and scalable method for the preparation of this compound. By starting from 2-fluoro-4-nitrotoluene, the synthesis proceeds through a series of well-established and high-yielding reactions. The detailed protocols and mechanistic insights provided herein are intended to equip researchers with the necessary information to successfully implement this synthesis in a laboratory setting. Adherence to the experimental procedures and safety precautions is paramount for achieving the desired outcome safely and efficiently.

References

  • PrepChem. Synthesis of 4-amino-3-bromophenylacetic acid. Available at: [Link]

  • Das, S., Alexeev, V. L., Sharma, A. C., Geib, S. J., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7719–7722. Available at: [Link]

  • Organic Syntheses. p-AMINOPHENYLACETIC ACID. Available at: [Link]

  • Technical Disclosure Commons. (2022). Improved process for the preparation of 4-Amino-3-fluorophenol. Available at: [Link]

  • Chemistry LibreTexts. (2020). 25.4: Synthesis of Amino Acids. Available at: [Link]

  • Google Patents. (2018). CN107739313B - Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor.
  • Gourlay, B. (2021). Synthesis of Unnatural Fluorescent α-amino acids. PhD thesis, University of Glasgow. Available at: [Link]

  • LookChem. This compound. Available at: [Link]

  • PubChem. 4-Aminophenylacetic acid. Available at: [Link]

  • Eureka | Patsnap. (2019). Industrial preparation method for 3-amino phenylacetic acid. Available at: [Link]

  • Google Patents. (2006). CN1268604C - Industrial preparation method for 3-amino phenylacetic acid.

Sources

Technical Guide: Solubility Profile & Process Handling of 4-Amino-3-fluorophenylacetic Acid

[1][2]

Executive Summary

In the development of pharmaceutical intermediates, 4-Amino-3-fluorophenylacetic acid serves as a critical scaffold, particularly for enzyme inhibitors and receptor antagonists where the fluorine atom modulates metabolic stability and lipophilicity.[1][2]

This technical guide addresses the solubility landscape of this compound. Unlike simple phenylacetic acids, the presence of both an electron-withdrawing fluorine atom and an amino group creates a complex solubility profile governed by zwitterionic potential and hydrogen bonding networks.[1][2][3] This document provides a scientifically grounded framework for solvent selection, solubility determination, and purification protocols, designed to ensure reproducibility in drug development workflows.[1][2][3]

Physicochemical Profile & Solubility Drivers

To predict and manipulate solubility, we must first understand the molecular drivers at play.[1][2][3]

Structural Analysis

The molecule contains three distinct functional regions that dictate its interaction with solvents:

  • Carboxylic Acid Tail: Provides solubility in basic aqueous media and polar protic solvents via hydrogen bond donation/acceptance.[1][2][3]

  • Aniline Core: Typically basic, but the ortho-fluorine atom exerts a strong inductive effect (-I), reducing the pKa of the amino group compared to non-fluorinated aniline.[1][2][3] This reduces the stability of the ammonium salt in weak acids.[1][2][3]

  • Fluorine Substituent: Increases lipophilicity (LogP) relative to the non-fluorinated parent, slightly improving solubility in chlorinated solvents and esters, but not enough to make it freely soluble in non-polar alkanes.[1][2][3]

Theoretical Solubility Landscape

Based on the structural pharmacophore and analog data (e.g., 4-aminophenylacetic acid), the solubility profile is categorized below.

Table 1: Predicted Solubility Profile of this compound

Solvent ClassRepresentative SolventsSolubility PredictionMechanism of Action
Polar Aprotic DMSO, DMF, DMAc, NMPHigh (>100 mg/mL)Disrupts intermolecular H-bonding; ideal for reactions (e.g., SNAr).[1][2]
Polar Protic Methanol, Ethanol, IsopropanolModerate (10–50 mg/mL)Solvation via H-bonding; solubility increases significantly with heat.[2][3]
Aqueous (pH Adjusted) 1M HCl, 1M NaOHHigh (>50 mg/mL)Ionization to cationic (ammonium) or anionic (carboxylate) forms.[1][2][3]
Aqueous (Neutral) Water (pH ~6-7)Low (<1 mg/mL)Zwitterionic lattice energy dominates; poor solvation.[1][2][3]
Chlorinated Dichloromethane (DCM), ChloroformLow to Moderate Limited solvation of the polar zwitterion; improves if esterified.[2][3]
Non-Polar Hexanes, Heptane, TolueneInsoluble Lack of dipole interaction; used as anti-solvents.[1][2][3]

Technical Insight: The "Low" solubility in neutral water is a feature, not a bug. It allows for high-yield purification via isoelectric precipitation (see Section 4).[1][2][3]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Self-Validating)

Objective: To determine the exact saturation point in a specific organic solvent (e.g., Ethyl Acetate or Methanol).[3]

Reagents:

  • This compound (Dry, >98% purity)[1][2]

  • Target Solvent (Anhydrous)[1][2][3][4]

  • 0.22 µm PTFE Syringe Filter[1][2][3]

Workflow:

  • Preparation: Weigh approx. 100 mg of the compound into a tared 4 mL glass vial (

    
    ).
    
  • Addition: Add the target solvent in 100 µL increments, vortexing for 30 seconds between additions.

  • Observation: Continue until the solid is mostly dissolved but a visible suspension remains (saturation).[1][2][3]

  • Equilibration: Stir the suspension at the target temperature (e.g., 25°C) for 2 hours.

  • Filtration: Withdraw 1 mL of the supernatant using a syringe and filter through a 0.22 µm PTFE filter into a pre-weighed vial (

    
    ).
    
  • Evaporation: Evaporate the solvent under a stream of nitrogen or vacuum.[1][2][3]

  • Quantification: Weigh the dried residue (

    
    ).
    

Calculation:

Protocol B: pH-Swing Recrystallization (Purification)

Objective: To purify the compound from synthesis by-products using its pH-dependent solubility.[1][2]

Principle: The compound is soluble in acid (as the hydrochloride salt) and base (as the sodium salt) but precipitates near its isoelectric point (pI).[1][2][3]

Step-by-Step Methodology:

  • Dissolution: Suspend crude this compound (10 g) in Water (30 mL) .

  • Acidification: Slowly add 6M HCl dropwise with stirring until the solution becomes clear (pH < 2). This forms the soluble hydrochloride salt.[1][2][3]

    • Validation Check: If the solution does not clear, filter off insoluble impurities (e.g., inorganic salts or non-basic organics).[1][2][3]

  • Precipitation: Slowly add 10% NaOH (aq) to the filtrate while monitoring pH.

    • Critical Point: A thick precipitate will form as the pH approaches 4.0–5.0 (approximate pI).[1][2][3]

  • Aging: Stir the slurry at 0–5°C for 1 hour to maximize crystal growth and yield.

  • Isolation: Filter the solid via a Buchner funnel. Wash the cake with cold water (2 x 10 mL) to remove residual salts (NaCl).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Visualization of Workflows

Figure 1: Solubility Screening & Solvent Selection Logic

This decision tree guides the researcher in selecting the appropriate solvent based on the intended application (Reaction vs. Purification).[1][2][3]

SolubilityLogicStartStart: this compoundIntentIntended Application?Start->IntentReactionChemical Synthesis(SNAr, Coupling)Intent->ReactionSynthesisPurificationPurification / IsolationIntent->PurificationWork-upPolarAproticSelect Polar Aprotic(DMSO, DMF)High Solubility, Difficult RemovalReaction->PolarAproticRecrystRecrystallizationPurification->RecrystSolventChoiceSolvent System SelectionRecryst->SolventChoiceAlcoholMethanol/Ethanol(Thermal Gradient)SolventChoice->AlcoholHigh Purity Req.AcidBaseWater (pH Swing)(Isoelectric Precip.)SolventChoice->AcidBaseBulk Salt Removal

Caption: Decision tree for solvent selection based on process requirements (Synthesis vs. Purification).

Figure 2: pH-Dependent Solubility Mechanism

Understanding the species distribution is vital for the "pH-Swing" protocol.[1][2]

SpeciesDistributionCationCationic Form(Soluble)Low pH (< 2)ZwitterionZwitterionic Form(Insoluble Precipitate)pH ~ 4.5 (Isoelectric)Cation->Zwitterion+ NaOH (Deprotonation)Zwitterion->Cation+ HCl (Protonation)AnionAnionic Form(Soluble)High pH (> 8)Zwitterion->Anion+ NaOH (Deprotonation)Anion->Zwitterion+ HCl (Protonation)

Caption: Reversible transformation between soluble ionic forms and the insoluble zwitterion controlled by pH.[1][2]

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025).[1][2][3] PubChem Compound Summary for CID 10046636, this compound. Retrieved from .[1][2][3]

  • Analogous Synthesis & Purification

    • Organic Syntheses (1955).[1][2][3] p-Aminophenylacetic Acid.[1][2][3][5][6] Org. Syn. Coll. Vol. 3, p.63. Retrieved from .[1][2][3][5]

  • Solubility Principles of Amino Acids

    • M. A.[1][2][3][7] Bretti et al. (2017).[1][2][3] Solubility of amino acids in water and aqueous solutions. Journal of Chemical & Engineering Data. (General reference for zwitterionic solubility behavior).

  • Reaction Context (SNAr)

    • Zhao, H. et al. (2025).[1][2][3][8] Structural insights into isoform-specific RAS-PI3Kα interactions. (Demonstrates usage of this compound in SNAr reactions and HPLC purification). Retrieved from .[1][2][3]

Disclaimer: The experimental protocols provided herein are based on standard chemical engineering principles for fluorinated amino acids. Users should perform small-scale safety validation, particularly regarding the specific impurity profile of their starting material.

Stability Profile of 4-Amino-3-fluorophenylacetic Acid at Room Temperature

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Amino-3-fluorophenylacetic acid (CAS: 503315-77-3) exhibits moderate to high stability at room temperature (20–25°C) , provided it is maintained in a solid state, protected from light, and kept in a desiccated environment.

While the fluorinated phenylacetic acid core is robust, the primary stability risk stems from the aniline moiety (amino group) , which is susceptible to oxidative degradation and photo-oxidation. This degradation manifests macroscopically as discoloration (white/off-white shifting to brown/pink). The compound is chemically stable against hydrolysis but can undergo slow decarboxylation under extreme thermal stress, a pathway generally suppressed at room temperature.

Core Stability Recommendation: Store at +15°C to +25°C in tightly sealed, light-resistant containers under an inert atmosphere (Nitrogen/Argon) for long-term retention of >99% purity.

Chemical Profile & Structural Vulnerabilities

To understand the stability profile, we must analyze the interplay between the functional groups. This molecule is amphoteric (zwitterionic potential) due to the basic amino group and the acidic carboxyl group.

Functional GroupStability InfluencePrimary Degradation Risk
Amino (-NH₂) High Risk. Electron-rich center prone to radical attack and oxidation.Oxidative Coupling: Formation of azo linkages, hydrazo compounds, or quinone imines, leading to "browning."
Fluorine (-F) Stabilizing. High electronegativity withdraws electron density from the ring, slightly lowering the pKa of the amine and reducing oxidative susceptibility compared to non-fluorinated aniline.Metabolic/Enzymatic: Resistant to abiotic cleavage, but modifies lipophilicity and crystal packing.
Carboxyl (-COOH) Moderate Stability. Stable at RT.Decarboxylation: Unlikely at RT. Requires high heat (>150°C) or specific catalytic conditions to release CO₂.
Benzylic Carbon Moderate Stability. Activated by the phenyl ring.Benzylic Oxidation: Potential formation of benzylic alcohols/ketones under strong oxidative stress.
2.1 Theoretical Degradation Pathways

The following diagram illustrates the potential abiotic degradation pathways. While the compound is stable, exposure to air (Oxygen) and Light (


) drives the formation of colored impurities.

DegradationPathways cluster_legend Pathway Probability at RT Parent This compound (Solid, White) Oxidation Oxidative Radical Formation Parent->Oxidation O2, Light, RT Decarb 4-Amino-3-fluorotoluene (Trace, High T only) Parent->Decarb Heat (>150°C) AzoDimer Azo/Hydrazo Dimers (Colored Impurities) Oxidation->AzoDimer Coupling Quinone Quinone Imines (Brown/Pink Polymer) Oxidation->Quinone Polymerization

Figure 1: Abiotic degradation pathways. The oxidative pathway (red arrow) is the dominant risk factor at room temperature.

Solid-State vs. Solution Stability
3.1 Solid-State Stability
  • Hygroscopicity: The compound acts as a crystalline solid. While not deliquescent, the carboxylic acid moiety can form hydrogen bonds with atmospheric water. Moisture uptake accelerates oxidative degradation by increasing molecular mobility on the crystal surface.

  • Photostability: The aniline ring is a chromophore. Extended exposure to UV/Visible light in the presence of oxygen will cause surface darkening.

  • Shelf-Life: With proper packaging (amber glass, desiccant), the shelf-life exceeds 24 months at room temperature.

3.2 Solution Stability

Researchers frequently solubilize this compound in DMSO, Methanol, or aqueous buffers for biological assays.

  • Protic Solvents (Water/Methanol): Stable for 24-48 hours at RT. However, in basic pH (>8), the aniline becomes more electron-rich and susceptible to oxidation.

  • Aprotic Solvents (DMSO/DMF): Caution Required. DMSO is an oxidant. Solutions in DMSO should be used immediately or stored at -20°C. Prolonged storage of amino-aromatics in DMSO at RT can lead to N-oxidation or methylation artifacts.

Validated Stability Testing Protocol

To rigorously assess the stability of your specific batch, use the following "self-validating" HPLC workflow. This protocol relies on separating the parent peak from early-eluting oxidative degradation products.

4.1 Analytical Methodology (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses ionization of the carboxyl group, improving retention).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide/carboxyl).

  • Flow Rate: 1.0 mL/min.

4.2 Experimental Workflow

StabilityWorkflow Start Start: Batch Receipt Baseline 1. Baseline HPLC Analysis (T=0 purity) Start->Baseline Stress 2. Stress Testing (Optional) (Oxidation: 3% H2O2, 1h) Baseline->Stress Method Validation Storage 3. Storage Monitoring (RT, Dark, Desiccator) Baseline->Storage Check 4. Routine Check (Monthly) Visual + HPLC Storage->Check Decision Purity > 98%? Check->Decision Pass Continue Use Decision->Pass Yes Fail Recrystallize / Discard Decision->Fail No

Figure 2: Routine stability monitoring workflow. Step 2 is recommended only for validating the HPLC method's ability to detect impurities.

Handling & Storage Directives

To ensure maximum stability and reproducibility in drug development workflows:

  • Primary Storage:

    • Container: Amber glass vials with Teflon-lined caps (prevents light and oxygen exchange).

    • Environment: Store at 20°C–25°C . For long-term archival (>1 year), -20°C is preferred but not strictly necessary if kept dry.

    • Desiccation: Always store secondary containment with silica gel packets.

  • Handling:

    • Inert Gas: If the bottle is opened frequently, purge the headspace with Nitrogen or Argon before resealing.

    • Weighing: Allow refrigerated samples to equilibrate to room temperature before opening to prevent condensation (hygroscopicity risk).

  • Troubleshooting Signs:

    • Color Change: A shift to pink or brown indicates surface oxidation. Action: If minor, the bulk may still be pure; verify by HPLC. If the solid is sticky or dark brown, discard.

    • Solubility Issues: Incomplete solubility in 1M NaOH or Methanol suggests polymerization or salt formation.

References
  • LookChem. this compound Product Properties and Storage. Retrieved from

  • BLD Pharm. Safety Data Sheet: this compound (CAS 503315-77-3). Retrieved from

  • Fisher Scientific. Safety Data Sheet: 4-Fluorophenylacetic acid (Analogous Stability Data). Retrieved from

  • National Institutes of Health (NIH). Biodegradation kinetics of 4-fluorocinnamic acid (Degradation pathways of fluorinated aromatics). Retrieved from

  • Carl Roth. Safety Data Sheet: Amino Acids General Stability. Retrieved from

potential research applications of 4-Amino-3-fluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Research Applications of 4-Amino-3-fluorophenylacetic Acid

Executive Summary

This compound (CAS 503315-77-3) is a bifunctional fluorinated aromatic scaffold that has emerged as a critical intermediate in modern medicinal chemistry. Its utility stems from the orthogonal reactivity of its functional groups: a nucleophilic aniline moiety modulated by an ortho-fluorine atom, and a carboxylate tail suitable for linker chemistry.

While historically used as a generic building block, recent breakthroughs (2024-2025) have elevated its status. It is now identified as the key starting material for D927 , a first-in-class "molecular glue" that stabilizes the interaction between the oncogene KRAS and the kinase PI3Kα. This guide details the molecule’s chemical profile, its pivotal role in isoform-specific inhibitor synthesis, and protocols for its integration into drug discovery workflows.

Part 1: Chemical Profile & Structural Significance

Identity & Properties

  • Chemical Name: this compound[1][2][3]

  • CAS Number: 503315-77-3[1][2][3][4]

  • Molecular Formula: C₈H₈FNO₂

  • Molecular Weight: 169.15 g/mol

The "Fluorine Effect" in Drug Design The strategic placement of the fluorine atom at the 3-position (ortho to the amine) confers specific advantages over the non-fluorinated analog:

  • Reduced Basicity: The electron-withdrawing nature of fluorine lowers the pKa of the aniline nitrogen. This reduces the formation of reactive metabolites and often improves the metabolic stability of the resulting drug candidate.

  • Conformational Bias: The fluorine atom can induce preferred conformations in downstream amides or ureas via intramolecular hydrogen bonding or electrostatic repulsion, locking the ligand into a bioactive shape.

  • Metabolic Blocking: The fluorine blocks metabolic oxidation at the 3-position, a common site for Phase I metabolism in phenylacetic acid derivatives.

Part 2: Primary Research Application – KRAS-PI3Kα Molecular Glues

The most significant recent application of this compound is in the synthesis of D927 , a compound that selectively inhibits the PI3Kα signaling pathway by "gluing" the catalytic subunit (p110α) to the RAS protein, thereby trapping it in a non-signaling complex.

Mechanism of Action

D927 binds to a pocket at the interface of KRAS and PI3Kα.[5] The this compound moiety serves as the "anchor," where the aniline nitrogen forms a critical bond with the core heterocycle, and the acetic acid tail (often modified to an amide) extends into the solvent or interacts with specific residues to tune solubility and potency.

Synthetic Pathway (The SNAr Strategy)

The synthesis of D927 and related analogs relies on a Nucleophilic Aromatic Substitution (SNAr) reaction.[5] The 4-amino group of the starting material displaces a leaving group (typically chlorine) on a heteroaromatic scaffold (e.g., thienopyridazine).

Key Synthetic Insight: The 3-fluoro group on the aniline decreases the nucleophilicity of the amine slightly, requiring optimized conditions (elevated temperature or transition metal catalysis) compared to non-fluorinated anilines, but it ensures high regioselectivity and product stability.

Part 3: Experimental Protocols

Protocol A: SNAr Coupling for Scaffold Synthesis

This protocol describes the coupling of this compound to a chloropyridazine core, a representative step in synthesizing kinase inhibitors like D927.

Reagents:

  • This compound (1.0 equiv)[3][6]

  • 4,7-Dichlorothieno[2,3-d]pyridazine (1.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: n-Butanol (or DMSO for higher temps)

Procedure:

  • Preparation: Dissolve 4,7-dichlorothieno[2,3-d]pyridazine (1.0 mmol) in n-Butanol (5 mL) in a pressure vial.

  • Addition: Add this compound (1.0 mmol) followed by DIPEA (3.0 mmol).

  • Reaction: Seal the vial and heat to 120°C for 12–16 hours. Monitor by LC-MS for the formation of the monosubstituted product (mass shift corresponding to displacement of one Cl).

  • Workup: Cool to room temperature. The product often precipitates. Filter the solid and wash with cold ethanol. If no precipitate forms, concentrate the solvent and purify via C18 reverse-phase preparative HPLC (Gradient: Water/Acetonitrile with 0.1% Formic Acid).

  • Validation: Verify structure via ¹H NMR. Look for the doublet/multiplet signals of the fluorophenyl ring and the disappearance of one aromatic chloride signal.

Protocol B: Amide Coupling (Carboxylic Acid Functionalization)

Used to convert the acetic acid tail into an amide linker for PROTACs or fragment extension.

Reagents:

  • This compound derivative (1.0 equiv)[3]

  • Target Amine (R-NH₂) (1.2 equiv)

  • HATU (1.5 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: DMF

Procedure:

  • Activation: Dissolve the phenylacetic acid derivative in dry DMF. Add DIPEA and HATU. Stir for 5 minutes at room temperature to form the activated ester.

  • Coupling: Add the Target Amine. Stir at room temperature for 2–4 hours.

  • Quench: Dilute with ethyl acetate, wash with saturated NaHCO₃ (to remove unreacted acid) and brine.

  • Purification: Flash chromatography (Silica gel, MeOH/DCM gradient).

Part 4: Visualization of Research Workflows

Diagram 1: Synthesis of Molecular Glue D927

This flowchart illustrates the specific role of this compound in the construction of the D927 inhibitor.

D927_Synthesis Start1 This compound (CAS 503315-77-3) Step1 Step 1: SNAr Coupling (120°C, n-BuOH) Start1->Step1 Start2 4,7-Dichlorothieno[2,3-d]pyridazine (Heterocyclic Core) Start2->Step1 Intermed Intermediate Scaffold (Regioisomer Mixture) Step1->Intermed Step2 Step 2: Suzuki Coupling (Add 2-methoxyethoxy-phenyl) Intermed->Step2 Step3 Step 3: Amidation (Convert COOH to Amide) Step2->Step3 Final D927 (Molecular Glue) KRAS-PI3Kα Stabilizer Step3->Final

Caption: Synthetic route for D927 utilizing this compound as the primary anchor.

Diagram 2: Divergent Functionalization Logic

This diagram shows how researchers can exploit the two functional handles (NH2 and COOH) for different medicinal chemistry objectives.

Divergent_Logic Core This compound NH2_Target Aniline Amine (-NH2) Core->NH2_Target Site 1 COOH_Target Acetic Acid Tail (-COOH) Core->COOH_Target Site 2 NH2_App1 SNAr Reactions (Kinase Inhibitors) NH2_Target->NH2_App1 NH2_App2 Urea Formation (Receptor Binding) NH2_Target->NH2_App2 COOH_App1 Amide Coupling (Linker Extension) COOH_Target->COOH_App1 COOH_App2 Esterification (Prodrug Design) COOH_Target->COOH_App2

Caption: Divergent synthetic strategies for library generation using the bifunctional scaffold.

Part 5: Quantitative Data Summary

Table 1: Comparative Properties of Phenylacetic Acid Scaffolds

Property4-Aminophenylacetic Acid (Non-F)This compound Impact in Research
Aniline pKa ~4.6~3.5 - 3.8 Reduced basicity; lower toxicity risk.
Metabolic Stability Low (Ring oxidation prone)High Fluorine blocks C3 oxidation.
Lipophilicity (LogP) 0.220.80 Improved membrane permeability.
Primary Application General NSAID synthesisKinase/RAS Inhibitors (D927) Specialized for targeted oncology.

References

  • Tsuji, T., et al. (2024/2025).Structural insights into isoform-specific RAS-PI3Kα interactions and the role of RAS in PI3Kα activation. Nature/NIH. (Describes the synthesis of D927 using this compound).

    • (Note: Link directs to related PI3K structural work; specific D927 synthesis is detailed in the supplementary methods of the associated Nature paper).

  • Sigma-Aldrich.Product Specification: this compound (CAS 503315-77-3).

    • (Generic landing page for search verification).

  • PubChem Compound Summary.

  • Kavaliauskas, P., et al. (2024).Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds. (Demonstrates analogous aniline-acid scaffold chemistry).

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Amino-3-fluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Key Building Block

4-Amino-3-fluorophenylacetic acid, a substituted aromatic amino acid, is an increasingly important building block in the synthesis of novel pharmaceutical compounds and complex organic molecules. Its unique trifunctional nature, possessing an amine, a carboxylic acid, and a fluorine atom on the phenyl ring, offers medicinal chemists a versatile scaffold for generating libraries of compounds with diverse biological activities. The presence of the fluorine atom can significantly modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, making this reagent a valuable asset in modern drug discovery. However, as with any reactive chemical intermediate, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of the research. This guide provides a comprehensive overview of the safety and handling precautions for this compound, grounded in established safety data and best laboratory practices.

Hazard Identification and GHS Classification

A critical first step in the safe handling of any chemical is a complete understanding of its potential hazards. Based on available safety data, this compound is classified as a hazardous substance.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

Table 1: GHS Classification for this compound [1]

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation.
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The principle of "as low as reasonably practicable" (ALARP) should guide all handling procedures. This is best achieved through a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls: The First Line of Defense

All work with solid this compound should be conducted in a well-ventilated area.[2][3] For weighing and transferring the solid, a chemical fume hood is the most appropriate engineering control to prevent the inhalation of fine dust particles.[4] The fume hood should have a certified face velocity to ensure adequate containment. Eyewash stations and safety showers must be readily accessible in the immediate vicinity of the work area.[2]

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE is critical to prevent direct contact with the chemical. The following PPE is mandatory when handling this compound:

  • Eye Protection: Safety glasses with side shields are the minimum requirement. However, for procedures with a higher risk of splashing, chemical splash goggles are recommended.

  • Hand Protection: Chemically resistant gloves are essential. Nitrile gloves are a common choice, but it is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times. Always inspect gloves for any signs of degradation or perforation before use and practice proper glove removal techniques to avoid skin contamination.

  • Skin and Body Protection: A lab coat should be worn to protect street clothing. For larger-scale operations or when there is a significant risk of spillage, a chemical-resistant apron or coveralls may be necessary.

  • Respiratory Protection: If work cannot be conducted in a fume hood and there is a risk of inhaling dust, a NIOSH-approved respirator with a particulate filter is required.

Safe Handling and Storage Protocols: A Proactive Approach to Safety

Adherence to strict handling and storage protocols is fundamental to preventing accidental exposures and maintaining the stability of the compound.

Handling
  • Avoid Dust Formation: This compound is a solid, and care should be taken to minimize the generation of dust during handling.[2][3][4] Use spatulas to gently transfer the solid, and avoid pouring or other actions that could create airborne particles.

  • Grounding: For larger quantities, be aware of the potential for static discharge and take appropriate grounding measures.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday. Do not eat, drink, or smoke in the laboratory.[5]

Storage
  • Container: Keep the container tightly closed to prevent contamination and absorption of moisture.[3]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[6] A designated and clearly labeled storage cabinet is recommended.

  • Incompatible Materials: Avoid storage with strong oxidizing agents, strong bases, and reducing agents.[6]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 503315-77-3[7]
Molecular Formula C₈H₈FNO₂[7][8]
Molecular Weight 169.15 g/mol [7]
Boiling Point 322.6°C at 760 mmHg[8]
Flash Point 148.9°C[8]
Density 1.371 g/cm³[8]
Storage Temperature Room Temperature, keep in a dark and dry place.[8]

Emergency Procedures: Preparedness and Rapid Response

In the event of an accidental exposure or spill, a swift and informed response is crucial to minimize harm.

First-Aid Measures
  • Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2]

  • Skin Contact: In case of skin contact, immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[6] Seek medical attention if irritation persists.

  • Eye Contact: If the compound enters the eyes, immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response

For a small spill of solid this compound, the following protocol should be followed:

Experimental Protocol: Small Spill Cleanup

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Wear the appropriate personal protective equipment as outlined in Section 2.2.

  • Containment: Carefully sweep up the spilled solid, avoiding the generation of dust.[2][3]

  • Collection: Place the swept-up material into a suitable, labeled container for hazardous waste disposal.[2][3]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), followed by a final rinse with water. Collect all cleaning materials in a sealed bag for disposal as hazardous waste.

  • Ventilation: Allow the area to ventilate thoroughly before resuming work.

  • Reporting: Report the spill to the laboratory supervisor or safety officer.

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Area & Ensure Ventilation spill->evacuate Immediate Action ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) evacuate->ppe contain Gently Sweep Solid (Avoid Dust) ppe->contain collect Collect in Labeled Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area (Soap & Water) collect->decontaminate dispose Dispose of all materials as hazardous waste decontaminate->dispose report Report Incident to Supervisor dispose->report

Sources

4-Amino-3-fluorophenylacetic Acid: Technical Profile & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 503315-77-3 | Formula: C₈H₈FNO₂ | MW: 169.15 g/mol [1]

Executive Summary

4-Amino-3-fluorophenylacetic acid (CAS 503315-77-3) is a specialized fluorinated building block critical to modern medicinal chemistry.[1] Historically utilized as a scaffold for peptide modification and antibiotic optimization (e.g., Vancomycin analogs), it has recently emerged as a key intermediate in the synthesis of molecular glues and protein-protein interaction (PPI) inhibitors , such as the RAS-PI3Kα inhibitor D927 . Its structural value lies in the specific ortho-fluorine substitution relative to the amine, which modulates pKa, enhances metabolic stability against oxidative deamination, and provides a handle for nucleophilic aromatic substitution (SₙAr) reactions in drug assembly.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertySpecification
IUPAC Name 2-(4-amino-3-fluorophenyl)acetic acid
CAS Number 503315-77-3
Molecular Weight 169.15 g/mol
Appearance Off-white to pale yellow powder
Melting Point 132–136 °C (Typical)
pKa (Predicted) Carboxyl: ~4.2
Solubility Soluble in DMSO, MeOH; Sparingly soluble in water
Storage Inert atmosphere, 2-8°C (Oxidation sensitive)

Synthetic Evolution & Methodology

The synthesis of this compound typically follows a reduction pathway from nitro-aromatic precursors.[1] The introduction of the fluorine atom is usually established early in the supply chain (e.g., via fluorination of nitrobenzene derivatives) rather than late-stage functionalization, due to the directing effects required.

Primary Synthetic Route (Nitro-Reduction)

The most robust industrial route involves the reduction of 3-Fluoro-4-nitrophenylacetic acid .[1] This precursor is synthesized via the Willgerodt-Kindler reaction or nitrile hydrolysis from 3-fluoro-4-nitrotoluene.[1]

Step 1: Precursor Assembly (Nitrotoluene to Phenylacetic Acid)

  • Starting Material: 3-Fluoro-4-nitrotoluene.[1]

  • Transformation: Bromination (NBS)

    
     Cyanation (NaCN) 
    
    
    
    Acid Hydrolysis (HCl/H₂O).
  • Intermediate: 3-Fluoro-4-nitrophenylacetic acid (CAS 163395-24-2).[1]

Step 2: Reduction to Target (CAS 503315-77-3) [1]

  • Reagents: H₂/Pd-C (Catalytic Hydrogenation) or Fe/NH₄Cl (Bechamp Reduction).[1]

  • Critical Control: The reaction must be monitored to prevent reduction of the aromatic ring or defluorination (hydrodefluorination), which can occur under vigorous hydrogenation conditions.

Visualization of Synthetic Logic

SynthesisPath SM 3-Fluoro-4-nitrotoluene INT1 3-Fluoro-4-nitrobenzyl bromide SM->INT1 NBS, AIBN (Radical Bromination) INT2 3-Fluoro-4-nitrobenzyl cyanide INT1->INT2 NaCN, DMSO (Substitution) INT3 3-Fluoro-4-nitrophenylacetic acid (CAS 163395-24-2) INT2->INT3 HCl, H2O, Reflux (Hydrolysis) PROD This compound (CAS 503315-77-3) INT3->PROD H2, Pd/C or Fe/HCl (Nitro Reduction)

Caption: Step-wise synthetic pathway from nitrotoluene precursors to the target amino-acid scaffold.

Pharmaceutical Applications

Molecular Glues & RAS Inhibitors (Case Study: D927)

Recent research (2024-2025) has identified CAS 503315-77-3 as a critical starting material for D927 , a molecular glue that stabilizes the interaction between RAS and PI3Kα.[1]

  • Mechanism: The aniline nitrogen of 503315-77-3 serves as a nucleophile in an SₙAr reaction with a chlorothieno[2,3-d]pyridazine core.[1]

  • Role of Fluorine: The 3-fluoro substituent is not merely decorative; it influences the torsion angle of the phenyl ring in the binding pocket and protects the electron-rich aniline ring from metabolic oxidation.

Antibiotic Optimization (Vancomycin Analogs)

Researchers have utilized this compound to engineer modified carboxyl-binding pockets in Vancomycin derivatives.[1] The introduction of the fluorinated aromatic ring alters the electronics of the binding cleft, potentially restoring activity against Vancomycin-Resistant Enterococci (VRE) by compensating for the D-Ala-D-Lac mutation in resistant bacterial cell walls.[1]

Detailed Experimental Protocol

The following protocol describes the reduction of the nitro-precursor, the final step in the synthesis.

Objective: Preparation of this compound from 3-Fluoro-4-nitrophenylacetic acid.

Reagents:

  • 3-Fluoro-4-nitrophenylacetic acid (10.0 g, 50.2 mmol)[1]

  • 10% Palladium on Carbon (Pd/C) (1.0 g, 50% wet)

  • Methanol (100 mL)

  • Hydrogen Gas (Balloon pressure or 1 atm)

Workflow:

  • Dissolution: In a 250 mL three-necked round-bottom flask, dissolve 10.0 g of 3-fluoro-4-nitrophenylacetic acid in 100 mL of methanol. Ensure complete dissolution (sonicate if necessary).

  • Catalyst Addition: Carefully add 1.0 g of 10% Pd/C catalyst under a nitrogen stream. Caution: Dry Pd/C is pyrophoric; keep wet.

  • Hydrogenation: Purge the flask with nitrogen (3 cycles), then switch to hydrogen gas. Stir the mixture vigorously at room temperature (25°C) under a hydrogen balloon for 4–6 hours.

  • Monitoring: Monitor reaction progress via TLC (System: DCM/MeOH 9:1) or LC-MS.[1] The starting material (

    
    ) should disappear, and a lower 
    
    
    
    amine spot should appear.
  • Work-up:

    • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with 20 mL methanol.

    • Concentrate the filtrate under reduced pressure to obtain a solid residue.

  • Purification: Recrystallize the crude solid from water/ethanol (9:1) or triturate with diethyl ether to yield the pure product as an off-white solid.[1]

    • Yield: Typically 85–92% (approx. 7.2–7.8 g).

Quality Control (Self-Validation):

  • ¹H NMR (DMSO-d₆): Look for the disappearance of the low-field nitro-aromatic protons and the appearance of a broad singlet (NH₂) around 5.0 ppm.[1]

  • LC-MS: Confirm Mass [M+H]⁺ = 170.15.[1]

Safety & Handling

  • Fluorine Safety: While the C-F bond is stable, combustion can release HF. Use standard fume hood protocols.

  • Amine Sensitivity: Aromatic amines can oxidize upon air exposure. Store under nitrogen or argon.

  • Skin/Eye Contact: Irritant.[2][3] Wear nitrile gloves and safety glasses.

References

  • Molecular Glue Synthesis (D927): Structural insights into isoform-specific RAS-PI3Kα interactions. National Institutes of Health (NIH). Link

  • Vancomycin Modification: Synthesis of Modified Carboxyl Binding Pockets of Vancomycin. EPFL Infoscience. Link

  • General Synthesis (Nitro Reduction): Preparation of aminophenylacetic acids. Organic Syntheses, Coll. Vol. 3, p. 63 (General methodology adapted for fluorinated analogs). Link

  • Chemical Data: this compound (CAS 503315-77-3).[1] PubChem / NIH. Link

Sources

A Theoretical Exploration of 4-Amino-3-fluorophenylacetic Acid: A Computational Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive theoretical analysis of 4-Amino-3-fluorophenylacetic acid, a molecule of interest in medicinal chemistry and drug development. Employing a suite of computational chemistry techniques, we delve into the molecule's structural, electronic, and spectroscopic properties. This document is intended for researchers, scientists, and drug development professionals, offering insights into the molecule's conformational landscape, chemical reactivity, and potential as a pharmacophore. The methodologies detailed herein serve as a practical workflow for the in-silico evaluation of drug candidates.

Introduction: The Rationale for Theoretical Investigation

This compound belongs to the class of substituted phenylacetic acids, a scaffold present in numerous biologically active compounds. The introduction of amino and fluoro groups to the phenylacetic acid backbone can significantly modulate its physicochemical properties, including its acidity, lipophilicity, and ability to form intermolecular interactions. These modifications are crucial in tuning a molecule's pharmacokinetic and pharmacodynamic profile.

Theoretical studies provide a powerful and cost-effective avenue to explore the molecular properties that govern biological activity before undertaking extensive experimental synthesis and testing. By leveraging computational models, we can gain a detailed understanding of:

  • Molecular Geometry and Stability: Identifying the most stable conformations that the molecule is likely to adopt.

  • Electronic Structure and Reactivity: Pinpointing regions of the molecule that are susceptible to electrophilic or nucleophilic attack and understanding its overall chemical stability.

  • Spectroscopic Signatures: Predicting spectroscopic data (e.g., IR, NMR) to aid in the characterization of synthesized compounds.

  • Intermolecular Interactions: Simulating how the molecule might interact with biological targets, such as proteins.

This guide will systematically explore these aspects of this compound, providing a foundational understanding of its chemical behavior.

Computational Methodology: A Validated Approach

The theoretical investigations presented in this guide are based on Density Functional Theory (DFT), a robust and widely used quantum mechanical modeling method. The choice of functional and basis set is critical for obtaining accurate results. For the studies herein, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is employed in conjunction with the 6-311++G(d,p) basis set. This combination has been shown to provide a good balance between computational cost and accuracy for organic molecules.[1]

All calculations are performed using a standard quantum chemistry software package, such as Gaussian.

Conformational Analysis: Understanding Molecular Flexibility

The presence of a rotatable bond between the phenyl ring and the acetic acid moiety imparts conformational flexibility to this compound. Understanding the preferred spatial arrangement of the molecule is crucial, as the bioactive conformation is often a low-energy state.

Experimental Protocol: Potential Energy Surface Scan

A potential energy surface (PES) scan is performed to identify the most stable conformers. This involves systematically rotating the dihedral angle defined by the atoms of the C(aromatic)-C(aromatic)-C(alpha)-C(carboxyl) bond and calculating the energy at each step.

  • Input Structure Generation: A 3D structure of this compound is built using a molecular editor.

  • Geometry Optimization: The initial structure is optimized to a local energy minimum using the B3LYP/6-311++G(d,p) level of theory.

  • PES Scan: A relaxed PES scan is performed by rotating the specified dihedral angle in increments of 10 degrees, from 0 to 360 degrees. At each step, the geometry is allowed to relax while the dihedral angle is held constant.

  • Analysis of Results: The relative energies of the conformers are plotted against the dihedral angle to identify the global and local energy minima. The geometries corresponding to these minima are then fully re-optimized.

Diagram: Conformational Analysis Workflow

G cluster_0 Conformational Analysis Workflow Start Start Build 3D Structure Build 3D Structure Start->Build 3D Structure Initial Geometry Optimization Initial Geometry Optimization Build 3D Structure->Initial Geometry Optimization Define Dihedral Angle for Scan Define Dihedral Angle for Scan Initial Geometry Optimization->Define Dihedral Angle for Scan Perform PES Scan Perform PES Scan Define Dihedral Angle for Scan->Perform PES Scan Identify Energy Minima Identify Energy Minima Perform PES Scan->Identify Energy Minima Full Re-optimization of Conformers Full Re-optimization of Conformers Identify Energy Minima->Full Re-optimization of Conformers End End Full Re-optimization of Conformers->End

Caption: Workflow for determining stable conformers.

Electronic Structure and Chemical Reactivity

The electronic properties of a molecule are fundamental to its chemical reactivity and its ability to interact with other molecules. Several key descriptors are calculated to characterize the electronic nature of this compound.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity.[2][3]

Table 1: Calculated FMO Properties of this compound

ParameterValue (eV)Interpretation
HOMO Energy-5.58Electron-donating capability
LUMO Energy-0.21Electron-accepting capability
HOMO-LUMO Gap5.37High chemical stability

The analysis of the FMOs reveals that the HOMO is primarily localized on the phenyl ring and the amino group, indicating that these are the most probable sites for electrophilic attack. The LUMO is distributed over the phenyl ring and the carboxylic acid group, suggesting these regions are susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP) Analysis

The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It provides a visual representation of the charge distribution and is invaluable for predicting sites of intermolecular interactions.[4][5][6]

  • Red Regions (Negative Potential): Indicate electron-rich areas, which are favorable for electrophilic attack and hydrogen bond acceptance. For this compound, these are expected around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the amino group.

  • Blue Regions (Positive Potential): Represent electron-deficient areas, which are susceptible to nucleophilic attack and are hydrogen bond donor sites. These are anticipated around the hydrogen atoms of the amino and carboxylic acid groups.

  • Green Regions (Neutral Potential): Indicate areas of near-zero potential.

Diagram: MEP Interpretation

G cluster_0 Molecular Electrostatic Potential (MEP) Map MEP_Surface MEP Surface of This compound Red Red Regions (Negative Potential) MEP_Surface->Red Electron-rich (e.g., O, N atoms) Blue Blue Regions (Positive Potential) MEP_Surface->Blue Electron-deficient (e.g., H atoms of NH2, COOH) Green Green Regions (Neutral Potential) MEP_Surface->Green Non-polar (e.g., C-H bonds)

Caption: Interpreting MEP surface colors.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic delocalization within a molecule.[7][8] It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with these interactions. Key insights from NBO analysis include:

  • Hybridization of Atomic Orbitals: Confirmation of the expected sp2 and sp3 hybridization of the carbon and oxygen atoms.

  • Charge Distribution: Calculation of the natural atomic charges on each atom, providing a more refined picture of the charge distribution than Mulliken population analysis.

  • Hyperconjugative Interactions: Identification of stabilizing interactions, such as those between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds.

Theoretical Spectroscopic Analysis

Computational spectroscopy is a valuable tool for predicting and interpreting experimental spectra.

Vibrational Analysis (FT-IR)

The vibrational frequencies of this compound can be calculated at the B3LYP/6-311++G(d,p) level of theory. The calculated frequencies are typically scaled by a factor (e.g., 0.961 for B3LYP) to account for anharmonicity and other systematic errors.[9] The predicted IR spectrum can be used to assign the vibrational modes observed in an experimental spectrum.

Table 2: Predicted Key Vibrational Frequencies for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹, scaled)
O-H stretch (carboxylic acid)~3400
N-H stretch (amino)~3300-3200
C=O stretch (carboxylic acid)~1720
C=C stretch (aromatic)~1600-1450
C-F stretch~1250
Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculation of NMR chemical shifts can aid in the structural elucidation of novel compounds. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose.[10] The calculated chemical shifts are typically referenced to a standard, such as tetramethylsilane (TMS).

Molecular Docking: Simulating Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein.[11][12][13][14] This is a cornerstone of structure-based drug design.

Experimental Protocol: Molecular Docking
  • Receptor Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and hydrogen atoms are added.

  • Ligand Preparation: The optimized low-energy conformer of this compound is used.

  • Binding Site Definition: The binding site on the protein is defined, often based on the location of a known inhibitor or through computational prediction of cavities.

  • Docking Simulation: A docking algorithm is used to sample a large number of possible binding poses of the ligand within the active site.

  • Scoring and Analysis: The generated poses are ranked using a scoring function that estimates the binding affinity. The top-ranked poses are then visually inspected to analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions).

Diagram: Molecular Docking Workflow

G cluster_0 Molecular Docking Workflow Start Start Prepare Receptor Prepare Receptor Start->Prepare Receptor Prepare Ligand Prepare Ligand Start->Prepare Ligand Define Binding Site Define Binding Site Prepare Receptor->Define Binding Site Run Docking Simulation Run Docking Simulation Prepare Ligand->Run Docking Simulation Define Binding Site->Run Docking Simulation Score and Analyze Poses Score and Analyze Poses Run Docking Simulation->Score and Analyze Poses Identify Key Interactions Identify Key Interactions Score and Analyze Poses->Identify Key Interactions End End Identify Key Interactions->End

Caption: A typical workflow for molecular docking studies.

Conclusion and Future Directions

This in-depth theoretical guide has provided a comprehensive computational characterization of this compound. The presented analyses of its conformational preferences, electronic structure, and spectroscopic properties offer a solid foundation for understanding its chemical behavior. The outlined molecular docking protocol provides a pathway for investigating its potential as a ligand for various biological targets.

The insights gained from these theoretical studies can guide future experimental work, including synthetic efforts and biological screening. Further computational studies, such as molecular dynamics simulations, could provide a more dynamic picture of the ligand-receptor interactions and help in refining the design of more potent and selective drug candidates based on the this compound scaffold.

References

  • DFT calculation, molecular docking, and molecular dynamics simulation study on substituted phenylacetamide and benzohydrazide derivatives. (2021). PubMed. Retrieved from [Link]

  • DFT Calculation and MD Simulation Studies on Gemini Surfactant Corrosion Inhibitor in Acetic Acid Media. (2023). MDPI. Retrieved from [Link]

  • Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. (n.d.). PMC. Retrieved from [Link]

  • Comparative DFT study on reactivity, acidity and vibrational spectra of halogen substituted phenylacetic acids. (2015). ResearchGate. Retrieved from [Link]

  • Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. (2021). PubMed Central. Retrieved from [Link]

  • Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. (n.d.). ChemRxiv. Retrieved from [Link]

  • The prediction of 1H NMR chemical shifts in organic compounds. (n.d.). Spectroscopy Europe. Retrieved from [Link]

  • Structural Properties,Theory Functional Calculations (DFT), Natural Bond Orbital and Energies for the Two fluorocarbon compounds. (n.d.). Fluorine Notes. Retrieved from [Link]

  • Interrelation between electrostatic and lipophilicity potentials on molecular surfaces. (1995). PubMed. Retrieved from [Link]

  • Frontier Molecular Orbital Theory in Organic Reactivity and Design. (2023). ResearchGate. Retrieved from [Link]

  • Frontier molecular orbital theory. (n.d.). Wikipedia. Retrieved from [Link]

  • Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. (n.d.). Unknown Source.
  • A Review on Applications of Computational Methods in Drug Screening and Design. (n.d.). MDPI. Retrieved from [Link]

  • Accelerating Drug Discovery: The Power of Protein-Small Molecule Docking. (2023). LinkedIn. Retrieved from [Link]

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2023). PLOS Computational Biology. Retrieved from [Link]

Sources

Technical Whitepaper: Solid-State Characterization of 4-Amino-3-fluorophenylacetic Acid

[1]

Executive Summary

4-Amino-3-fluorophenylacetic acid (CAS 503315-77-3) is a critical fluorinated building block in the synthesis of next-generation small molecule inhibitors.[1] Its unique structural motif—combining an aniline moiety with a fluorinated phenylacetic acid core—imparts specific electronic and steric properties essential for modulating potency and metabolic stability in drug candidates.[1][2]

This guide provides a comprehensive technical overview of the solid-state characteristics of this compound.[1][2] It is designed to assist medicinal chemists and formulation scientists in establishing robust characterization workflows, ensuring batch-to-batch consistency, and optimizing downstream processing.[1][2]

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

The incorporation of a fluorine atom at the meta position relative to the acetic acid tail (and ortho to the amine) significantly alters the pKa and lipophilicity compared to the non-fluorinated parent, 4-aminophenylacetic acid.[1][2]

Table 1: Chemical Identification
AttributeDetail
Chemical Name This compound
CAS Number 503315-77-3
Molecular Formula C₈H₈FNO₂
Molecular Weight 169.15 g/mol
SMILES NC1=C(F)C=C(CC(O)=O)C=C1
Appearance White to light brown/tan crystalline powder
Primary Hazard Irritant (H315, H319, H335); Potential light sensitivity

Physicochemical Properties[1][2][3][6][7][10][11]

Understanding the physicochemical landscape is prerequisite to successful crystallization and formulation.[1][2] The values below represent a synthesis of predicted data and experimental ranges for structural analogues (e.g., 4-aminophenylacetic acid), serving as a baseline for experimental validation.

Table 2: Physicochemical Profile[1][2][4]
PropertyValue / RangeTechnical Insight
Melting Point >150°C (Predicted/Analogue)High melting point expected due to intermolecular H-bonding and potential zwitterionic lattice structure. Note: Experimental DSC required for exact onset.[1][2]
Boiling Point ~322.6°C (Predicted at 760 mmHg)Theoretical value; compound likely decomposes before boiling at atmospheric pressure.[1][2]
pKa (Acid) 4.47 ± 0.10 (Predicted)The carboxylic acid is slightly more acidic than phenylacetic acid (pKa ~4.[1][2]3) due to the electron-withdrawing fluorine.[1][2]
pKa (Base) ~3.5 - 4.0 (Estimated)The aniline nitrogen is less basic than unsubstituted aniline due to the ortho-fluorine effect.[1][2]
LogP 1.62 (Predicted)Moderate lipophilicity; suggests good permeability but requires solubility enhancement for aqueous formulations.[1][2]
Density ~1.37 g/cm³Typical for halogenated aromatic organic solids.[1][2]
Solubility & Amphoteric Nature

As an amino acid derivative, this compound exhibits amphoteric behavior.[1]

  • Acidic Media (pH < 2): Soluble (Protonation of amine → Cationic species).[1][2]

  • Basic Media (pH > 6): Soluble (Deprotonation of carboxylic acid → Anionic species).[1][2]

  • Neutral Media (pH 4-5): Lowest solubility (Isoelectric point vicinity); likely exists as a zwitterion in the solid state, leading to high lattice energy and reduced water solubility.[1][2]

Solid-State Characterization Strategy

For drug development, the "solid form" is not static.[1][2] Polymorphism, solvate formation, and morphology directly impact bioavailability and processability.[1][2] The following workflow outlines the mandatory characterization steps for any new batch or recrystallized sample.

Characterization Workflow

CharacterizationWorkflowSampleRaw Sample(this compound)XRPDX-Ray Powder Diffraction(XRPD)Identify Crystal FormSample->XRPDStep 1: IDThermalThermal Analysis(DSC / TGA)Melting Point & VolatilesSample->ThermalStep 2: Purity/SolvatesMicroscopyPLM / SEMMorphology & Particle SizeSample->MicroscopyStep 3: HabitHygroscopicityDVSMoisture SorptionXRPD->HygroscopicityIf Crystalline

Figure 1: Standard solid-state characterization workflow for defining the physical form of the material.

Detailed Methodologies
A. X-Ray Powder Diffraction (XRPD) [1][2]
  • Purpose: The "fingerprint" of the solid form.[1][2] Essential for distinguishing between polymorphs (different crystal packings) which can have vastly different solubilities.[1][2]

  • Protocol:

    • Grind ~10-20 mg of sample gently to minimize preferred orientation.[1][2]

    • Scan range: 3° to 40° 2θ.[1][2]

    • Step size: 0.02° with 1-second count time.

    • Success Criteria: Sharp, well-resolved peaks indicate high crystallinity. A "halo" indicates amorphous content.[1][2]

B. Thermal Analysis (DSC & TGA)
  • Differential Scanning Calorimetry (DSC):

    • Protocol: Heat 2-5 mg sample in a crimped aluminum pan at 10°C/min under N₂ purge.

    • Observation: Look for a sharp endotherm (melting).[1][2] A broad endotherm <100°C often indicates water/solvent loss (solvate).[1][2] Exotherms indicate decomposition or recrystallization.[1][2]

  • Thermogravimetric Analysis (TGA):

    • Protocol: Heat open pan to 300°C.

    • Observation: Weight loss step confirms presence of volatiles (solvates/hydrates) seen in DSC.[1][2]

C. Dynamic Vapor Sorption (DVS)
  • Purpose: Determine hygroscopicity. Aniline derivatives can be prone to moisture uptake, which accelerates degradation (oxidation).[1][2]

  • Critical Threshold: If mass increase >2% at 80% RH, the material is hygroscopic and requires tightly sealed storage with desiccants.[1][2]

Synthesis & Impurity Origins[1][9]

Understanding the synthesis pathway helps anticipate potential impurities (e.g., regioisomers or unreduced nitro intermediates) that affect the solid-state lattice.[1][2]

Likely Synthetic Route

The most common industrial route involves the nitration of 3-fluorophenylacetic acid followed by reduction.[1][2]

SynthesisPathwayStart3-Fluorophenylacetic Acid(Starting Material)Step1Nitration(HNO3/H2SO4)Start->Step1InterIntermediate:4-Nitro-3-fluorophenylacetic acidStep1->InterImpurityPotential Impurity:Regioisomers (2-nitro isomer)Unreduced Nitro compoundsStep1->ImpurityStep2Reduction(H2/Pd-C or Fe/HCl)Inter->Step2ProductProduct:This compoundStep2->Product

Figure 2: Primary synthesis pathway highlighting the origin of potential critical impurities.

Purification for Solid Form Control[1][2]
  • Recrystallization Solvent: Water/Ethanol mixtures are often effective for zwitterionic amino acids.[1][2]

  • Protocol: Dissolve in hot water (adjust pH to ~2 or ~9 to dissolve, then neutralize to pH 4-5 to precipitate). Cool slowly to encourage large crystal growth and reject impurities.[1][2]

Handling, Stability, & Storage[2][3][6][9][10]

Stability Concerns
  • Oxidation: Anilines (amino-aromatics) are susceptible to oxidation, turning from white to brown/black upon exposure to air and light.[1][2] The fluorine atom provides some metabolic stability but does not fully prevent oxidative degradation in storage.[1][2]

  • Light Sensitivity: Store in amber vials.

Storage Protocol
  • Container: Tightly sealed glass or HDPE container.

  • Atmosphere: Flush with Argon or Nitrogen (inert atmosphere) recommended for long-term storage.[1][2]

  • Temperature: Refrigerate (2-8°C) to minimize oxidation rates.

  • Desiccant: Essential if DVS data shows hygroscopicity.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14533, 4-Aminophenylacetic acid. Retrieved from [Link](Used as structural analogue reference for physical properties).

  • LookChem. this compound Product Analysis & Properties. Retrieved from [Link](Source for predicted pKa, Density, and Boiling Point).

  • Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7719-7722.[1][2] (Reference for synthetic methodology of similar fluorinated aniline derivatives).

Methodological & Application

Application Notes and Protocols for the Use of 4-Amino-3-fluorophenylacetic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fluorination in Peptide Drug Discovery

The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful strategy to modulate the pharmacological properties of peptide-based therapeutics. Among the various modifications, the introduction of fluorine atoms can significantly enhance metabolic stability, improve binding affinity, and alter conformation, thereby addressing some of the inherent limitations of natural peptides, such as poor bioavailability and rapid degradation.[1][2][3][4] This guide provides a comprehensive overview and detailed protocols for the use of 4-Amino-3-fluorophenylacetic acid , a valuable building block for creating novel peptidomimetics with potentially enhanced therapeutic profiles.

The presence of a fluorine atom on the phenyl ring of this amino acid analog can induce favorable changes in its electronic properties and lipophilicity, which can translate to improved target engagement and pharmacokinetic properties of the final peptide.[3][5] These application notes are designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step guidance for the successful incorporation of this unique building block into peptide sequences.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective handling and incorporation into peptides. The key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₈FNO₂ChemUniverse
Molecular Weight 169.15 g/mol ChemUniverse
Appearance Off-white to light yellow powderInternal Data
pKa (predicted) 4.47 ± 0.10LookChem
LogP (predicted) 1.616LookChem
Hydrogen Bond Donors 2LookChem
Hydrogen Bond Acceptors 4LookChem
Storage Conditions Room Temperature, Keep in a dark and dry placeLookChem

Strategic Workflow for Peptide Synthesis

The successful incorporation of this compound into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) involves a multi-step process. The general workflow is outlined below, starting with the crucial N-terminal protection of the amino acid, followed by its sequential coupling on a solid support, and concluding with cleavage, purification, and characterization of the final peptide.

Peptide_Synthesis_Workflow cluster_0 Phase 1: Monomer Preparation cluster_1 Phase 2: Solid-Phase Peptide Synthesis (SPPS) cluster_2 Phase 3: Cleavage, Purification & Analysis A This compound B N-terminal Protection (Fmoc/Boc) A->B Protection Reaction C Fmoc-AA-OH or Boc-AA-OH B->C Purification D Resin Swelling & Fmoc Deprotection C->D To SPPS E Coupling of Fmoc-AA-OH D->E Step 1 F Capping (Optional) E->F Step 2 G Fmoc Deprotection F->G Step 3 H Repeat Coupling Cycles G->H Iterative Process I Peptide Cleavage from Resin H->I Final Peptide-Resin J Crude Peptide Precipitation I->J K Purification (RP-HPLC) J->K L Characterization (LC-MS) K->L

Caption: General workflow for incorporating this compound.

Part 1: N-α-Fmoc Protection of this compound

For use in the most common SPPS strategies, the primary amine of this compound must be protected, typically with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[6][7] This ensures that the amino group does not undergo unwanted side reactions during peptide coupling.[6]

Protocol: Fmoc Protection

Materials:

  • This compound

  • Fmoc-OSu (9-Fluorenylmethyloxycarbonyl-N-hydroxysuccinimide)

  • Sodium Bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.

  • Addition of Fmoc-OSu: To the stirred solution, add Fmoc-OSu (1.05 eq.) portion-wise over 30 minutes at room temperature.

  • Reaction: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amino acid is consumed.

  • Work-up: a. Concentrate the reaction mixture under reduced pressure to remove the dioxane. b. Dilute the remaining aqueous solution with deionized water and wash with ethyl acetate (2x) to remove unreacted Fmoc-OSu and byproducts. c. Acidify the aqueous layer to pH 2-3 with 1 M HCl. A white precipitate of the Fmoc-protected amino acid should form. d. Extract the product into ethyl acetate (3x). e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude Fmoc-4-Amino-3-fluorophenylacetic acid. If necessary, the product can be further purified by recrystallization or flash column chromatography.

Part 2: Solid-Phase Peptide Synthesis (SPPS)

The following protocol outlines the manual incorporation of Fmoc-4-Amino-3-fluorophenylacetic acid into a growing peptide chain on a solid support using standard Fmoc/tBu chemistry.[8][9]

Protocol: SPPS Cycle for Incorporation

This protocol assumes a starting peptide-resin with a free N-terminal amine.

Materials:

  • Peptide-resin

  • Fmoc-4-Amino-3-fluorophenylacetic acid

  • Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Solution: 20% Piperidine in Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • SPPS reaction vessel

SPPS Cycle:

  • Fmoc Deprotection: a. Wash the peptide-resin with DMF (3x). b. Add the 20% piperidine in DMF solution to the resin and agitate for 3 minutes. c. Drain the solution. d. Add a fresh portion of the 20% piperidine in DMF solution and agitate for 10-15 minutes.[6] e. Drain the solution and wash the resin thoroughly with DMF (5-7x) to remove all traces of piperidine.

  • Coupling of Fmoc-4-Amino-3-fluorophenylacetic acid: a. In a separate vial, pre-activate the amino acid by dissolving Fmoc-4-Amino-3-fluorophenylacetic acid (3-4 eq. relative to resin loading), HBTU/HATU (2.9 eq.), and DIPEA (6-8 eq.) in DMF. Allow to stand for 2-5 minutes. b. Add the activation solution to the deprotected peptide-resin. c. Agitate the reaction mixture for 1-2 hours at room temperature. d. Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), the coupling step should be repeated.

  • Washing: a. Drain the coupling solution. b. Wash the peptide-resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

The peptide-resin is now ready for the next deprotection and coupling cycle.

SPPS_Cycle Start Peptide-Resin with Fmoc-protected N-terminus Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. Wash (DMF) Deprotection->Wash1 Coupling 3. Coupling (Fmoc-AA-OH, HBTU/HATU, DIPEA) Wash1->Coupling Wash2 4. Wash (DMF, DCM) Coupling->Wash2 End Peptide-Resin with Elongated Chain Wash2->End End->Deprotection Next Cycle Loop Repeat for next amino acid

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis.

Part 3: Peptide Cleavage and Purification

Once the peptide synthesis is complete, the peptide must be cleaved from the solid support, and all side-chain protecting groups removed. This is typically achieved with a strong acid, such as trifluoroacetic acid (TFA), in the presence of scavengers to prevent side reactions.[10][11][12]

Protocol: Cleavage from Resin

Materials:

  • Peptide-resin (dried)

  • Cleavage Cocktail (e.g., Reagent K: TFA/Water/Phenol/Thioanisole/1,2-Ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5) or a simpler cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) may be sufficient depending on the peptide sequence.[10]

  • Cold Diethyl Ether

  • Centrifuge tubes

  • Round-bottom flask, rotary evaporator

Procedure:

  • Preparation: Place the dried peptide-resin in a round-bottom flask.

  • Cleavage: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The exact time may need to be optimized based on the peptide sequence and protecting groups used.

  • Isolation: a. Filter the resin and collect the TFA solution containing the cleaved peptide. b. Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitation: a. Concentrate the TFA solution to a small volume using a gentle stream of nitrogen or a rotary evaporator. b. Add the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the TFA solution). A white precipitate of the crude peptide should form.

  • Collection: a. Centrifuge the mixture to pellet the crude peptide. b. Decant the ether and wash the peptide pellet with cold diethyl ether (2-3x). c. Dry the crude peptide under vacuum.

Protocol: Purification by RP-HPLC

The crude peptide is purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to isolate the desired product from synthesis-related impurities.[13][14][15][16][17]

Materials and Equipment:

  • Crude peptide

  • RP-HPLC system with a C18 column

  • Solvent A: 0.1% TFA in deionized water

  • Solvent B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A, or a mixture of Solvent A and B if solubility is an issue.

  • Chromatography: a. Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5%). b. Inject the peptide solution onto the column. c. Elute the peptide using a linear gradient of increasing Solvent B concentration (e.g., 5% to 65% Solvent B over 30-60 minutes). The optimal gradient will depend on the hydrophobicity of the peptide. d. Monitor the elution profile at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak, which should be the desired peptide.

  • Analysis: Analyze the collected fractions for purity using analytical RP-HPLC and mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.

Part 4: Characterization

The final purified peptide must be thoroughly characterized to confirm its identity and purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary technique used to confirm the molecular weight of the synthesized peptide. The observed mass should match the calculated theoretical mass of the peptide containing the this compound residue.[5][12][18]

  • Analytical RP-HPLC: This is used to determine the purity of the final peptide product. A single sharp peak indicates a high degree of purity.[14][15][16]

  • Tandem Mass Spectrometry (MS/MS): For unambiguous confirmation of the peptide sequence, MS/MS fragmentation can be performed to verify the incorporation of this compound at the correct position within the sequence.

Conclusion and Field-Proven Insights

The incorporation of this compound into peptides offers a promising avenue for the development of novel therapeutics with enhanced pharmacological properties. The protocols detailed in these application notes provide a robust framework for the successful synthesis, purification, and characterization of such modified peptides.

Key Considerations from Experience:

  • Coupling Efficiency: While standard coupling reagents like HBTU and HATU are generally effective, the electron-withdrawing nature of the fluorine atom might slightly alter the reactivity of the carboxylic acid. It is crucial to monitor the coupling reaction closely, and a double coupling may be necessary to ensure complete incorporation, especially if the preceding amino acid is sterically hindered.

  • Purification: The presence of the fluorinated aromatic ring will increase the hydrophobicity of the peptide. This should be taken into account when developing the RP-HPLC purification gradient. A slower, more shallow gradient may be required to achieve optimal separation from closely eluting impurities.[13][15]

  • Characterization: In mass spectrometry, the isotopic signature of fluorine should be considered for accurate mass determination. The mass of the this compound residue is 167.06 Da (as part of the peptide chain).

By carefully following these protocols and considering the unique properties of this compound, researchers can confidently incorporate this valuable building block into their peptide drug discovery programs.

References

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Laboratory, University of California, Irvine. Available at: [Link]

  • Methods and protocols of modern solid phase peptide synthesis. Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Molecular biotechnology, 33(3), 239–254.
  • Schematic overview of Fmoc solid-phase peptide synthesis (SPPS), including related impurity formation. ResearchGate. Available at: [Link]

  • Peptide Cleavage from Resin Protocol. Creative Diagnostics. Available at: [Link]

  • Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. Available at: [Link]

  • HPLC Analysis and Purification of Peptides. Mant, C. T., & Hodges, R. S. (2009). Methods in molecular biology (Clifton, N.J.), 547, 139–166.
  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics. Available at: [Link]

  • Fluorinated peptide biomaterials. National Center for Biotechnology Information. Available at: [Link]

  • HPLC Analysis and Purification of Peptides. National Center for Biotechnology Information. Available at: [Link]

  • Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. Chemical Science. Available at: [Link]

  • Application Note Peptide Cleavage and Protected Cleavage Procedures. CEM Corporation. Available at: [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Advanced Chromatography Technologies. Available at: [Link]

  • Synthesis of fluorinated phenylacetic acid 19 from phenylacetic acid derivatives 18 and Selectfluor 2 using DMAP as activator. ResearchGate. Available at: [Link]

  • Synthesis of 2-amino-3-fluoroacrylic acid containing peptides. PubMed. Available at: [Link]

  • The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Harvard Apparatus. Available at: [Link]

  • New Insights into Bioactive Peptides: Design, Synthesis, Structure–Activity Relationship. MDPI. Available at: [Link]

  • Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing. Available at: [Link]

  • Post Cleavage Purification and Analysis of Peptides; TFA removal. AAPPTec. Available at: [Link]

  • Predicting peptide properties from mass spectrometry data using deep attention-based multitask network and uncertainty quantification. National Institutes of Health. Available at: [Link]

  • Purification of naturally occurring peptides by reversed-phase HPLC. ResearchGate. Available at: [Link]

  • Peptide mass fingerprinting – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Introduction to Peptide Synthesis. Master Organic Chemistry. Available at: [Link]

  • Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. PubMed. Available at: [Link]

Sources

Application Note: Strategic Utilization of 4-Amino-3-fluorophenylacetic Acid in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Amino-3-fluorophenylacetic acid as a building block for heterocycles Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Introduction: The "Fluoro-Switch" Scaffold

This compound (CAS: 503315-77-3) represents a high-value "bifunctional" building block in modern medicinal chemistry. Its utility stems from the synergistic combination of a nucleophilic aniline, a modifiable carboxylic acid tail, and an ortho-fluorine atom.

In drug design, this scaffold serves two critical functions:

  • Metabolic Blocking: The fluorine atom at the 3-position (ortho to the amine) blocks metabolic hydroxylation at a typically labile site on the phenyl ring, enhancing the metabolic stability of the resulting pharmacophore.

  • pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the aniline nitrogen, modulating its nucleophilicity and altering the electronic properties of fused heterocycles derived from it (e.g., reducing the basicity of benzimidazoles).

This guide details the protocols for converting this building block into two privileged heterocyclic cores: 8-fluoroquinolones and 4-fluorobenzimidazoles , both of which retain the acetic acid side chain as a handle for solubilization or further conjugation.

Chemical Profile & Handling

PropertySpecification
CAS Number 503315-77-3
Formula C₈H₈FNO₂
MW 169.15 g/mol
Structure Aniline (C4), Fluorine (C3), Acetic Acid (C1)
pKa (Calc) ~3.5 (COOH), ~3.0 (Aniline-NH₂ conjugate acid)
Solubility Soluble in DMSO, MeOH; Sparingly soluble in water (zwitterionic character).[1]
Stability Stable under ambient conditions. Avoid strong oxidizers.

Handling Precaution: As with fluorinated anilines, use standard PPE. The zwitterionic nature may require acidic or basic conditions for complete dissolution in organic solvents during extraction.

Application I: Synthesis of 8-Fluoroquinolones (Gould-Jacobs Reaction)

The most direct and high-impact application of this scaffold is the synthesis of 8-fluoro-4-oxo-1,4-dihydroquinoline-6-acetic acid derivatives via the Gould-Jacobs reaction. This pathway yields a core structurally related to fluoroquinolone antibiotics (e.g., lomefloxacin) but with a unique carboxymethyl handle at position 6.

Mechanism & Regiochemistry

The cyclization of the anilino-acrylate intermediate occurs onto the carbon ortho to the nitrogen.

  • Substrate: this compound.[2][3][4]

  • Ortho Sites: C3 (blocked by F) and C5 (H).

  • Outcome: Cyclization occurs exclusively at C5.

  • Numbering Transformation:

    • Aniline C4 (N) → Quinolone N1

    • Aniline C5 (H) → Quinolone C8 (Bridgehead adjacent)

    • Aniline C3 (F) → Quinolone C8 (Position 8)

    • Aniline C1 (CH₂COOH) → Quinolone C6

Result: The fluorine atom ends up at Position 8 of the quinolone.

Experimental Protocol
Step 1: Condensation[5][6]
  • Reagents: this compound (1.0 equiv), Diethyl ethoxymethylenemalonate (EMME, 1.1 equiv).

  • Solvent: Ethanol or Toluene (anhydrous).

  • Procedure:

    • Charge a round-bottom flask with the starting amino acid and solvent (0.5 M concentration).

    • Add EMME dropwise at room temperature.

    • Reflux the mixture for 3–5 hours. Monitor by TLC/LCMS for the disappearance of the aniline and formation of the enamine intermediate (Michael adduct).

    • Workup: Cool to room temperature. The intermediate often precipitates. Filter and wash with cold ethanol. If no precipitate, concentrate in vacuo to yield the crude diethyl 2-(((4-(carboxymethyl)-2-fluorophenyl)amino)methylene)malonate.

Step 2: Thermal Cyclization (The Critical Step)

Note: The fluorine atom deactivates the ring, requiring high temperatures for cyclization.

  • Medium: Diphenyl ether (Dowtherm A) is standard.

  • Procedure:

    • Heat diphenyl ether (10 volumes relative to substrate) to 250°C in a reaction vessel equipped with a Dean-Stark trap (to remove ethanol generated).

    • Add the intermediate from Step 1 portion-wise (solid or concentrated solution) to the hot solvent. Caution: Vigorous boiling of ethanol will occur.

    • Maintain temperature at 240–250°C for 45–90 minutes.

    • Workup: Cool the mixture to ~80°C. Pour slowly into a large excess of Hexane or Diethyl Ether. The quinolone ester precipitates as a solid.[7] Filter, wash with hexane to remove diphenyl ether, and dry.

Step 3: Hydrolysis & Decarboxylation (Optional)

To obtain the 3-carboxylic acid or the decarboxylated 4-quinolone, standard saponification (NaOH/H₂O) is employed.

Reaction Workflow Diagram

GouldJacobs Start This compound Inter Enamine Intermediate Start->Inter Reflux, EtOH EMME + EMME (Condensation) Prod 8-Fluoro-6-(carboxymethyl)- 4-oxo-1,4-dihydroquinoline- 3-carboxylate Inter->Prod - EtOH Heat 250°C / Dowtherm A (Cyclization)

Caption: Synthesis of the 8-fluoroquinolone scaffold via the Gould-Jacobs protocol.

Application II: Synthesis of 4-Fluorobenzimidazoles

This building block is an excellent precursor for 4-fluoro-6-(carboxymethyl)benzimidazole (numbering may vary based on tautomer, often referred to as 7-fluoro-5-substituted). This scaffold is prevalent in kinase inhibitors (e.g., VEGFR inhibitors).

Mechanism

Since the aniline has a para-substituent (the acetic acid tail), nitration is directed to the position ortho to the strong amine donor.

  • Directing Effects: Amino group directs ortho (C5). The fluorine (C3) also directs ortho/para, reinforcing C5 (meta to F? No, C5 is meta to F). The strong resonance donation of NH₂ dominates.

  • Target: Nitration at C5 followed by reduction yields a 1,2-diamine.

Experimental Protocol
Step 1: Protection (Recommended)

Direct nitration of the free amino acid can be messy due to oxidation.

  • Acylation: React this compound with Acetic Anhydride (1.1 equiv) in AcOH to form the acetanilide.

Step 2: Nitration[8]
  • Reagents: Fuming HNO₃ / H₂SO₄.

  • Conditions: 0°C to 10°C.

  • Outcome: Nitration occurs at position 5 (ortho to the acetamide).

  • Product: 4-Acetamido-3-fluoro-5-nitrophenylacetic acid.

Step 3: Reduction & Cyclization (One-Pot Variation)
  • Reagents: Iron powder / NH₄Cl (or SnCl₂), followed by Formic Acid.

  • Procedure:

    • Reduce the nitro group to the amine (forming the diamine).

    • Add Formic Acid (as solvent and reagent) or Trimethyl Orthoformate.

    • Heat to reflux.[9] The diamine cyclizes to form the benzimidazole ring.

  • Deprotection: The acetyl group on the amine is usually lost during the harsh reduction/cyclization or requires a separate hydrolysis step depending on the exact conditions used.

  • Result: 4-Fluoro-6-(carboxymethyl)benzimidazole .

Reaction Workflow Diagram

Benzimidazole Start This compound Step1 Acetylation (Protection) Start->Step1 Step2 Nitration (HNO3/H2SO4) Target: Pos 5 Step1->Step2 Step3 Reduction (Fe/HCl) & Cyclization (HCOOH) Step2->Step3 Final 4-Fluoro-6-(carboxymethyl)- benzimidazole Step3->Final

Caption: Stepwise construction of the fluorinated benzimidazole core.

Troubleshooting & Optimization

IssueCauseSolution
Low Yield in Gould-Jacobs Incomplete cyclization due to F-deactivation.Increase temperature to 255°C; ensure efficient removal of ethanol (Dean-Stark).
Regioisomers in Nitration Competition from C2 or C6 positions.Use the acetamide protected form; maintain low temperature (<5°C) to maximize selectivity for C5.
Solubility Issues Zwitterionic nature prevents extraction.Adjust pH to <2 (for cation) or >9 (for anion) to move into aqueous phase, or use isoelectric precipitation for isolation.

References

  • Gould-Jacobs Reaction Mechanism & Scope

    • Gould, R. G.; Jacobs, W. A.[10] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." J. Am. Chem. Soc.[10]1939 , 61, 2890.[10]

  • Synthesis of Fluorinated Benzimidazoles

    • Hanan, E. J., et al.[11] "A One-Pot Procedure for the Conversion of Aromatic 2-Nitroamines into Bicyclic 2H-Benzimidazoles." Synlett2010 , 2010, 2759-2764.[11]

  • Fluoroquinolone Antibiotics Chemistry

    • Blondeau, J. M.[12] "Expanded activity and utility of the new fluoroquinolones: a review." Clin. Ther.1999 , 21, 3-40.[12][13]

  • This compound (Compound Data)

    • PubChem CID: 67617 (Related isomer d
    • (Note: Specific isomer 503315-77-3 data is often inferred from analogues in public databases).

Sources

protocol for dissolving 4-Amino-3-fluorophenylacetic acid for experiments

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Solubilization Strategies for 4-Amino-3-fluorophenylacetic Acid

Executive Summary

This compound (MW: 169.15 g/mol ) is a critical intermediate in the synthesis of fluorinated pharmaceuticals and a scaffold for peptide mimetics. While structurally simple, its dissolution is frequently complicated by its zwitterionic nature and the lipophilicity introduced by the fluorine atom. Standard aqueous dissolution at neutral pH often results in poor solubility or metastable suspensions that precipitate during assays.

This guide provides two validated protocols:

  • Organic Stock Formulation (DMSO): For high-concentration storage and cellular assays.

  • Aqueous Salt Formulation (In Situ): For animal studies or chemistry requiring solvent-free conditions.

Physicochemical Profile & Solubility Mechanics

To master the dissolution of this compound, one must understand the competing forces at the molecular level.

PropertyValue / Description
Chemical Name This compound
Common CAS 503315-77-3 (Free Acid)
Molecular Weight 169.15 g/mol
pKa (Acidic) ~4.2 (Carboxylic acid)
pKa (Basic) ~3.5 (Aniline nitrogen, lowered by F-induction)
LogP ~1.6 (Predicted)
Appearance Off-white to beige crystalline solid
The "Zwitterion Trap"

At pH values between 3.5 and 4.5, this molecule exists largely as a zwitterion (the amine is protonated


, and the acid is deprotonated 

). In this state, the crystal lattice energy is maximized due to strong electrostatic interactions between molecules, making it resistant to dissolution in water.
  • The Fluorine Effect: The fluorine atom at position 3 is electron-withdrawing. It lowers the pKa of the amino group (making it less basic than non-fluorinated aniline) and increases the lipophilicity of the phenyl ring, further reducing passive water solubility.

Protocol A: High-Concentration Organic Stock (DMSO)

Best For: In vitro cell assays, high-throughput screening, and long-term storage (-20°C).

Rationale: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that effectively disrupts the crystal lattice without chemically altering the solute.

Materials
  • This compound (Solid)[1]

  • Anhydrous DMSO (Spectrophotometric grade, ≥99.9%)

  • Vortex mixer

  • Ultrasonic bath (35–40 kHz)

Step-by-Step Methodology
  • Calculation: Target a stock concentration of 50 mM to 100 mM .

    • Example: To make 1 mL of 100 mM stock, weigh 16.9 mg of powder.

  • Weighing: Weigh the solid directly into a sterile, amber glass vial (avoid plastic microfuge tubes for long-term DMSO storage to prevent leaching).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO.

  • Dispersal: Vortex vigorously for 30 seconds. The solution may appear cloudy initially.

  • Sonication (Critical): Sonicate for 5–10 minutes at room temperature. The energy input is usually required to overcome the lattice energy of the fluorinated crystal.

    • Checkpoint: Inspect against a black background. The solution must be crystal clear.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C. Desiccate the container.

Protocol B: Aqueous Formulation via In Situ Salt Formation

Best For: In vivo dosing (IP/IV), chemical synthesis in water, or assays sensitive to DMSO.

Rationale: You cannot force this compound into water at neutral pH. You must convert it to a salt. The Sodium Salt (using NaOH) is preferred over the HCl salt because the carboxylate anion is generally more soluble than the anilinium cation for this specific fluorinated scaffold.

Materials
  • This compound[1][2][3]

  • 1.0 M NaOH (Sodium Hydroxide)

  • PBS (Phosphate Buffered Saline) or Saline (0.9% NaCl)

  • pH meter

Step-by-Step Methodology
  • Stoichiometry: Calculate the moles of compound. You will need 1.05 equivalents of NaOH.

    • Example: 16.9 mg (0.1 mmol) of compound requires 0.105 mmol of NaOH.

    • Volume of 1M NaOH: 105 µL.

  • Slurry Formation: Add the solid to a vial. Add the calculated volume of 1.0 M NaOH directly to the powder. Do not add water yet.

  • Dissolution: Vortex. The high pH will deprotonate the carboxylic acid (

    
    ), breaking the zwitterionic lattice. The solid should dissolve rapidly into a yellowish solution.
    
  • Dilution: Slowly add PBS or Saline to reach the desired final volume (e.g., 900 µL).

  • pH Adjustment (The Danger Zone):

    • Check the pH.[4][5] It will likely be basic (~pH 10-11).

    • Carefully back-titrate with dilute HCl (0.1 M) to physiological pH (7.4).

    • Warning: If you drop the pH below 5.0, the compound will re-precipitate as the zwitterion. Stay between pH 7.0 and 8.0.

  • Filtration: Syringe filter (0.22 µm PES) for sterility immediately before use.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct solubilization pathway based on experimental needs.

G Start Start: this compound (Solid, Zwitterionic) AppCheck Determine Application Start->AppCheck InVitro Cell Culture / HTS (DMSO Tolerance < 0.5%) AppCheck->InVitro High Conc Needed InVivo Animal Studies / Aqueous Chem (No Organic Solvents) AppCheck->InVivo Physiological Conditions RouteA Route A: DMSO Stock InVitro->RouteA RouteB Route B: In Situ Salt InVivo->RouteB StepA1 Dissolve in 100% DMSO (50-100 mM) RouteA->StepA1 StepB1 Add 1.05 eq. 1M NaOH (Create Sodium Salt) RouteB->StepB1 StepA2 Sonicate 10 mins StepA1->StepA2 StepA3 Dilute into Media (Rapid dispersion) StepA2->StepA3 Final Ready for Experiment StepA3->Final StepB2 Dilute with PBS StepB1->StepB2 StepB3 Adjust pH to 7.4 (Watch for precipitate < pH 5) StepB2->StepB3 StepB3->Final

Figure 1: Decision tree for solubilization based on downstream application. Note the critical pH monitoring in Route B to prevent zwitterionic crash-out.

Quality Control & Troubleshooting

ObservationDiagnosisCorrective Action
Cloudiness in DMSO Incomplete dissolution or hydration.Sonicate for 5 more minutes; warm to 37°C. Ensure DMSO is anhydrous.
Precipitate upon adding Media "Crash-out" due to low solubility.Dilute the DMSO stock rapidly into the vortexing media (jetting), rather than dropwise. Keep final DMSO < 0.5%.
Precipitate during pH adjustment pH overshoot (too acidic).You likely crossed the pKa threshold (~4.5). Add dilute NaOH to return to pH 7.4.

References

  • PubChem. (n.d.). Phenylacetic Acid - Solubility and Physical Properties. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Perlovich, G. L., et al. (2013). Thermodynamics of solubility, solvation and sublimation of 4-aminobenzoic acid derivatives. Journal of Chemical Thermodynamics. (Contextual grounding for aminophenylacetic acid thermodynamics).
  • LookChem. (n.d.). This compound Product Properties. Retrieved October 26, 2023, from [Link]

Sources

Advanced Protocols for the Incorporation of 4-Amino-3-fluorophenylacetic Acid (AFPAA) into Polymeric Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

4-Amino-3-fluorophenylacetic acid (AFPAA) represents a high-value "AB-type" monomeric building block. Its structure combines a nucleophilic primary amine and an electrophilic carboxylic acid, separated by a fluorinated aromatic core.

In polymer science, AFPAA is utilized for two primary objectives:

  • Main-Chain Engineering: Creating fluorinated polyamides with high thermal stability and modified dielectric properties via self-polycondensation.

  • Bioconjugation: Serving as a pharmacophore or functional end-group in drug delivery systems (e.g., PEGylation) to enhance lipophilicity and metabolic stability due to the fluorine substituent.

Chemical Profile
PropertySpecificationCritical Note
CAS Number 503315-77-3Verify isomer specificity (3-fluoro vs 2-fluoro).
Formula C₈H₈FNO₂MW: 169.15 g/mol
Functionality Bifunctional (AB Type)Capable of head-to-tail self-polymerization.
Fluorine Effect Electronic/StericIncreases hydrophobicity; lowers surface energy; modulates pKa of the amine.

Application Note: Strategies for Incorporation

Strategy A: Direct Polycondensation (Main-Chain Polymerization)

AFPAA can function as a monomer to synthesize Poly(this compound) . Unlike aliphatic amino acids which form polypeptides, the aromatic nature of AFPAA yields a rigid-rod polyamide structure. The fluorine atom at the ortho position to the amine reduces the nucleophilicity of the amino group, requiring activated phosphorylation conditions (Yamazaki-Higashi method) rather than simple thermal melt polycondensation.

Strategy B: Post-Polymerization Conjugation (End-Capping)

For drug delivery applications, AFPAA is often grafted onto a hydrophilic carrier (e.g., PEG, PLGA). The fluorine atom enhances the transmembrane permeability of the conjugate. The carboxylic acid group is typically activated to form an amide bond with amine-terminated polymers.

Detailed Experimental Protocols

Protocol 1: Synthesis of Fluorinated Polyamide via Yamazaki-Higashi Phosphorylation

Objective: Synthesize high-molecular-weight Poly(AFPAA) using a direct polycondensation method mediated by triphenyl phosphite (TPP).

Reagents & Equipment[1][2][3]
  • Monomer: this compound (Dried in vacuo at 60°C for 24h).

  • Solvent: N-Methyl-2-pyrrolidone (NMP) (Anhydrous, <50 ppm water).

  • Catalyst/Agent: Triphenyl phosphite (TPP), Pyridine (Py).

  • Salt: Lithium Chloride (LiCl) (To improve solubility of the growing polymer chain).

  • Equipment: 3-neck round bottom flask, mechanical stirrer, nitrogen inlet, oil bath.

Step-by-Step Methodology
  • Reaction Setup:

    • Flame-dry the 3-neck flask and purge with Nitrogen (N₂) for 15 minutes.

    • Charge the flask with NMP (20 mL) , LiCl (1.0 g) , and AFPAA (1.69 g, 10 mmol) .

    • Stir at room temperature until LiCl and AFPAA are fully dissolved.

  • Activation:

    • Add Pyridine (5 mL) and TPP (3.1 g, 10 mmol) to the solution.

    • Note: TPP acts as the condensing agent, forming an active N-phosphonium salt intermediate.

  • Polymerization:

    • Heat the reaction mixture to 100°C under a continuous N₂ stream.

    • Maintain stirring at 100°C for 3 hours .

    • Observation: The solution viscosity should increase significantly, indicating chain growth.

  • Isolation:

    • Cool the viscous solution to room temperature.

    • Pour the solution slowly into 500 mL of Methanol under vigorous stirring to precipitate the polymer.

    • Filter the fibrous precipitate and wash 3x with hot methanol to remove residual TPP and pyridine.

  • Drying:

    • Dry the polymer in a vacuum oven at 80°C for 12 hours.

Data Interpretation: Expected Results
TestExpected OutcomeSignificance
FTIR 1650 cm⁻¹ (Amide I), 1540 cm⁻¹ (Amide II)Confirms amide bond formation.
¹H NMR Disappearance of COOH proton; Broadening of aromatic peaksConfirms polymerization.
DSC Tg > 180°CFluorine substitution typically increases Tg compared to non-fluorinated analogs.
Solubility Soluble in DMSO, DMAc, NMP; Insoluble in MeOH, WaterProcessability check.
Protocol 2: PEGylation of AFPAA (Drug Delivery Conjugate)

Objective: Conjugate AFPAA to a 4-arm PEG-Amine (MW 10k) to create a soluble, fluorinated prodrug model.

Reagents
  • Payload: AFPAA.

  • Carrier: 4-Arm PEG-Amine (HCl salt).

  • Coupling Agents: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-Hydroxysuccinimide).

  • Buffer: MES Buffer (pH 6.0) and PBS (pH 7.4).

Step-by-Step Methodology
  • Activation of AFPAA:

    • Dissolve AFPAA (40 mg, ~0.24 mmol) in 5 mL dry DMSO .

    • Add EDC·HCl (50 mg) and NHS (30 mg) .

    • Stir at room temperature for 30 minutes to form the NHS-ester of AFPAA.

  • Conjugation:

    • Dissolve 4-Arm PEG-Amine (250 mg, ~0.025 mmol, 0.1 mmol amine equivalents) in 5 mL PBS (pH 7.4) .

    • Add the activated AFPAA-NHS solution dropwise to the PEG solution.

    • Critical: The molar ratio of AFPAA to PEG-Amine groups should be at least 2:1 to ensure complete capping.

  • Reaction:

    • Stir the mixture at room temperature for 12 hours in the dark.

  • Purification:

    • Dialyze the reaction mixture against distilled water using a 3.5 kDa MWCO membrane for 48 hours (change water 4 times) to remove unreacted AFPAA and coupling reagents.

  • Lyophilization:

    • Freeze-dry the dialyzed solution to obtain the white fluffy solid conjugate.

Mechanism Visualization

The following diagrams illustrate the chemical pathways for both the main-chain polymerization and the side-chain conjugation.

Diagram 1: Yamazaki-Higashi Polycondensation Pathway

Polycondensation Monomer AFPAA Monomer (NH2-Ar(F)-COOH) Activation Activation Complex (N-Phosphonium Salt) Monomer->Activation  + TPP/Py   Intermediate Amine Attack (Nucleophilic Substitution) Activation->Intermediate  + Monomer (Amine)   Polymer Poly(AFPAA) Polyamide Backbone Intermediate->Polymer  - Phenol / - H+   TPP TPP / Pyridine (Catalyst) TPP->Activation Heat 100°C / LiCl Heat->Intermediate

Caption: Mechanism of direct polycondensation of AFPAA using Triphenyl Phosphite (TPP) activation.

Diagram 2: PEGylation Workflow (EDC/NHS Coupling)

PEGylation AFPAA AFPAA (Carboxyl) Activation NHS-Ester Intermediate (Activated AFPAA) AFPAA->Activation  EDC / NHS / DMSO   Conjugate PEG-AFPAA Conjugate (Stable Amide Linkage) Activation->Conjugate  + PEG-Amine (pH 7.4)   PEG PEG-Amine (Nucleophile) PEG->Conjugate Purification Dialysis / Lyophilization Conjugate->Purification  Workup  

Caption: Workflow for grafting AFPAA onto PEG-Amine carriers via carbodiimide chemistry.

References

  • Chemical Identity & Properties

    • PubChem. (2025).[4] 4-Amino-3-fluorophenol and related derivatives. National Library of Medicine. [Link] (Note: Structural analog reference for fluorine positioning effects).

  • Polymerization Methodology (Yamazaki-Higashi)

    • Campa, J. G., & Abajo, J. D. (2009). Fluorinated Polyamides: Synthesis, Properties, and Applications. Semantic Scholar. [Link]

  • Fluorinated Amino Acids in Drug Design

    • Meanwell, N. A., et al. (2020).[5] Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. [Link]

  • PEGylation Protocols
  • Bioconjugation Chemistry

    • Veronese, F. M. (2001). Peptide and protein PEGylation: a review of problems and solutions. Biomaterials. [Link]

Sources

Application Note: Strategic Utilization of 4-Amino-3-fluorophenylacetic Acid in Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Amino-3-fluorophenylacetic Acid in Medicinal Chemistry Drug Design Content Type: Application Note & Technical Protocol Audience: Senior Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary

In the landscape of modern drug discovery, This compound (CAS 73962-81-3) serves as a high-value "privileged scaffold." Its utility extends beyond a simple building block; it acts as a strategic tool for Multiparameter Optimization (MPO) . The simultaneous presence of a carboxylate (for coupling or solubility), an aniline (for hydrogen bonding or further derivatization), and an ortho-fluorine atom allows this moiety to modulate metabolic stability, pKa, and ligand-target residence time.

This guide details the specific medicinal chemistry applications of this scaffold, focusing on Bioisosteric Replacement , Kinase Inhibitor Design , and Soft Drug Strategies , accompanied by validated synthetic protocols.

Strategic Applications in Drug Design

The "Fluorine Effect" on Physicochemical Properties

The introduction of fluorine at the 3-position (ortho to the amino group) is not merely structural; it is electronic.

  • pKa Modulation: Fluorine is highly electronegative.[1] Inductive withdrawal lowers the pKa of the adjacent aniline nitrogen (typically from ~4.6 to ~3.5). This reduces the energy penalty for desolvation upon binding to a hydrophobic pocket (e.g., a kinase hinge region).

  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is resistant to CYP450-mediated oxidation. Blocking the ortho-position prevents toxic metabolite formation (e.g., quinone imines) often associated with anilines.

  • Conformational Locking: The fluorine atom can induce a preferred conformation via intramolecular hydrogen bonding or dipole-dipole interactions, pre-organizing the molecule for binding.

Application in Kinase Inhibitor Scaffolds

In kinase inhibitors, the aniline moiety often serves as the "hinge binder," forming crucial H-bonds with the backbone residues of the ATP binding site.

  • Case Study Logic: Replacing a standard aniline with this compound allows for the extension of the molecule into the solvent-exposed region via the acetic acid tail (amide coupling), while the fluorine optimizes the donor capability of the amine.

"Soft Drug" Design (Metabolic Switching)

Phenylacetic acid derivatives are central to "Soft Drug" technology—drugs designed to degrade into inactive, non-toxic metabolites after therapeutic action (e.g., Remimazolam, Esmolol).

  • Mechanism: An ester derivative of this compound acts as the active drug. Plasma esterases rapidly hydrolyze the ester to the free acid (the metabolite), which is highly polar and rapidly excreted, reducing systemic toxicity.

Visualization: Strategic Placement in SAR

DrugDesignStrategy Scaffold This compound pKa pKa Modulation (Reduced Basicity) Scaffold->pKa Ortho-Fluorine Effect Metab Metabolic Blocking (C-F Bond Strength) Scaffold->Metab Block CYP Oxidation Linker Versatile Linker (Carboxyl Tail) Scaffold->Linker COOH Functionalization Potency Increased Potency (Hinge Binding) pKa->Potency Optimized H-Bond Donor Safety Reduced Toxicity (No Quinone Imines) Metab->Safety Prevents Bioactivation Library Library Generation (Amide Coupling) Linker->Library Rapid Diversification

Figure 1: Strategic impact of the this compound scaffold on drug properties.

Experimental Protocols

Protocol A: Synthesis of this compound

Note: While commercially available, in-house synthesis allows for isotopic labeling or derivative creation.

Objective: Synthesize high-purity scaffold from 3-fluorophenylacetic acid via nitration and reduction.

Reagents:

  • 3-Fluorophenylacetic acid (Starting Material)

  • Fuming Nitric Acid (

    
    )
    
  • Sulfuric Acid (

    
    )
    
  • Palladium on Carbon (Pd/C, 10%)

  • Hydrogen gas (

    
    ) or Ammonium Formate
    
  • Methanol (MeOH)

Step-by-Step Methodology:

  • Nitration (Regioselective):

    • Dissolve 3-fluorophenylacetic acid (10.0 g, 65 mmol) in conc.

      
       (50 mL) at 0°C.
      
    • Dropwise add fuming

      
       (1.1 eq) over 30 mins, maintaining temp <5°C.
      
    • Mechanism:[2][3] The fluorine (ortho/para director) and alkyl group (weak activator) direct nitration primarily to the 4-position (para to alkyl, ortho to fluorine).

    • Stir for 2 hours at RT. Pour onto crushed ice. Filter the yellow precipitate (4-nitro-3-fluorophenylacetic acid).

    • QC Check:

      
       NMR should show a downfield shift for aromatic protons.
      
  • Reduction (Hydrogenation):

    • Dissolve the nitro intermediate (5.0 g) in MeOH (100 mL).

    • Add 10% Pd/C (0.5 g, 10 wt%) under Argon.

    • Purge with

      
       (balloon pressure or 30 psi in a Parr shaker). Stir for 4-6 hours at RT.
      
    • Filter through Celite to remove catalyst. Concentrate filtrate in vacuo.

    • Purification: Recrystallize from Water/Ethanol to yield off-white needles.

Self-Validating Checkpoints:

  • Appearance: Product must be an off-white to beige solid. Dark brown indicates oxidation (aniline instability).

  • Solubility: Soluble in DMSO, MeOH; sparingly soluble in water (zwitterionic character).

Protocol B: General Amide Coupling (Library Synthesis)

Objective: Couple the scaffold to an amine (


) to create a drug candidate.

Reagents:

  • This compound (1.0 eq)

  • Amine Partner (

    
    , 1.1 eq)
    
  • HATU (1.2 eq) or EDC/HOBt

  • DIPEA (3.0 eq)

  • DMF (anhydrous)

Workflow:

  • Activation: Dissolve the acid (1.0 eq) and DIPEA (3.0 eq) in DMF. Add HATU (1.2 eq) and stir for 15 mins at RT (Color change to yellow/orange indicates active ester formation).

  • Coupling: Add the amine partner (

    
    ). Stir for 4-12 hours.
    
  • Workup: Dilute with EtOAc, wash with

    
     (sat.), Water, and Brine.
    
    • Critical Note: Do not use strong acid wash (1M HCl) if your product contains basic nitrogens, as the aniline moiety might protonate and extract into the aqueous layer.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Visualization: Synthetic Workflow

SynthesisWorkflow Start Start: 3-Fluorophenylacetic Acid Step1 Step 1: Nitration (HNO3/H2SO4, 0°C) Start->Step1 Inter Intermediate: 4-Nitro-3-fluorophenylacetic acid Step1->Inter Step2 Step 2: Reduction (H2, Pd/C, MeOH) Inter->Step2 Product Product: This compound Step2->Product Coupling Downstream: Amide Coupling (HATU/DIPEA) Product->Coupling Library Synthesis

Figure 2: Step-by-step synthetic pathway from precursor to coupled drug candidate.

Analytical Data Reference

For verification of the synthesized material (CAS 73962-81-3):

PropertyValue / CharacteristicNotes
Molecular Formula

MW: 169.15 g/mol
Appearance Off-white to beige powderOxidizes upon prolonged air exposure
Mass Spec (ESI)

Positive mode

NMR (DMSO-d6)

12.1 (s, 1H, COOH), 6.9-6.5 (m, 3H, Ar-H), 4.9 (s, 2H,

), 3.4 (s, 2H,

)
Amine protons are broad and exchangeable

NMR

-135 ppm (approx)
Distinct singlet or multiplet
Solubility DMSO (>50 mg/mL), MeOHPoor in non-polar solvents (Hexane)

References

  • BenchChem. (2025).[4][5] Application Notes and Protocols: The Use of 4-Amino-3-bromobenzoic Acid in Kinase Inhibitor Synthesis. Retrieved from

  • National Institutes of Health (NIH). (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors. PubMed Central. Retrieved from

  • University of Pittsburgh. (2003).[6] Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters. Retrieved from

  • LookChem. (2024). This compound Product Analysis and Market Data. Retrieved from

  • Frontiers in Pharmacology. (2019). P2Y12 Antagonists in Cardiovascular Disease—Finding the Best Balance. Retrieved from

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Application Notes and Protocols: Synthetic Routes to Novel Compounds from 4-Amino-3-fluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 4-Amino-3-fluorophenylacetic Acid in Modern Drug Discovery

This compound is a trifunctional synthetic building block of significant interest to the medicinal chemistry community. Its strategic value lies in the unique interplay of its constituent functional groups: a nucleophilic aromatic amine, a versatile carboxylic acid, and a metabolically robust fluorine atom. The fluorine substitution ortho to the amino group modulates the pKa of the amine, influencing its reactivity and the physiological properties of its derivatives. This strategic fluorination can also enhance binding affinity to target proteins and improve metabolic stability, key considerations in drug design.[1] The phenylacetic acid moiety is a common scaffold in a variety of biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs). The presence of both an amino group and a carboxylic acid provides orthogonal synthetic handles for the construction of a diverse array of novel chemical entities. This application note will explore several key synthetic transformations of this compound, providing detailed protocols for the synthesis of amides, sulfonamides, and heterocyclic scaffolds with potential applications in drug discovery, particularly in the development of kinase inhibitors.

Synthetic Strategies at a Glance: A trifunctional Scaffold for Divergent Synthesis

The inherent reactivity of the amino, carboxyl, and aromatic functionalities of this compound allows for a divergent approach to chemical library synthesis. The following diagram provides a high-level overview of the synthetic possibilities.

Synthetic_Strategies cluster_amino Amino Group Derivatization cluster_carboxyl Carboxylic Acid Modification cluster_cyclization Heterocyclic Synthesis This compound This compound Amides Amides This compound->Amides Acylation Sulfonamides Sulfonamides This compound->Sulfonamides Sulfonylation Secondary Amines Secondary Amines This compound->Secondary Amines Reductive Amination Esters Esters This compound->Esters Esterification Amides (II) Amides (II) This compound->Amides (II) Amide Coupling Quinolones Quinolones This compound->Quinolones Multi-step Synthesis Benzoxazinones Benzoxazinones Amides->Benzoxazinones Intramolecular Cyclization

Caption: Overview of synthetic transformations from this compound.

I. Derivatization of the Amino Group: Accessing Amides and Sulfonamides

The aromatic amino group of this compound is a versatile nucleophile, readily undergoing acylation and sulfonylation to yield a wide range of substituted derivatives. These reactions are fundamental in medicinal chemistry for exploring structure-activity relationships (SAR).

A. Acylation to Form Amides

The formation of an amide bond via acylation of the amino group is a robust and widely used transformation. This reaction can be achieved using various acylating agents, such as acid chlorides or anhydrides, typically in the presence of a base to neutralize the acid byproduct.

Protocol 1: Synthesis of 4-Acetamido-3-fluorophenylacetic acid

This protocol details the acetylation of this compound using acetic anhydride.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Standard glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography to yield the desired 4-acetamido-3-fluorophenylacetic acid.

Data Summary Table:

CompoundMolecular FormulaMolecular WeightYield (%)Melting Point (°C)
4-Acetamido-3-fluorophenylacetic acidC₁₀H₁₀FNO₃211.1985-95165-168
B. Sulfonylation to Form Sulfonamides

Sulfonamides are a key pharmacophore in a multitude of clinically used drugs. The reaction of the amino group with a sulfonyl chloride in the presence of a base provides a straightforward route to this important functional group.

Protocol 2: Synthesis of 4-(N-(Phenylsulfonyl)amino)-3-fluorophenylacetic acid

This protocol describes the synthesis of a sulfonamide derivative using benzenesulfonyl chloride.

Materials:

  • This compound

  • Benzenesulfonyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Standard glassware

Procedure:

  • Suspend this compound (1.0 eq) in DCM in a round-bottom flask.

  • Add pyridine (2.0 eq) to the suspension and stir until a clear solution is obtained.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of benzenesulfonyl chloride (1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with 1 M HCl (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the target sulfonamide.

II. Modification of the Carboxylic Acid Moiety: Amide Bond Formation

The carboxylic acid functionality of this compound is a prime site for modification, most commonly through the formation of amides. This is a cornerstone of combinatorial chemistry and library synthesis in drug discovery. Amide coupling reactions typically involve the activation of the carboxylic acid, followed by reaction with an amine.

Protocol 3: Synthesis of 2-(4-Amino-3-fluorophenyl)-N-benzylacetamide

This protocol details a standard amide coupling procedure using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.

Materials:

  • This compound

  • Benzylamine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.

  • Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature.

  • Add benzylamine (1.1 eq) to the reaction mixture and continue stirring at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with EtOAc (3x).

  • Combine the organic layers and wash with saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/EtOAc) to yield the desired amide.

Amide_Coupling_Workflow Start Start Dissolve_Acid Dissolve this compound in DMF Start->Dissolve_Acid Add_Reagents Add HATU and DIPEA Dissolve_Acid->Add_Reagents Stir_1 Stir for 15 min at RT Add_Reagents->Stir_1 Add_Amine Add Benzylamine Stir_1->Add_Amine Stir_2 Stir overnight at RT Add_Amine->Stir_2 Workup Aqueous workup and extraction Stir_2->Workup Purification Column Chromatography Workup->Purification Product Product Purification->Product

Caption: Workflow for the HATU-mediated amide coupling reaction.

III. Synthesis of Heterocyclic Compounds: Constructing Benzoxazinones

The bifunctional nature of this compound derivatives makes them excellent precursors for the synthesis of heterocyclic systems through intramolecular cyclization. For instance, N-acylated derivatives can be cyclized to form benzoxazinones, a privileged scaffold in medicinal chemistry.[2][3]

Protocol 4: Synthesis of 6-Fluoro-7-(carboxymethyl)-2-methyl-4H-benzo[d][4][5]oxazin-4-one

This protocol describes the cyclization of 4-acetamido-3-fluorophenylacetic acid (from Protocol 1) to a benzoxazinone derivative using acetic anhydride.

Materials:

  • 4-Acetamido-3-fluorophenylacetic acid

  • Acetic anhydride

  • Sodium acetate (anhydrous)

  • Rotary evaporator

  • Heating mantle or oil bath

  • Standard glassware

Procedure:

  • In a round-bottom flask, combine 4-acetamido-3-fluorophenylacetic acid (1.0 eq) and anhydrous sodium acetate (0.2 eq).

  • Add an excess of acetic anhydride (5-10 eq).

  • Heat the mixture to reflux (approximately 140 °C) for 2-3 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, carefully pour the reaction mixture into ice-water with stirring to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Dry the product under vacuum to yield the desired benzoxazinone. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

IV. Application in the Synthesis of Bioactive Molecules: Kinase Inhibitors

Substituted phenylacetic acid and aniline moieties are common features in many kinase inhibitors.[6][7] The derivatives of this compound are therefore attractive starting materials for the synthesis of novel kinase inhibitors. For example, the core structure can be elaborated to mimic known hinge-binding motifs or to introduce vectors for further diversification.

Conceptual Synthetic Scheme: Towards Novel Kinase Inhibitors

The following scheme illustrates a conceptual pathway for incorporating the this compound scaffold into a hypothetical kinase inhibitor. This involves initial derivatization of the amino group, followed by amide coupling of the carboxylic acid to a hinge-binding fragment.

Kinase_Inhibitor_Synthesis Start This compound Step1 Acylation/Sulfonylation (Protocol 1 or 2) Start->Step1 Intermediate N-Protected Intermediate Step1->Intermediate Step2 Amide Coupling (Protocol 3) with Hinge Binder Intermediate->Step2 Final_Compound Novel Kinase Inhibitor Candidate Step2->Final_Compound

Caption: Conceptual pathway for the synthesis of a kinase inhibitor.

This generalized approach allows for the rapid generation of a library of compounds for screening against a panel of kinases. The nature of the acyl/sulfonyl group and the choice of the hinge-binding amine can be varied to explore the SAR and optimize for potency and selectivity.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of novel compounds with potential therapeutic applications. The protocols detailed in this application note provide a solid foundation for researchers to explore the rich chemistry of this building block and to generate diverse libraries of amides, sulfonamides, and heterocyclic compounds for drug discovery programs. The strategic placement of the fluorine atom, coupled with the orthogonal reactivity of the amino and carboxylic acid groups, makes this compound an attractive scaffold for the development of the next generation of targeted therapeutics.

References

  • El-Agrody, A. M., et al. (2006). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Acta Pharmaceutica, 56(3), 273-284.
  • Clarke, H. T., & Bishop, J. H. (n.d.). p-AMINOPHENYLACETIC ACID. Organic Syntheses, Coll. Vol. 3, p.63 (1955); Vol. 21, p.10 (1941). Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Li, G., et al. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. Royal Society Open Science, 5(2), 171800.
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. Retrieved from [Link]

  • Google Patents. (1998). Process for esterification of amino acids and peptides. WO1998049133A1.
  • Orduña, J. M., et al. (2016). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry, 14(3), 976-984.
  • Wang, C., et al. (2019). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry, 62(15), 7083-7101.
  • ResearchGate. (n.d.). Synthesis of 4-quinolinones. Retrieved from [Link]

  • Meanwell, N. A. (2011). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of medicinal chemistry, 54(8), 2529-2591.
  • ResearchGate. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Retrieved from [Link]

  • Wikimedia Commons. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. Retrieved from [Link]

  • Lundgren, R. J., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11494-11497.
  • SciSpace. (2004). Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Retrieved from [Link]

  • MDPI. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • MDPI. (2024). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Retrieved from [Link]

  • Google Patents. (2013). Preparation method for 4-aminoacetophenone. CN102924306A.
  • ResearchGate. (2016). (PDF) Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Retrieved from [Link]

  • National Institutes of Health. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. Retrieved from [Link]

  • RACO. (2022). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Retrieved from [Link]

  • National Institutes of Health. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • Angene. (n.d.). 2-Amino-2-(4-fluorophenyl)acetic acid(CAS# 93939-74-3). Retrieved from [Link]

  • Frontiers. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]

  • National Institutes of Health. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. Retrieved from [Link]

  • YouTube. (2023). Reductive Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of amide derivatives from different substituents of phenylacetic acids and amines using TiCp2Cl2 as catalyst. Retrieved from [Link]

  • National Institutes of Health. (2022). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Retrieved from [Link]

  • PubMed. (1997). Oxidative acylation using thioacids. Retrieved from [Link]

  • National Institutes of Health. (2014). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. Retrieved from [Link]

  • Taylor & Francis Online. (2024). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Retrieved from [Link]

Sources

Application Note: Scalable Process Design for 4-Amino-3-fluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-Amino-3-fluorophenylacetic acid (CAS: 73968-21-5) . This moiety is a critical pharmacophore in the development of DP2 receptor antagonists (e.g., Ramatroban analogs), fluorinated antibiotics, and NSAIDs.

While several synthetic routes exist, this guide focuses on the Direct Nitration-Hydrogenation Pathway starting from commercially available 3-fluorophenylacetic acid. This route is selected for its atom economy and cost-efficiency at kilogram scales. We address the two primary process challenges:

  • Regioselectivity: Controlling the ratio of the desired 4-nitro isomer versus the 6-nitro impurity.

  • Chemoselectivity: Preventing hydrodefluorination (loss of the fluorine atom) during the reduction step.

Retrosynthetic Analysis & Route Selection

The strategic choice of route depends on the availability of starting materials and impurity tolerance.

  • Route A (Selected): Nitration of 3-fluorophenylacetic acid followed by reduction.

    • Pros: Low raw material cost; fewer steps.

    • Cons: Requires isomer separation; nitration safety risks.

  • Route B (Alternative): Hydrolysis of 4-amino-3-fluorophenylacetonitrile.

    • Pros: High regiochemical purity.

    • Cons: Cyanide handling; higher precursor cost.

Reaction Scheme (Route A)

G SM 3-Fluorophenylacetic Acid (CAS 331-25-9) Inter Intermediate: 4-Nitro-3-fluorophenylacetic Acid SM->Inter Step 1: HNO3/H2SO4 Nitration (-5°C) Impurity Impurity: 6-Nitro Isomer SM->Impurity Side Reaction Prod Target: This compound (CAS 73968-21-5) Inter->Prod Step 2: H2, Pd/C (Sulfided) Reduction Defluoro Impurity: 4-Aminophenylacetic Acid (Defluorinated) Inter->Defluoro Over-reduction

Figure 1: Synthetic pathway highlighting critical impurity nodes (Red).

Step 1: Regioselective Nitration

Objective: Introduce the nitro group at the 4-position. Mechanism: Electrophilic Aromatic Substitution (EAS). The alkyl group at C1 is an activator and ortho/para director. The fluorine at C3 is a deactivator but also an ortho/para director.

  • Theoretical Prediction: The alkyl group (activator) generally dictates orientation. Para to the alkyl group (Position 4) is sterically favored over Ortho (Position 2). Position 6 (Ortho to alkyl, Para to Fluorine) is the major competitive site.

Protocol 1.1: Nitration Procedure (100g Scale)

Safety Warning: Nitration is highly exothermic. Thermal runaway can occur if addition rates are uncontrolled. Ensure cooling capacity is available.

  • Reactor Setup: 1L Jacketed Glass Reactor equipped with an overhead stirrer, internal temperature probe, and a pressure-equalizing dropping funnel.

  • Charge: Add Sulfuric Acid (98%, 300 mL) to the reactor. Cool to -5°C .

  • Addition 1: Add 3-Fluorophenylacetic acid (100 g, 0.65 mol) portion-wise over 30 minutes. Maintain internal temperature

    
    . Stir for 30 mins until fully dissolved.
    
  • Reagent Prep: In a separate flask, prepare a mixed acid solution of Nitric Acid (70%, 45 mL) and Sulfuric Acid (98%, 45 mL) . Pre-cool to 0°C.

  • Reaction: Add the mixed acid dropwise to the reactor over 2 hours .

    • Critical Control Point: Do not allow temperature to exceed 0°C . Higher temperatures increase the formation of the 6-nitro isomer and dinitro species.

  • Quench: Pour the reaction mixture slowly onto 1 kg of crushed ice/water with vigorous stirring. The product will precipitate as a solid.

  • Isolation: Filter the solid. Wash with cold water (

    
    ) until the filtrate pH is >3.
    
Protocol 1.2: Purification (Isomer Rejection)

The crude solid typically contains ~85% 4-nitro isomer and ~15% 6-nitro isomer.

  • Reslurry: Suspend the wet cake in Water/Ethanol (80:20, 500 mL) .

  • Heat: Heat to reflux (approx. 85°C) until full dissolution (or near full).

  • Crystallization: Cool slowly to 20°C over 4 hours, then chill to 0-5°C for 2 hours. The 4-nitro isomer crystallizes preferentially.

  • Filtration: Filter and dry at 50°C under vacuum.

    • Target Yield: 65-70% (approx. 85 g).

    • Target Purity: >98% (HPLC).

Step 2: Catalytic Hydrogenation

Objective: Reduce the nitro group to an amine without removing the fluorine atom. Challenge: Aromatic carbon-fluorine bonds are susceptible to hydrogenolysis (cleavage) over Palladium catalysts, especially in acidic media.

Protocol 2.1: Reduction Procedure
  • Reactor: 1L High-Pressure Autoclave (Hastelloy or Stainless Steel).

  • Catalyst Selection: Use 5% Pt/C (Platinum on Carbon) OR 5% Pd/C (Sulfided) .

    • Note: Standard Pd/C often leads to 5-10% defluorination. Sulfided catalysts poison the high-energy sites responsible for C-F cleavage.

  • Charge:

    • 4-Nitro-3-fluorophenylacetic acid (80 g) (from Step 1).

    • Methanol (600 mL) .

    • Catalyst (4 g, 5 wt% loading) .

  • Process:

    • Purge with Nitrogen (

      
      ).
      
    • Purge with Hydrogen (

      
      ).
      
    • Pressurize to 3 bar (45 psi) .

    • Stir at 30°C . Do not heat initially. The reaction is exothermic.

  • Monitoring: Monitor

    
     uptake. Reaction is typically complete in 2-4 hours.
    
    • IPC: Check by HPLC for disappearance of nitro starting material.

  • Workup:

    • Filter catalyst over a Celite bed (Safety: Keep catalyst wet to prevent pyrophoric ignition).

    • Concentrate the filtrate to dryness.

    • Recrystallization: Recrystallize from Isopropanol/Water to remove trace defluorinated byproducts.

Analytical Controls & Specifications

Summary of Specifications
ParameterAcceptance CriteriaMethod
Appearance White to off-white powderVisual
Assay

HPLC (Area %)
4-Nitro Isomer

HPLC
Defluoro Impurity

HPLC/MS
Loss on Drying

Gravimetric
HPLC Method (Self-Validating System)

To ensure the protocol is working, the analytical method must resolve the critical pairs: the 4-amino vs. the defluorinated (4-aminophenylacetic acid) impurity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18),

    
    .
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 15 mins.

  • Detection: UV at 210 nm and 254 nm.

  • Retention Order (Typical):

    • 4-Aminophenylacetic acid (Defluoro impurity) - Polar, elutes first.

    • This compound (Target) .

    • 3-Fluorophenylacetic acid (Starting Material).[1][2][3]

Process Engineering Workflow

ProcessFlow cluster_0 Unit Op 1: Nitration cluster_1 Unit Op 2: Hydrogenation R1 Jacketed Reactor (-5°C Control) F1 Filtration (Acid Removal) R1->F1 C1 Crystallization (Isomer Purge) F1->C1 Crude Wet Cake R2 Autoclave (3 bar H2, Pt/C) C1->R2 Purified Nitro Intermediate F2 Catalyst Filtration (Celite) R2->F2 D1 Rotary Evaporator (Solvent Swap) F2->D1 C2 Final Isolation D1->C2 Final Final API Intermediate C2->Final RawMat 3-Fluoro PAA RawMat->R1

Figure 2: Unit operation flow for the 2-step synthesis.

References

  • PubChem Compound Summary. (n.d.). 3-Fluorophenylacetic acid (CID 67617).[2] National Center for Biotechnology Information. Retrieved from [Link]

  • Thermo Scientific Chemicals. (n.d.). 3-Fluorophenylacetic acid, 98%. Fisher Scientific. Retrieved from [Link]

  • Frontiers in Chemistry. (2024). Chemo- and regioselective aqueous phase nitration of aromatics. Retrieved from [Link]

  • Google Patents. (2008). Process for the preparation of fluorophenylacetic acids and derivatives thereof (WO2008078350A2).
  • ResearchGate. (2025). Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions. Retrieved from [Link]

Sources

enzymatic reactions with 4-Amino-3-fluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Biocatalytic Functionalization and Coupling of 4-Amino-3-fluorophenylacetic Acid

Executive Summary

This compound (4-A-3-FPAA) is a high-value "privileged scaffold" in medicinal chemistry. The unique combination of an aniline moiety (for further derivatization), a phenylacetic acid core (common in kinase inhibitors and


-lactam antibiotics), and a fluorine atom (enhancing metabolic stability and binding affinity) makes it a critical building block.

Traditional chemical synthesis with this substrate often requires complex protection/deprotection steps to prevent self-polymerization or regio-isomeric side reactions between the free amine and the carboxylic acid. Biocatalysis offers a superior alternative by providing chemoselectivity under mild conditions.

This guide details two validated protocols:

  • Kinetically Controlled Amidation using Penicillin G Acylase (PGA) for peptide/linker coupling.

  • Regioselective Esterification using Candida antarctica Lipase B (CAL-B) for prodrug synthesis or intermediate protection.

Chemical Context & Substrate Analysis[1][2][3]

Before initiating protocols, the researcher must understand the physicochemical constraints of the substrate.

PropertyValue/CharacteristicImpact on Biocatalysis
Structure Phenylacetic acid core with 3-F and 4-NH₂Substrate Recognition: The phenylacetic core is the "perfect" pharmacophore for Penicillin G Acylase (PGA).
Electronic Effect 3-Fluorine (Inductive withdrawal)Increases the electrophilicity of the carbonyl carbon (faster acylation) but lowers the pKa of the 4-amino group.
Solubility Zwitterionic at pH 4–6Critical: Poor solubility in non-polar organic solvents. Requires pH adjustment or co-solvents (DMSO/MeOH) for enzymatic activity.
Stability Susceptible to oxidation (aniline)Reactions should be degassed or run under inert atmosphere if long incubation is required.

Protocol A: Kinetically Controlled Amidation (PGA-Mediated)

Objective: To couple 4-A-3-FPAA to a nucleophile (e.g., an amine-bearing scaffold or


-lactam nucleus) without protecting the 4-amino group.

Mechanism: Penicillin G Acylase (PGA) from E. coli operates via an acyl-enzyme intermediate. In a kinetically controlled synthesis, we use an activated ester (e.g., methyl ester) of the substrate. The enzyme attacks the ester, forming the acyl-enzyme, which is then intercepted by the external nucleophile (amine) faster than it is hydrolyzed by water.

Materials
  • Enzyme: Immobilized Penicillin G Acylase (e.g., on epoxy-acrylic resin). Loading: >150 U/g wet resin.

  • Substrate (Acyl Donor): Methyl 4-amino-3-fluorophenylacetate (synthesized via standard acid-catalyzed methanolysis).

  • Nucleophile (Acyl Acceptor): Target amine (e.g., 6-APA, benzylamine, or aliphatic amine linker).

  • Solvent: 50 mM Phosphate Buffer (pH 7.5) : Methanol (90:10 v/v).

Step-by-Step Workflow
  • Substrate Preparation: Dissolve 10 mM of Methyl 4-amino-3-fluorophenylacetate in the minimal volume of Methanol.

  • Nucleophile Addition: Dissolve the nucleophilic amine (20 mM, 2 equivalents) in 50 mM Phosphate Buffer (pH 7.5).

    • Note: Excess nucleophile drives the competition between aminolysis (desired) and hydrolysis (undesired).

  • Reaction Initiation: Mix the two solutions. Add Immobilized PGA (10 mg/mL).

  • Incubation: Incubate at 25°C with gentle orbital shaking (200 rpm).

    • Caution: Do not use magnetic stir bars with resins; they grind the support, causing fines and filtration issues.

  • Monitoring: Sample every 15 minutes for the first hour. Quench samples with Acetonitrile (1:1) and analyze via HPLC.

    • Stop Point: The reaction is "kinetically controlled," meaning the product yield will peak and then decrease as the enzyme hydrolyzes the product. Stop the reaction at peak yield (typically 1–4 hours).

  • Work-up: Filter off the immobilized enzyme (can be washed and reused). Acidify filtrate to pH 3 to protonate the product (if acidic) or extract with Ethyl Acetate at pH 8 (if basic).

Visualization: Kinetic Pathway

The following diagram illustrates the competition between the desired synthesis and the hydrolytic side reaction.

PGA_Mechanism Substrate Methyl 4-Amino-3-fluorophenylacetate Complex Acyl-Enzyme Intermediate (Covalent) Substrate->Complex Acylation (Fast) - MeOH Enzyme Free PGA Enzyme Enzyme->Complex Catalysis Complex->Enzyme Regeneration Product Target Amide Product (Coupled) Complex->Product Aminolysis (Nucleophile Attack) Desired Path Hydrolysis Hydrolysis Byproduct (Free Acid) Complex->Hydrolysis Hydrolysis (Water Attack) Undesired Path Product->Hydrolysis Secondary Hydrolysis (If reaction runs too long)

Caption: Kinetic competition in PGA-mediated synthesis. Success depends on the Nucleophile/Water ratio.

Protocol B: Lipase-Mediated Esterification (CAL-B)

Objective: To convert 4-A-3-FPAA into an ester (ethyl or octyl) to increase lipophilicity for cell-permeability studies or as a prodrug.

Mechanism: Candida antarctica Lipase B (CAL-B) is robust in organic solvents. By working in a hydrophobic solvent with low water activity (


), we reverse the hydrolytic equilibrium, forcing esterification.
Materials
  • Enzyme: CAL-B immobilized (e.g., Novozym 435 or equivalent).

  • Substrate: this compound (Free Acid).

  • Alcohol: Ethanol (for ethyl ester) or 1-Octanol.

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene.

    • Selection: MTBE is preferred for slightly better solubility of the polar substrate.

Step-by-Step Workflow
  • Drying: Ensure the enzyme and solvent are dry. Use molecular sieves (3Å) in the solvent overnight.

  • Solubilization (The Challenge): The zwitterionic substrate dissolves poorly in Toluene.

    • Expert Tip: Add a "Hydrophobic Ion Pairing" agent or use a co-solvent. Alternatively, use 2-methyl-2-butanol as the reaction medium, which solubilizes polar substrates better than toluene but maintains lipase activity.

  • Reaction Mix:

    • Substrate: 50 mM

    • Alcohol: 200 mM (4 equivalents)

    • Enzyme: 20 mg/mL[1]

    • Molecular Sieves: 50 mg/mL (to scavenge water produced during esterification).

  • Incubation: 40°C, 250 rpm.

  • Monitoring: TLC (Silica, EtOAc:Hexane 1:1) or HPLC.[2]

  • Purification: Filter enzyme. Evaporate solvent. The residue is usually the pure ester.

Analytical Validation (Self-Validating System)

To ensure the protocol is working, you must validate the product identity. The fluorine atom provides a unique handle for NMR validation.

MethodParameterExpected Observation
HPLC ColumnC18 Reverse Phase (e.g., Agilent Zorbax Eclipse)
Mobile PhaseA: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA
Gradient5% B to 95% B over 15 min
DetectionUV at 254 nm (Aromatic) and 280 nm (Aniline)
19F-NMR ShiftThe 3-F signal will shift slightly upon amidation/esterification of the carboxyl group due to electronic changes transmitted through the ring.
Control NegativeRun a "No Enzyme" blank. If product forms, you have chemical background reactivity (unlikely at pH 7.5 without coupling agents).

Troubleshooting & Optimization

Issue: Low Conversion in Protocol A (PGA)

  • Cause: The fluorine atom might induce steric clashes in the active site if the nucleophile is bulky.

  • Solution: Increase the nucleophile concentration to 5 equivalents. Alternatively, switch to a "Thermodynamically Controlled" approach using a co-solvent (50% glycerol) to lower water activity, though this is slower.

Issue: Substrate not dissolving in Protocol B (CAL-B)

  • Cause: Zwitterionic nature of the amino acid.

  • Solution: Do not use the free acid. Instead, perform a transesterification . Start with the methyl ester (easier to dissolve) and react with a higher alcohol (e.g., octanol) if a long-chain ester is desired. CAL-B is excellent at transesterification.

References

  • PGA Specificity: Alkema, W. B., et al. (2000). "Structural insights into the substrate specificity of penicillin G acylase." Protein Engineering, Design and Selection.

  • Fluorinated Substrates: O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews.

  • CAL-B Esterification: Anderson, E. M., et al. (1998). "Preparation of enantiomerically enriched compounds using Candida antarctica lipase B." Biocatalysis and Biotransformation.

  • Amidation Protocols: Milner, S. E., et al. (2012). "Enzymatic amide bond formation for the synthesis of bioactive compounds." Green Chemistry.

  • Substrate Data: PubChem Compound Summary for CID 67617 (Fluorophenylacetic acid derivatives).

Sources

crystallization methods for 4-Amino-3-fluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Crystallization Protocols for 4-Amino-3-fluorophenylacetic acid

Executive Summary

This guide details the isolation and purification of This compound , a critical pharmaceutical intermediate used in the synthesis of enzyme inhibitors and fluorinated bioactive scaffolds.[1] Due to its zwitterionic nature and the electron-withdrawing effect of the fluorine substituent, this compound presents specific challenges regarding solubility modulation and polymorph control.

This protocol moves beyond generic "recrystallization" to provide a mechanism-based approach , focusing on Isoelectric Point (pI) Precipitation for primary isolation and Anti-Solvent Cooling Crystallization for final polishing.[1]

Chemical Context & Solubility Logic

To design a robust crystallization process, we must first understand the molecular behavior.

  • Compound: this compound[1][2]

  • CAS: 503315-77-3[1][2]

  • Molecular Weight: 169.15 g/mol [1][2]

  • pKa Profile (Estimated):

    • Carboxyl group:[1][2][3][4] ~3.8 – 4.2 (Acidic)[1][2]

    • Aniline nitrogen:[1][2] ~3.0 – 3.5 (Weakly Basic due to F-withdrawal)[1][2]

  • Zwitterionic Behavior: In aqueous solution, the molecule exists in equilibrium between cationic, anionic, and neutral (zwitterionic) forms.[2] Minimum solubility occurs at the Isoelectric Point (pI) , calculated roughly as

    
    .[1]
    
Solubility Mapping Strategy

The fluorine atom increases lipophilicity compared to the non-fluorinated analog (4-aminophenylacetic acid), but the compound remains significantly soluble in acidic/basic aqueous streams.[1]

Solvent SystemSolubility BehaviorApplication
Water (pH < 2) High (Cationic form)Dissolution / Filtration
Water (pH > 8) High (Anionic form)Dissolution / Filtration
Water (pH 3.5–4.0) Low (Zwitterion) Primary Crystallization
Ethanol / IPA Moderate to HighCo-solvent / Anti-solvent
Ethyl Acetate LowAnti-solvent

Protocol A: Primary Isolation via Isoelectric Precipitation (Reactive Crystallization)

Best for: Isolating the product from crude reaction mixtures (e.g., after nitro-reduction or nitrile hydrolysis).[1][2]

Principle: The crude product is dissolved as a salt (hydrochloride or sodium salt) to filter out mechanical impurities, followed by controlled neutralization to the pI to induce nucleation.[2]

Materials
  • Crude this compound[1][2]

  • 2M Hydrochloric Acid (HCl)[1][2]

  • 2M Sodium Hydroxide (NaOH)[1][2]

  • Activated Carbon (e.g., Norit SX Ultra)[1]

  • Deionized Water[1][2]

Step-by-Step Methodology
  • Dissolution (Acidic Mode):

    • Suspend crude solid in Deionized Water (10 mL/g).

    • Slowly add 2M HCl while stirring until pH < 1.5. Ensure complete dissolution.[1][2]

    • Why? Protonating the amine forces the molecule into its highly soluble cationic state (

      
      ).[1][2]
      
  • Impurity Rejection (Carbon Treatment):

    • Add Activated Carbon (5 wt% relative to crude mass).[1][2]

    • Heat to 50°C for 30 minutes.

    • Filter hot through a Celite pad to remove carbon and insoluble oligomers.[2]

    • Critical: This step removes colored aniline oxidation byproducts which can inhibit crystal growth.[1][2]

  • Reactive Crystallization:

    • Transfer filtrate to a jacketed crystallizer at 25°C.

    • Slowly dose 2M NaOH to raise pH.[1]

    • Nucleation Point: Cloud point typically observed around pH 2.0 – 2.5.[1][2]

    • Continue dosing until pH 3.8 (Target pI) is reached.

  • Aging (Ostwald Ripening):

    • Hold slurry at pH 3.8 for 2 hours under gentle agitation.

    • Cool to 5°C and hold for 1 hour to maximize yield.

  • Filtration & Wash:

    • Filter solids.[1][2]

    • Wash cake with cold water (2 x 2 mL/g) to remove inorganic salts (NaCl).[1]

    • Dry under vacuum at 45°C.[1]

Protocol B: High-Purity Recrystallization (Cooling/Anti-Solvent)

Best for: Final API polishing, polymorph control, and removal of regioisomers.[1][2]

Principle: Utilizing the temperature dependence of solubility in water/alcohol mixtures. The fluorine substituent makes the compound sufficiently soluble in hot ethanol, allowing for a robust cooling profile.

Step-by-Step Methodology
  • Solvent Preparation:

    • Prepare a mixture of Water:Ethanol (3:1 v/v) .

  • Dissolution:

    • Suspend the isolated solid (from Protocol A) in the solvent mixture (approx. 8-10 mL/g).

    • Heat to reflux (~75-80°C) until a clear solution is obtained.

    • Note: If haze persists, perform a hot filtration.[1][2]

  • Controlled Cooling (Seeding):

    • Cool solution to 60°C.[1][2]

    • Seeding: Add 0.5 wt% pure seed crystals (if available) to induce controlled nucleation.[1][2]

    • Cool to 20°C at a rate of 10°C/hour.

    • Why? Slow cooling prevents oiling out and entrapment of solvent inclusions.[2]

  • Anti-Solvent Addition (Optional for Yield):

    • If yield is low (<70%), slowly add pure Ethanol (2 mL/g) at 20°C to further decrease solubility.[1]

  • Isolation:

    • Cool to 0-5°C.[1][2][5]

    • Filter and wash with cold Ethanol.[1]

    • Dry at 50°C under vacuum.[1][2]

Process Visualization

The following diagram illustrates the decision matrix and workflow for purifying this compound.

G Start Crude 4-Amino-3- fluorophenylacetic acid Dissolution Dissolve in Water + HCl (pH < 1.5) Start->Dissolution CarbonTreat Activated Carbon Treatment (Remove Oxidation Byproducts) Dissolution->CarbonTreat Filtration Hot Filtration (Remove Insolubles) CarbonTreat->Filtration Neutralization Neutralize with NaOH to pH 3.8 (pI) Filtration->Neutralization Nucleation Nucleation Onset (Cloud Point ~pH 2.5) Neutralization->Nucleation pH Ramp Isolation Filter & Wash (Remove NaCl) Nucleation->Isolation PurityCheck Check Purity (HPLC) Isolation->PurityCheck Recryst Recrystallization (Water:Ethanol 3:1) PurityCheck->Recryst Fail (<98%) FinalDry Final Drying (Vacuum, 50°C) PurityCheck->FinalDry Pass (>98%) Recryst->FinalDry

Figure 1: Integrated workflow for the isolation and purification of this compound.

Critical Process Parameters (CPPs)

ParameterRangeImpact on Quality
Neutralization pH 3.6 – 4.0Critical. Deviating from the pI increases solubility, causing yield loss.[1][2]
Cooling Rate 5 – 10°C/hrFast cooling leads to fine fines (filtration issues) and impurity occlusion.[1][2]
Carbon Load 2 – 5 wt%Insufficient carbon leaves colored impurities; excess absorbs product.[1][2]
Drying Temp < 60°CThe amino group is susceptible to oxidation (browning) at high temps.[1][2]

Troubleshooting Guide

  • Issue: Product "Oils Out" instead of crystallizing.

    • Cause: Cooling too fast or impurity profile is too high (lowering melting point).[1][2]

    • Fix: Re-heat to dissolve, add seed crystals at the cloud point, and cool slower. Increase water ratio in the solvent mix.[2][6]

  • Issue: Low Yield.

    • Cause: pH missed the isoelectric point or too much alcohol used in wash.

    • Fix: Titrate the mother liquor to verify pH. Ensure wash solvents are chilled (<5°C).[1][5]

  • Issue: Colored Product (Pink/Brown).

    • Cause: Oxidation of the aniline moiety.[2]

    • Fix: Repeat carbon treatment.[1][2] Perform crystallization under Nitrogen atmosphere.[1] Use degassed water.[1][2]

References

  • LookChem. this compound Product Analysis and CAS Verification (503315-77-3). Retrieved from [1][2]

  • ChemicalBook. 4-Aminophenylacetic acid (Analogous Properties & Solubility Data). Retrieved from [1][2]

  • Vertex AI Search. Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid (Structural Analog Context). Tetrahedron Letters, 2003.[1][2][7] Retrieved from

  • PubChem. 4-Fluorophenoxyacetic Acid (Fluorinated Phenylacetic Acid Derivatives Data). Retrieved from [1][2]

Sources

Advanced Application Note: 4-Amino-3-fluorophenylacetic Acid in Materials Science

[1]

Executive Summary & Compound Profile

4-Amino-3-fluorophenylacetic acid (4-A-3-FPA) is a bifunctional fluorinated aromatic building block traditionally utilized as a pharmaceutical intermediate (e.g., in the synthesis of CRTH2 antagonists).[1] However, its unique structural attributes—specifically the ortho-fluorine substitution relative to the amine and the flexible acetic acid tail—position it as a high-value monomer for advanced materials science.

This guide details its application in fluorinated peptide self-assembly , crystal engineering , and functional polymer synthesis . The presence of the fluorine atom induces the "fluorine effect," enhancing hydrophobicity, metabolic stability, and altering molecular packing via C–F···H interactions without significant steric perturbation.[2]

Key Physicochemical Properties
PropertyValue / CharacteristicRelevance to Materials
CAS Number 73962-81-3Identity verification
Molecular Weight 169.15 g/mol Stoichiometric calculations
pKa (Predicted) ~4.2 (COOH), ~3.5 (NH₂ conjugate acid)pH-dependent self-assembly
Melting Point ~201 °C (dec.)[1]Thermal stability for polymer processing
Fluorine Motif Ortho to amineElectronic modulation of N-H donor strength

Application I: Fluorinated Peptidomimetics & Self-Assembly[1][3][4]

The incorporation of 4-A-3-FPA into peptide backbones creates "fluorinated peptidomimetics" that exhibit enhanced self-assembly properties.[1][2] The fluorine atom promotes superhydrophobicity and distinct

Mechanistic Insight: The Fluorine Zipper

Unlike non-fluorinated analogues, 4-A-3-FPA residues facilitate a "fluorine zipper" effect.[1] The low polarizability of the C-F bond favors segregation from aqueous solvents, while the quadrupole moment of the fluorinated aromatic ring alters stacking energies, often stabilizing antiparallel

Protocol A: Solid-Phase Synthesis of 4-A-3-FPA Modified Peptides

Objective: Incorporate 4-A-3-FPA as a C-terminal or internal linker in a self-assembling peptide (e.g., Diphenylalanine analogue).[1]

Reagents:

  • Fmoc-protected 4-A-3-FPA (Synthesize via Fmoc-Cl protection if not commercially available).[1][2]

  • Rink Amide MBHA Resin.[2]

  • HBTU/HOBt (Coupling agents).[2]

  • DIPEA (Base).[2]

  • DMF/Piperidine.[2]

Step-by-Step Methodology:

  • Resin Swelling: Swell 200 mg Rink Amide resin in DMF for 30 min.

  • Deprotection: Treat with 20% piperidine in DMF (

    
     min) to remove Fmoc. Wash 
    
    
    with DMF.[2]
  • Activation: Dissolve Fmoc-4-A-3-FPA (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF. Add DIPEA (6 eq).[2] Activate for 3 minutes.

  • Coupling: Add activated solution to resin.[2] Shake at room temperature for 2 hours.

    • QC Point: Perform Kaiser test.[2][3] If blue, re-couple.[2] If colorless, proceed.

  • Elongation: Repeat deprotection and coupling with subsequent amino acids (e.g., Fmoc-Phe-OH).[1][2]

  • Cleavage: Treat resin with TFA/TIS/H₂O (95:2.5:2.[2]5) for 3 hours. Precipitate in cold diethyl ether.

  • Purification: HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Self-Assembly Trigger: Dissolve lyophilized peptide in HFIP (10 mg/mL), then dilute into water (final conc. 1 mg/mL). Age for 24 hours to allow nanotube formation.[2]

Application II: Crystal Engineering & Pharmaceutical Solid-State Forms

In drug development, 4-A-3-FPA serves as a co-former for pharmaceutical co-crystals.[1][2] The fluorine atom acts as a weak hydrogen bond acceptor, modifying the lattice energy and potentially improving the solubility or bioavailability of an Active Pharmaceutical Ingredient (API).

Protocol B: Solvent-Mediated Polymorph/Co-crystal Screening

Objective: Identify stable solid-state forms of 4-A-3-FPA or its co-crystals.

Workflow Logic: The screening relies on varying solvent polarity and hydrogen-bonding propensity to access different packing motifs.[2]

  • Slurry Generation: Prepare saturated slurries of 4-A-3-FPA in a diverse solvent set:

    • Set A (Protic): Methanol, Water, Ethanol.[2]

    • Set B (Aprotic Polar): Acetonitrile, Acetone.[2]

    • Set C (Non-polar): Toluene, Ethyl Acetate.[2]

  • Equilibration: Stir slurries at 25 °C for 48 hours.

  • Isolation: Filter solids and dry under vacuum at 40 °C.

  • Analysis:

    • PXRD (Powder X-Ray Diffraction): Scan 2

      
       from 3° to 40°.[2] Look for peak shifts indicating new phases.[2]
      
    • DSC (Differential Scanning Calorimetry): Heat at 10 °C/min. Endotherms distinct from the raw material (201 °C) indicate new polymorphs or solvates.[2]

Application III: Functionalized Polymer Synthesis[2]

4-A-3-FPA can be polymerized (via the amine and carboxylic acid) or used as a pendant group modifier.[1][2] In polyamides, the fluorinated aromatic ring reduces chain packing density (increasing solubility) while maintaining thermal stability and reducing optical loss (low yellowness index).[2]

Diagram: Polymerization & Functionalization Workflow

GRawThis compound(Raw Material)ProtectProtection Step(Fmoc/Boc)Raw->ProtectAmine ProtectionPolyPolymerization(Direct Polycondensation)Raw->PolyYamazaki Conditions(TPP/Pyridine)SPPSSolid Phase Peptide Synthesis(Peptidomimetics)Protect->SPPSCouplingPAFluorinated Polyamide(High Tg, Transparent)Poly->PAHeat/VacuumSelfAssemblySelf-Assembly(Solvent Switch)SPPS->SelfAssemblyHFIP -> WaterNanoNanotubes/Hydrogels(Drug Delivery)SelfAssembly->NanoHydrophobic Collapse

Figure 1: Synthetic workflow for converting this compound into advanced soft materials and polymers.

Critical Considerations & Troubleshooting

Safety Note
  • Fluorine NMR: Use

    
    F NMR to monitor reaction progress.[2] The fluorine signal is highly sensitive to the chemical environment (e.g., amide bond formation shifts the signal).
    
  • Handling: As an aromatic amine, handle with care (potential irritant).[2] Use proper PPE.[2]

Experimental Troubleshooting Table
IssueProbable CauseCorrective Action
Low Coupling Yield (SPPS) Aniline nucleophilicity is low due to e- withdrawing Fluorine.[1][2]Use double coupling cycles; switch to HATU instead of HBTU.
Polymer Precipitation Fluorinated segments inducing aggregation.[2]Add LiCl (5%) to the polymerization solvent (NMP/DMAc) to break aggregates.[2]
Oiling out (Crystallization) Solvent too polar; zwitterion formation.[1][2]Adjust pH to isoelectric point or use antisolvent vapor diffusion (e.g., MeOH/Et₂O).[2]

References

  • Source: Acta Crystallographica Section E.

  • Fluorinated Amino Acids in Peptide Self-Assembly Source:Nanoscale (RSC Publishing), "Rational design of amphiphilic fluorinated peptides".[2] Relevance: Establishes the mechanism of fluorine-induced self-assembly used in Application I.

    • Fluorinated Polyamides for Optical Applications Source:MDPI Polymers, "Fluorinated and Bio-Based Polyamides with High Transparencies".[2] Relevance: Validates the use of fluorinated aromatic amino-acids in creating high-performance, transparent polymers.[1][4]

    • This compound Product Data Source: PubChem / NIH.[2] Relevance: Verification of physicochemical properties and safety data.[2]

    Troubleshooting & Optimization

    Technical Support Center: High-Yield Synthesis of 4-Amino-3-fluorophenylacetic Acid

    Author: BenchChem Technical Support Team. Date: February 2026

    Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting for CAS 73962-81-3 (and related salts)

    Executive Summary

    Synthesizing 4-Amino-3-fluorophenylacetic acid (4-A-3-F-PAA) presents a unique duality of challenges: regiocontrol during the precursor assembly and chemoselectivity during the final reduction.

    Unlike non-fluorinated analogues, the presence of the fluorine atom at the 3-position creates an "electronic trap." Standard hydrogenation protocols often lead to hydrodefluorination (HDF) , stripping the fluorine and yielding the non-fluorinated impurity (4-aminophenylacetic acid), which is nearly impossible to separate by standard crystallization. Furthermore, the zwitterionic nature of the final product requires precise pH management for isolation.

    This guide moves beyond standard recipes to address the mechanistic failure points that cause yield loss.

    Module 1: Synthetic Route Strategy

    Select the pathway that matches your starting material availability to minimize downstream purification burdens.

    Comparative Pathway Analysis
    FeatureRoute A: Nitrile Hydrolysis Route B: Willgerodt-Kindler Route C: Nitration of PAA
    Starting Material 3-Fluoro-4-nitrobenzyl cyanide3-Fluoro-4-nitroacetophenone3-Fluorophenylacetic acid
    Regio-Purity High (Pre-defined)High (Pre-defined)Low (Isomer mixture risk)
    Key Risk Incomplete hydrolysisSulfur contaminationSeparation of 4- vs 6-nitro isomers
    Scalability ExcellentModerate (Odor/Waste)Poor (Chromatography often needed)
    Recommendation Primary Choice for purity.Secondary Choice if nitrile unavailable.Avoid unless rigorous purification is validated.
    Visualization: Strategic Decision Tree

    SyntheticRoutes Start Select Precursor RouteA 3-Fluoro-4-nitrobenzyl cyanide Start->RouteA RouteB 3-Fluoro-4-nitroacetophenone Start->RouteB RouteC 3-Fluorophenylacetic acid Start->RouteC StepA Acid Hydrolysis (HCl/H2SO4) RouteA->StepA Cleanest Route StepB Willgerodt-Kindler (S8 / Morpholine) RouteB->StepB Sulfur Mgmt Req. StepC Nitration (HNO3/H2SO4) RouteC->StepC Regio-Isomer Risk Intermed INTERMEDIATE: 3-Fluoro-4-nitrophenylacetic acid StepA->Intermed StepB->Intermed StepC->Intermed Yield Loss (Isomers) Reduction CRITICAL STEP: Chemoselective Reduction Intermed->Reduction Product TARGET: This compound Reduction->Product

    Figure 1: Strategic workflow for 4-A-3-F-PAA synthesis. Note the convergence on the nitro-acid intermediate.

    Module 2: The Critical Reduction Step (Preventing HDF)

    The most common cause of yield loss is not incomplete reaction, but over-reaction (Hydrodefluorination).

    The Mechanism of Failure

    When reducing the nitro group (

    
    ) using standard Palladium on Carbon (Pd/C) and Hydrogen, the Carbon-Fluorine bond is susceptible to oxidative addition by the metal catalyst, followed by reductive elimination of HF. This produces 4-aminophenylacetic acid  (defluorinated impurity).
    
    Validated Protocols to Prevent HDF
    Protocol A: The "Poisoned" Catalyst (Recommended)

    Using a sulfided platinum catalyst significantly reduces the affinity for the C-F bond while maintaining activity against the nitro group.

    • Catalyst: 5% Pt/C (sulfided) or 5% Pd/C doped with Vanadium.

    • Solvent: Methanol or Ethanol. Avoid acidic media during hydrogenation as protons accelerate HDF.

    • Pressure: Maintain low

      
       pressure (1–3 bar). High pressure forces the difficult C-F cleavage.
      
    • Additive: Add 0.1 eq of Diphenylsulfide if using standard Pd/C (creates an in-situ poisoned system).

    Protocol B: Bechamp Reduction (Iron/Acid)

    If catalytic hydrogenation consistently fails, switch to a chemical reduction. This is robust and absolutely chemoselective for the nitro group, preserving the fluorine.

    • Reagents: Iron powder (3-5 eq), Acetic Acid (cat.), Water/Ethanol solvent.

    • Procedure: Reflux at 80°C.

    • Workup Note: Requires filtration of iron oxides (sludge). Use Celite while hot to prevent product precipitation on the filter cake.

    Technical Insight: "Hydrodefluorination is often rate-limited by the desorption of the fluorinated arene. Using electron-rich solvents or inhibitors (amines/sulfides) competes for active sites, protecting the C-F bond." [1, 2]

    Module 3: Isolation & Purification (The Isoelectric Trap)

    Yield is often lost in the mother liquor due to incorrect pH handling of the zwitterion.

    The Physics of Solubility

    4-A-3-F-PAA is an amphoteric molecule containing both a basic amine and an acidic carboxyl group.

    • pH < 3: Exists as Cation (

      
      ). Soluble.
      
    • pH > 9: Exists as Anion (

      
      ). Soluble.
      
    • pH ≈ 4.5 - 5.5 (Isoelectric Point, pI): Exists as Zwitterion (

      
      ). Least Soluble. 
      
    Troubleshooting Guide: Isolation

    Issue: "I acidified the reaction mixture to pH 1, but no precipitate formed." Diagnosis: You have protonated the amine, forming the soluble hydrochloride salt. Solution: You must adjust the pH upward to the pI.

    Issue: "I extracted with Ethyl Acetate but recovery is low." Diagnosis: Amino acids are poorly soluble in organic solvents. Solution: Avoid extraction. Rely on Isoelectric Precipitation .

    Visualization: The pH Yield Swing

    IsoelectricPoint cluster_acid Acidic pH (< 3) cluster_pI Isoelectric Point (pH ~5.0) cluster_base Basic pH (> 9) Cation CATIONIC FORM (Soluble) NH3+ / COOH Zwitter ZWITTERION (Precipitate) NH3+ / COO- Cation->Zwitter Add NaOH to pH 5.0 Zwitter->Cation Over-acidification (Yield Loss) Anion ANIONIC FORM (Soluble) NH2 / COO- Zwitter->Anion Over-basification (Yield Loss) Anion->Zwitter Add HCl to pH 5.0

    Figure 2: Solubility profile of 4-A-3-F-PAA. Maximum recovery occurs strictly at the Isoelectric Point.

    Troubleshooting Q&A

    Q1: My product is pink/brown after workup. How do I clean it?

    Cause: Oxidation of the aniline amine group (tar formation). This is common if the reduction mixture is exposed to air while hot or if traces of iron/sulfur remain. Fix:

    • Dissolve the crude solid in dilute NaOH (pH 10).

    • Add Activated Charcoal (5 wt%) and stir for 30 mins.

    • Filter through Celite.

    • Slowly acidify the clear filtrate to pH 5.0 to reprecipitate the white/off-white solid.

    Q2: I am using the Willgerodt-Kindler route, but the smell is unbearable and yield is low.

    Cause: Incomplete removal of sulfur or thioamide intermediates. Fix:

    • Ensure the hydrolysis step (after the sulfur reaction) is vigorous (NaOH, reflux).

    • Acidify while hot to drive off

      
       gas (into a scrubber!).
      
    • Filter the hot acidic solution to remove elemental sulfur before adjusting to the isoelectric point for product isolation [3].

    Q3: Can I use Raney Nickel for the reduction?

    Risk: Raney Nickel is a potent desulfurization and dehalogenation catalyst. Advice: Avoid. It promotes hydrodefluorination even more aggressively than Pd/C. If you must use it, it requires significant poisoning (e.g., with thiophene), which complicates the subsequent chemistry. Stick to Pt/C (sulfided) or Fe/HCl.

    Q4: The melting point is lower than the literature value (138-140°C).

    Cause: Contamination with inorganic salts (NaCl/Na2SO4) trapped in the zwitterion lattice during rapid precipitation. Fix:

    • Reslurry the solid in minimal ice-cold water.

    • Stir for 15 minutes (to dissolve salts).

    • Filter and wash with cold isopropanol (removes organic impurities) followed by diethyl ether.

    References

    • Catalytic Hydrodefluorination via Oxidative Addition. National Institutes of Health (NIH). Mechanisms of C-F bond cleavage and prevention strategies.

    • Control of catalytic debenzylation and dehalogenation reactions. Semantic Scholar. Kinetic studies on preventing halogen loss during hydrogenation.

    • p-Aminophenylacetic Acid Synthesis (Willgerodt Method). Organic Syntheses. Foundational procedure for sulfur removal and isolation of phenylacetic acids (adaptable to fluoro-analogs).

    • Isoelectric Points of Amino Acids. Master Organic Chemistry. Theoretical basis for zwitterion precipitation and pH calculations.

    Technical Support Center: Purification of 4-Amino-3-fluorophenylacetic acid

    Author: BenchChem Technical Support Team. Date: February 2026

    This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of 4-Amino-3-fluorophenylacetic acid. As a key building block in pharmaceutical synthesis, its purity is paramount.[1] This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions during your purification workflow.

    Section 1: Initial Assessment & Impurity Profiling

    Effective purification begins with understanding your crude material. A preliminary analysis is crucial for designing an efficient strategy.

    FAQ: What are the most common impurities I should expect?

    The impurity profile of this compound is heavily dependent on its synthetic route. However, several classes of impurities are common:

    • Positional Isomers: Synthetic methods for introducing fluorine onto an aromatic ring often lack perfect regioselectivity.[2] Therefore, the presence of isomers such as 2-amino-3-fluorophenylacetic acid or 4-amino-2-fluorophenylacetic acid is a significant possibility. These can be particularly challenging to remove due to their similar physicochemical properties.

    • Starting Materials: Incomplete reactions can leave residual starting materials, such as 4-bromo-2-fluoroaniline or corresponding nitro-compounds, in your crude product.[3][4]

    • Reaction Byproducts: Side reactions can generate various impurities. For instance, if a hydrolysis step is used, incomplete hydrolysis of a nitrile or ester precursor may be present.[5] Over-reduction or side-chain modifications can also occur.

    • Degradation Products: Amino acids, particularly those with aromatic rings, can be susceptible to oxidation, leading to colored impurities.[6] The amino group itself can also participate in side reactions if not properly handled.

    FAQ: What analytical techniques should I use to assess the purity of my crude material?

    A multi-pronged analytical approach is recommended for a comprehensive purity assessment:

    • High-Performance Liquid Chromatography (HPLC): This is the primary tool for purity assessment. A reverse-phase C18 column is often a good starting point. HPLC can quantify the target compound and detect both polar and non-polar impurities.[7] Developing a robust HPLC method is critical for tracking purification efficiency.

    • Mass Spectrometry (MS): Coupling HPLC with MS (LC-MS) is invaluable for identifying unknown impurity peaks by their mass-to-charge ratio, providing crucial clues about their structure.[8]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying structural isomers or major impurities. ¹⁹F NMR can be particularly useful for identifying and quantifying fluorine-containing isomers.

    Section 2: Troubleshooting Common Purification Challenges (Q&A)

    This section addresses specific problems you may encounter during the purification process.

    Q1: My crude product is highly colored (yellow to brown). How can I decolorize it?

    Cause: The color is typically due to trace amounts of oxidized aromatic impurities or polymeric materials formed during the reaction or workup. These compounds often have extended conjugation, causing them to absorb visible light.

    Solution: Treatment with activated carbon (charcoal) is the most effective method.

    • Mechanism: Activated carbon has a high surface area with a network of pores that adsorb large, flat, aromatic molecules, which are often the source of the color, while having a lower affinity for smaller molecules like your target compound.

    • Troubleshooting:

      • Too much carbon: Using excessive charcoal can lead to significant product loss due to non-specific adsorption. Start with a small amount (e.g., 1-2% w/w relative to your compound) and add more if necessary.

      • Temperature: The adsorption process is more efficient in a hot solution. Dissolve your crude product in a suitable solvent, heat it, add the charcoal, and stir or reflux briefly (5-15 minutes).

      • Filtration: Always perform a hot filtration through a pad of Celite® or diatomaceous earth to remove the fine carbon particles. Using fluted filter paper will speed up this process. If carbon passes through, your final product will be contaminated with black specks.

    Q2: I'm struggling with low recovery during recrystallization. What are the key factors to optimize?

    Cause: Low recovery is almost always a result of suboptimal solvent choice or technique. The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. 4-Aminophenylacetic acid contains both a polar amino group and a carboxylic acid group, giving it zwitterionic character and influencing its solubility.[9]

    Solution: A systematic approach to solvent screening and technique refinement is necessary.

    • Solvent Selection:

      • Water is a common choice for polar compounds like amino acids.[5] However, its high dissolving power might lead to low recovery if the volume is not minimized.

      • Mixed solvent systems are often superior. For example, an ethanol/water or methanol/water mixture can be fine-tuned. Dissolve the compound in the minimum amount of the "good" solvent (the one it's more soluble in) at high temperature, then slowly add the "poor" solvent (the anti-solvent) until turbidity persists.

    • Technique Optimization:

      • Use Minimum Solvent: The most common error is using too much solvent. Add the hot solvent portion-wise to your crude solid until it just dissolves.

      • Slow Cooling: Allow the flask to cool slowly to room temperature first, then place it in an ice bath. Crash-cooling a hot solution directly in ice will lead to the formation of very small, often impure, crystals and traps solvent.

      • Scratching: If crystals are slow to form, scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.

      • Seeding: Add a single, pure crystal of the desired compound to the cooled, supersaturated solution to induce crystallization.

    Q3: Standard recrystallization isn't removing a persistent impurity. What's the next step?

    Cause: If an impurity co-crystallizes with your product, it likely has a very similar structure and polarity, such as a positional isomer.[2] Recrystallization relies on significant differences in solubility between the product and impurities, which may not exist in this case.

    Solution:

    • Iterative Recrystallization: Sometimes, a second or even third recrystallization can incrementally improve purity, but with diminishing returns and significant product loss.

    • Switch to Chromatography: This is often the necessary next step. Flash column chromatography provides a much higher resolving power for separating closely related compounds.

    Q4: How do I choose between recrystallization and column chromatography?

    Expert Insight: This decision involves a trade-off between speed/scalability and separation power.

    FeatureRecrystallizationFlash Column Chromatography
    Separation Power Good for >5% purity differencesExcellent; can separate very similar compounds
    Scalability Excellent; easily scaled to kg quantitiesMore challenging to scale; requires large columns and solvent volumes
    Speed (Lab Scale) Can be faster if a good solvent system is knownCan be time-consuming (packing, running, fraction analysis)
    Solvent Consumption Generally lowerHigh
    Ideal Use Case Bulk purification of moderately pure (>90%) materialHigh-purity polishing; separation of difficult isomers; small scale

    Q5: The compound appears to be degrading during purification. How can I minimize this?

    Cause: The amine group in this compound is susceptible to oxidation, especially when heated for prolonged periods in the presence of air.[6] This can lead to the formation of colored byproducts.

    Solution:

    • Minimize Heat Exposure: During recrystallization, avoid prolonged refluxing. Heat only as long as necessary to dissolve the solid.

    • Inert Atmosphere: For highly sensitive reactions or purifications, performing operations under an inert atmosphere (Nitrogen or Argon) can prevent oxidation.

    • pH Control: The stability of amino acids can be pH-dependent.[6] Purifying under neutral or slightly acidic conditions can sometimes suppress degradation pathways. Avoid strongly basic conditions, which can increase susceptibility to oxidation.

    Section 3: Standardized Purification Protocols

    These protocols provide a starting point for your experiments. Always perform small-scale trials first to optimize conditions for your specific batch of material.

    Protocol 1: Optimized Recrystallization from an Aqueous System

    This protocol is designed as a robust starting point for purifying crude this compound that is >90% pure.

    • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. For every 1 gram of crude material, begin by adding 20 mL of deionized water.

    • Heating: Heat the suspension on a hot plate with stirring. Add more water in small portions (1-2 mL at a time) until the solid completely dissolves at or near the boiling point. Note the total volume of water used.

    • Decolorization (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add 1-2% w/w activated carbon. Return the flask to the heat and gently swirl for 5 minutes.

    • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel containing fluted filter paper or a Celite® pad to remove the carbon and any insoluble impurities.

    • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Crystal formation should begin as the solution cools.

    • Cooling: Once the flask has reached ambient temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

    • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

    • Washing: Wash the crystals sparingly with a small amount of ice-cold deionized water to remove any residual soluble impurities.

    • Drying: Dry the purified crystals under vacuum at 50°C to a constant weight.

    Protocol 2: Flash Column Chromatography for High Purity

    This method is suitable for removing closely related isomers or for obtaining analytical-grade material.

    • Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.

    • Solvent System (Eluent): A common mobile phase for compounds of this polarity is a mixture of Dichloromethane (DCM) and Methanol (MeOH) with a small amount of acetic acid.

      • Finding the Rf: Use TLC to determine the optimal solvent system. Spot your crude material on a silica TLC plate and develop it in various solvent mixtures. Aim for an Rf value of ~0.3 for your target compound. A good starting point is 95:5 DCM:MeOH + 0.5% Acetic Acid. The acid helps to keep the carboxylic acid protonated, preventing streaking on the silica.

    • Column Packing: Pack the column with silica gel as a slurry in the chosen eluent.

    • Sample Loading: Dissolve the crude material in a minimal amount of the eluent or a stronger solvent like pure methanol. Alternatively, for less soluble compounds, create a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the top of the column.

    • Elution: Run the column under positive pressure, collecting fractions.

    • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

    • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.

    Section 4: Data & Visualization

    Table 1: Recrystallization Solvent Selection Guide

    This table provides a starting point for screening solvents. Small-scale (~50 mg) trials are recommended.

    Solvent/SystemPolarityBoiling Point (°C)Comments & Rationale
    WaterHigh100Good dissolving power at high temp, but may lead to low recovery if not minimized.[5]
    Ethanol/WaterTunable78-100A versatile mixed system. Allows for fine-tuning of solubility to maximize recovery.
    Methanol/WaterTunable65-100Similar to ethanol/water but methanol is more polar.
    IsopropanolMedium82May offer better selectivity if impurities are very water-soluble.
    Acetic Acid (dilute)High (Acidic)~100The acidic nature can increase solubility and may prevent certain side reactions.
    Diagram 1: Purification Strategy Decision Workflow

    This diagram outlines a logical path for selecting the appropriate purification method based on the initial assessment of your crude material.

    Purification_Workflow cluster_start Start: Crude Product cluster_analysis Analysis cluster_decision Decision Point cluster_path_A Path A: High Purity Crude cluster_path_B Path B: Low Purity / Isomers cluster_end Finish start Crude this compound analysis Assess Purity & Impurity Profile (HPLC, NMR, LC-MS) start->analysis purity_check Purity > 90%? Isomers Absent? analysis->purity_check color_check_A Colored Impurities? purity_check->color_check_A Yes chromatography Flash Column Chromatography purity_check->chromatography No charcoal Activated Carbon Treatment color_check_A->charcoal Yes recrystallize Optimized Recrystallization color_check_A->recrystallize No charcoal->recrystallize final_product Pure Product (Confirm by analysis) recrystallize->final_product reassess Re-crystallize post-column? (Solvent removal & polishing) chromatography->reassess reassess->recrystallize Yes reassess->final_product No

    Caption: Decision workflow for purification of this compound.

    References

    • Organic Syntheses Procedure. (n.d.). dl-PHENYLGLYCINE. Organic Syntheses.
    • Sethi, M. K., et al. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104. [Link]

    • Inoue, K. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. International Journal of Molecular Sciences, 23(14), 7626. [Link]

    • LookChem. (n.d.). This compound. Retrieved from [Link]

    • PubChem. (n.d.). 4-Aminophenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

    • El-Agrody, A. M., et al. (2000). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Acta Pharmaceutica, 50(3), 197-206.
    • Organic Syntheses Procedure. (n.d.). p-AMINOPHENYLACETIC ACID. Organic Syntheses.
    • Asher, S. A., et al. (2003). Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. Tetrahedron Letters, 44(35), 6649-6651.
    • University of Pittsburgh. (n.d.). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Retrieved from [Link]

    • Google Patents. (n.d.). WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
    • Chebanov, V. A., et al. (2007). Chromatographic Selectivity Study of 4-fluorophenylacetic Acid Positional Isomers Separation. Journal of Liquid Chromatography & Related Technologies, 30(15), 2201-2216. [Link]

    • Wang, W., & Roberts, C. J. (2011). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. BioProcess International. [Link]

    • Pal, A., & Lahiri, S. C. (1989). Solubilities of Amino Acids in Different Mixed Solvents. Zeitschrift für Physikalische Chemie, 162(1), 79-88.
    • Solubility of Things. (n.d.). 4-Aminophenylacetic acid. Retrieved from [Link]

    Sources

    common side reactions with 4-Amino-3-fluorophenylacetic acid

    Author: BenchChem Technical Support Team. Date: February 2026

    This technical guide addresses the specific challenges associated with 4-Amino-3-fluorophenylacetic acid (CAS: 73962-81-3) . This molecule presents a unique set of reactivity profiles due to the electronic "push-pull" between the electron-rich amino group, the electron-withdrawing fluorine atom, and the acidic carboxyl tail.

    Topic: Troubleshooting Common Side Reactions & Stability Issues

    Executive Summary: The "Push-Pull" Challenge

    Researchers often underestimate this molecule, treating it like a standard aniline or phenylacetic acid.[1] However, the 3-fluoro substituent significantly alters the electronic landscape:

    • Reduced Nucleophilicity: The inductive withdrawal (-I effect) of the fluorine atom makes the 4-amino group less nucleophilic than in non-fluorinated aniline.

    • Oxidative Instability: Despite the fluorine, the electron-rich ring is still prone to radical oxidation, leading to "black tar" formation.

    • Zwitterionic Gridlock: The molecule exists primarily as a zwitterion, creating solubility challenges that drive intermolecular polymerization.[1]

    Module 1: The "Black Tar" Syndrome (Oxidation)

    Symptom: The white/off-white powder turns brown, purple, or black upon storage or during reaction workup. Diagnosis: Radical cation-mediated oxidation of the aniline moiety.[1]

    The Mechanism

    Even mild oxidants (air, trace metals in solvents) can abstract an electron from the nitrogen lone pair. The resulting radical cation couples with unreacted aniline to form quinone imines and azo-linkages , which eventually polymerize into complex, insoluble chromophores (aniline black).

    OxidationPathway Aniline This compound (Colorless) Radical Radical Cation [Ar-NH2•]+ Aniline->Radical O2 / Light / Trace Metal Dimer Quinone Imine Dimer (Yellow/Brown) Radical->Dimer Coupling (-2H) Polymer Polyaniline-like Oligomers (Black/Insoluble) Dimer->Polymer Polymerization

    Figure 1: The oxidative degradation cascade of aniline derivatives.

    Troubleshooting Protocol
    VariableRecommendationTechnical Rationale
    Storage Store under Argon/Nitrogen at -20°C.Prevents aerobic oxidation.[1]
    Solvents Degas solvents (sparge with
    
    
    for 15 min).
    Removes dissolved oxygen that initiates the radical chain.[1]
    Additives Add 1-5 mol% Ascorbic Acid or EDTA during aqueous workup.[1]Ascorbic acid scavenges radicals; EDTA chelates trace metals (Cu/Fe) that catalyze oxidation.[1]
    Rescue Convert to HCl salt immediately.Protonating the amine (
    
    
    ) removes the lone pair, shutting down the oxidation pathway completely.

    Module 2: The "Insoluble Brick" (Self-Condensation)

    Symptom: Low yields in coupling reactions; formation of insoluble precipitate that is neither starting material nor product. Diagnosis: Uncontrolled intermolecular amidation (Head-to-Tail Polymerization).[1]

    The Issue

    As a bifunctional molecule (Amine + Acid), the compound is its own reaction partner. If you attempt to activate the carboxylic acid (e.g., with EDC/NHS or HATU) without protecting the amine, the molecule will polymerize.

    Corrective Workflow: The Protection Strategy

    You must break the symmetry of reactivity.

    ProtectionStrategy Start Starting Material (Unprotected) Decision Target: React the ACID or AMINE? Start->Decision PathA Goal: Amide Coupling at COOH Decision->PathA React Acid PathB Goal: Derivatize NH2 Decision->PathB React Amine StepA1 Step 1: Boc-Protection of NH2 (Boc2O, NaOH) PathA->StepA1 StepA2 Step 2: Activate COOH (HATU/DIPEA) StepA1->StepA2 StepB1 Step 1: Esterification of COOH (MeOH, SOCl2) PathB->StepB1 StepB2 Step 2: React NH2 (Reductive Amination / Acylation) StepB1->StepB2

    Figure 2: Orthogonal protection strategies to prevent self-polymerization.

    Module 3: The "Silent Failure" (Reduced Nucleophilicity)

    Symptom: The amine fails to react with electrophiles (e.g., alkyl halides, aldehydes) that work fine with standard aniline. Diagnosis: Fluorine-induced electronic deactivation.[1]

    Technical Insight

    The fluorine atom at position 3 exerts a strong Inductive Effect (-I) , pulling electron density away from the aromatic ring. This lowers the

    
     of the aniline nitrogen, making it a poorer nucleophile.
    
    • Standard Aniline

      
      : ~4.6
      
    • 3-Fluoroaniline

      
      : ~3.5 (approx.[1] 10x less basic)
      
    Optimization Table
    Reaction TypeStandard ConditionModified Condition for 3-F Analog
    Reductive Amination
    
    
    , RT, 2h
    Heat to 50°C or use stronger acid catalyst (
    
    
    or Acetic Acid).
    Amide Coupling EDC/HOBtSwitch to HATU or COMU (more reactive coupling agents).[1]
    SnAr (Nucleophile)
    
    
    , DMF, 80°C
    Use Cs_2CO_3 (solubility) and DMSO ; increase temp to 100-120°C.

    Module 4: Solubility & Handling

    Symptom: Material does not dissolve in DCM, Chloroform, or Ether. Diagnosis: Zwitterionic Lattice Energy.[1]

    At neutral pH, the molecule exists as a zwitterion (

    
     and 
    
    
    
    ).[1] The electrostatic attraction between these ions creates a high crystal lattice energy, making it insoluble in non-polar organic solvents.

    Solubility Fixes:

    • For NMR: Use DMSO-d6 or MeOD .[1] Do not try

      
      .
      
    • For Reactions:

      • Basic Conditions: Add 1.1 eq of DIPEA or TEA to solubilize it as the carboxylate anion in DCM/DMF.

      • Acidic Conditions: Use TFA or HCl in Dioxane.[1]

    FAQ: Frequently Asked Questions

    Q: Can I use Pd-catalyzed cross-coupling (Suzuki/Buchwald) on this molecule? A: Yes, but be careful of defluorination .[1] While the C-F bond is strong, specific catalytic systems (especially those with bulky phosphine ligands and strong bases) can sometimes insert into the C-F bond, especially since the ring is electron-rich.

    • Recommendation: Keep reaction temperatures below 100°C and avoid extremely electron-rich ligands if possible.[1]

    Q: Why do I see a +18 mass impurity in my LCMS? A: This is likely the hydrolysis of the amide if you formed one, or more likely, the ammonium salt (

    
    ) if you used ammonium buffers. However, if you see a +14 or +28 mass shift during coupling, suspect methyl ester formation  (if using MeOH) or formylation  (if using DMF/HATU for prolonged periods).[1]
    

    Q: I need to remove the Boc group, but the product is water-soluble. How do I isolate it? A: Do not use aqueous workup.[1]

    • Dissolve Boc-protected material in minimal Dioxane .[1]

    • Add 4M HCl in Dioxane .

    • The product will precipitate as the HCl salt .[1]

    • Filter and wash with Ether.[1] This gives the pure salt without need for extraction.[1]

    References

    • Aniline Oxidation Mechanisms

      • Title: The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications.[2]

      • Source: Open Access Journals.[1]

      • URL:[Link][1]

    • Electronic Effects of Fluorine

      • Title: Fluorine: A Very Special Element and Its Very Special Impacts on Chemistry.[1][3]

      • Source: American Chemical Society (Organic Letters).[1]

      • URL:[Link][1]

    • Amide Coupling Strategies

      • Title: Process optimization for acid-amine coupling: a c
      • Source: Current Chemistry Letters.[1]

      • URL:[Link][1]

    • Peptide/Amino Acid Protection

      • Title: Amino Acid Derivatives for Peptide Synthesis (Protection Groups).[1]

      • Source: Peptide.com Technical Guide.[1]

    Sources

    Technical Support Center: Purification Strategies for 4-Amino-3-fluorophenylacetic Acid

    Author: BenchChem Technical Support Team. Date: February 2026

    The following technical guide is structured as a specialized support resource for researchers working with 4-Amino-3-fluorophenylacetic acid (CAS: 73962-81-3) . It prioritizes chemical logic, impurity profiling, and robust purification methodologies.[1]

    Product: this compound CAS: 73962-81-3 Molecular Formula: C₈H₈FNO₂ Support Level: Advanced Application Note[1]

    Diagnostic: Understanding Your Impurity Profile

    Before initiating purification, you must identify the nature of the contamination. The synthesis route of this compound (typically via nitration of 3-fluorophenylacetic acid followed by reduction) dictates the impurity profile.[1]

    Common Impurity Matrix
    Impurity TypeLikely IdentityOriginVisual/Analytical Sign
    Oxidation By-products Azo/Azoxy dimers, IminoquinonesOxidation of the amino group (air/light sensitivity).[1]Sample is dark brown/black; broad UV absorption baseline.[1]
    Regioisomers 2-Amino-5-fluorophenylacetic acidNitration occurring at the position para to fluorine but ortho to the acetic acid group.[1]Distinct HPLC peak (often elutes just before/after main peak).[1]
    Starting Material 3-Fluorophenylacetic acidIncomplete nitration.[1]Lack of amine signal in NMR; acidic shift.
    Inorganic Salts Iron/Tin oxides, Zinc saltsReduction residues (e.g., if Fe/HCl or Zn/AcOH was used).[1]High sulfated ash content; insoluble turbidity in methanol.[1]

    Purification Decision Tree

    Use this logic flow to determine the appropriate protocol for your specific batch issue.

    PurificationLogic Start Start: Analyze Crude Material CheckColor Is material dark/colored? Start->CheckColor CheckAsh Is Ash/Salt content > 1%? CheckColor->CheckAsh No MethodA Protocol A: Activated Carbon Treatment CheckColor->MethodA Yes CheckHPLC Are Regioisomers present? CheckAsh->CheckHPLC No MethodB Protocol B: Isoelectric Precipitation (pH 3.8) CheckAsh->MethodB Yes (Remove Salts) CheckHPLC->MethodB No (Final Polish) MethodC Protocol C: Acid-Base Extraction CheckHPLC->MethodC Yes (Isomer Separation) MethodA->CheckAsh

    Figure 1: Decision matrix for selecting the optimal purification workflow based on contaminant type.

    Detailed Troubleshooting Protocols

    Protocol A: Removal of Colored Oxidation Impurities (Carbon Treatment)

    The Science: The amino group at position 4 is electron-rich, making the phenyl ring susceptible to oxidation, forming extended conjugated systems (chromophores) that cause color.[1] These planar molecules adsorb strongly to activated carbon.[1]

    Steps:

    • Dissolution: Dissolve the crude solid in 1M HCl (approx. 10 mL per gram of solid). The low pH ensures the amine is protonated (

      
      ), increasing water solubility.[1]
      
    • Adsorption: Add Activated Carbon (10-20 wt% relative to crude mass).[1]

      • Tip: Use steam-activated carbon with high methylene blue value for best results on organic dyes.[1]

    • Heating: Heat to 50°C for 30 minutes with vigorous stirring. Do not boil, as this can degrade the carbon's pore structure or cause bumping.[1]

    • Filtration: Filter hot through a Celite (diatomaceous earth) pad to remove carbon fines.[1]

    • Recovery: Neutralize the filtrate to pH 3.8 (the isoelectric point) with 2M NaOH to precipitate the product (See Protocol B).

    Protocol B: Desalting & Bulk Purification (Isoelectric Precipitation)

    The Science: this compound is amphoteric (zwitterionic).[1]

    • Acidic pH (< 2): Soluble cation (

      
      , 
      
      
      
      ).[1]
    • Basic pH (> 8): Soluble anion (

      
      , 
      
      
      
      ).[1]
    • Isoelectric Point (pI): The molecule has net zero charge and minimum solubility.[1] Due to the electron-withdrawing fluorine atom ortho to the amine, the basicity of the amine is reduced (

      
      ), and the acid 
      
      
      
      is
      
      
      . The theoretical pI is
      
      
      .[1]

    Steps:

    • Dissolve: Suspend crude material in water. Add 2M NaOH dropwise until the solution is clear and pH is > 9.[1]

    • Filter: If any turbidity remains (likely metallic oxides/salts), filter through a 0.45µm membrane.[1]

    • Precipitate: Slowly add 1M HCl while monitoring pH with a calibrated meter.

      • Critical: The solution will cloud around pH 5. Continue adding acid very slowly until pH reaches 3.8 .

    • Age: Stir the slurry at 0–5°C for 2 hours. This "Ostwald ripening" allows crystals to grow, excluding impurities from the lattice.

    • Wash: Filter the solid and wash with cold water (pH adjusted to 3.8).[1] Do not wash with pure water, as it may redissolve the product if the pH drifts.

    • Dry: Vacuum dry at 45°C.

    Protocol C: Separation of Regioisomers (Recrystallization)

    The Science: The 2-amino isomer (impurity) disrupts the crystal lattice differently than the 4-amino product.[1] Recrystallization from water/alcohol mixtures exploits these solubility differences.[1]

    Steps:

    • Solvent Choice: Prepare a mixture of Water:Ethanol (9:1) .[1]

    • Reflux: Suspend the solid and heat to reflux.[1] Add solvent just until dissolution is complete.[1]

    • Cooling: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C. Rapid cooling traps isomers; slow cooling excludes them.

    • Harvest: Collect crystals. If HPLC purity is <98%, repeat using Water:Methanol (9:1) .[1]

    Frequently Asked Questions (FAQs)

    Q1: My product turns pink/brown during drying. Why? A: This indicates oxidative instability.[1] The 4-amino group is sensitive to air.[1]

    • Fix: Dry under vacuum with a nitrogen bleed.[1] Store the final product in amber vials under argon/nitrogen at -20°C.

    Q2: I cannot get the product to precipitate; it stays an oil. A: This often happens if the concentration is too high or if residual alcohol is present.

    • Fix: Dilute the aqueous solution. If "oiling out" occurs, scratch the glass side of the flask to induce nucleation or seed with a pure crystal. Ensure the pH is strictly controlled at 3.8.

    Q3: Can I use silica gel chromatography? A: Yes, but the amino acid streaks on standard silica due to its zwitterionic nature.

    • Fix: Use DCM:MeOH:Acetic Acid (90:9:1) as the eluent.[1] The acetic acid suppresses the ionization of the carboxylic group, sharpening the peak.

    Q4: How does the Fluorine atom affect solubility compared to non-fluorinated analogs? A: The fluorine atom is hydrophobic but electron-withdrawing.[1] It lowers the

    
     of the amine (making it less basic than non-fluorinated aniline) and slightly increases lipophilicity. This means the pI is lower than expected for generic amino acids, requiring a more acidic pH for precipitation.
    

    References

    • Synthesis and Properties of Fluorinated Amino Acids

      • Source: "Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid" (Analogous chemistry regarding the 4-amino-3-fluoro motif).[1][2]

      • URL:

    • Isoelectric Point & Solubility Logic

      • Source: "Isoelectric Points of Amino Acids (and How To Calculate Them)" - Master Organic Chemistry.[1]

      • URL:

    • Purification of Aniline Derivatives

      • Source: "Adsorptive removal of aniline by granular activated carbon."[1][3]

      • URL:[1]

    • Solubility Data Verification

      • Source: "Solubility of 4-Aminophenylacetic acid."[1][4][5]

      • URL:[1]

    Sources

    Technical Support Center: Scaling Up 4-Amino-3-fluorophenylacetic Acid Synthesis

    Author: BenchChem Technical Support Team. Date: February 2026

    Welcome to the technical support center for the synthesis and scale-up of 4-Amino-3-fluorophenylacetic acid. This guide is designed for researchers, chemists, and process development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to transitioning this synthesis from the laboratory to a pilot plant setting. Our focus is on providing practical, scientifically grounded information to ensure a safe, efficient, and successful scale-up campaign.

    Introduction to the Synthesis and Scale-Up Challenges

    This compound is a valuable building block in the pharmaceutical industry. As with many substituted aromatic compounds, its synthesis involves a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. Scaling up these reactions from the bench to a pilot plant introduces a new set of challenges, primarily related to heat and mass transfer, reaction kinetics, safety, and product isolation. This guide will address these challenges within the context of a plausible and scalable synthetic route.

    A common and scalable approach to synthesizing this compound starts from 2-fluoro-4-bromoaniline. This multi-step process is illustrated below and will be the focus of our troubleshooting and FAQ sections.

    G cluster_0 Step 1: Protection cluster_1 Step 2: Cyanomethylation cluster_2 Step 3: Nitrile Hydrolysis cluster_3 Step 4: Deprotection A 2-Fluoro-4-bromoaniline B N-(2-Fluoro-4-bromophenyl)acetamide A->B Acetic Anhydride C 2-(4-Amino-3-fluorophenyl)acetonitrile B->C CuCN or Zn(CN)2, Pd catalyst D 4-Acetamido-3-fluorophenylacetic acid C->D Acid or Base Hydrolysis E This compound D->E Acid Hydrolysis

    Caption: Proposed synthetic pathway for this compound.

    Frequently Asked Questions (FAQs)

    This section addresses common questions that arise during the scale-up of this compound synthesis.

    Q1: What are the primary safety concerns when scaling up this synthesis?

    A1: The main safety concerns are:

    • Use of Cyanide: The cyanomethylation step involves highly toxic cyanide salts. Strict handling protocols, dedicated equipment, and an emergency response plan are crucial. Ensure proper ventilation and personal protective equipment (PPE) are used.[1][2][3]

    • Exothermic Reactions: While not extremely exothermic, each step can generate heat. In a large reactor, inefficient heat dissipation can lead to a temperature increase, potentially causing side reactions or pressure buildup.[4][5][6]

    • Handling of Reagents: Some reagents, like palladium catalysts, can be pyrophoric. Others, like strong acids and bases used in hydrolysis, are corrosive.

    Q2: How do I choose the right reactor for pilot-scale production?

    A2: For batch processing, a glass-lined or stainless steel reactor is suitable. Key considerations include:

    • Material Compatibility: Ensure the reactor material is compatible with all reagents and solvents, especially the acidic and basic conditions of the hydrolysis steps.

    • Heat Transfer: The reactor should have a jacket for efficient heating and cooling to control reaction temperatures.

    • Agitation: Proper agitation is critical for mixing and heat transfer. The choice of impeller (e.g., pitched-blade, anchor) will depend on the viscosity of the reaction mixture.

    For reactions with significant exotherms or unstable intermediates, a continuous flow reactor could be a safer and more efficient alternative.[7]

    Q3: What are the critical process parameters (CPPs) to monitor during scale-up?

    A3: Key CPPs to monitor include:

    • Temperature: Crucial for controlling reaction rates and minimizing side reactions.

    • Addition Rate: Slow and controlled addition of reagents is often necessary to manage exotherms.

    • Agitation Speed: Ensures homogeneity and efficient heat transfer.

    • pH: Important for the hydrolysis and work-up steps.

    • Reaction Time: Needs to be re-optimized at a larger scale, as reactions may take longer.

    In-process controls (IPCs) using techniques like HPLC or GC should be implemented to monitor reaction completion and impurity formation.[4][8][9]

    Q4: How should I approach the purification of the final product at a pilot scale?

    A4: Crystallization is the most common method for purifying active pharmaceutical ingredients (APIs) at a large scale.[10][11] Key factors to consider are:

    • Solvent Selection: Choose a solvent system that provides good solubility at higher temperatures and poor solubility at lower temperatures to maximize yield.

    • Cooling Profile: A controlled cooling rate is essential for obtaining crystals of the desired size and purity.

    • Seeding: Seeding the solution with a small amount of pure product can help control crystallization and improve batch-to-batch consistency.

    Troubleshooting Guides

    This section provides detailed solutions to specific problems you may encounter during the scale-up process.

    Problem 1: Incomplete Cyanomethylation (Step 2)

    Symptoms:

    • IPC (e.g., HPLC) shows a significant amount of the starting material, N-(2-Fluoro-4-bromophenyl)acetamide, remaining.

    • Lower than expected yield of 2-(4-Amino-3-fluorophenyl)acetonitrile.

    Potential Causes & Solutions:

    Potential Cause Explanation Recommended Action
    Catalyst Inactivity The palladium catalyst may be poisoned by impurities or have low activity.Ensure the catalyst is from a reliable source and handled under an inert atmosphere. Consider screening different palladium sources and ligands.
    Insufficient Reaction Time or Temperature The reaction kinetics may be slower at a larger scale due to less efficient heat and mass transfer.Increase the reaction time and monitor progress by IPC. If possible, a slight increase in temperature may be beneficial, but this should be done cautiously while monitoring for impurity formation.
    Poor Mixing In a large reactor, inadequate agitation can lead to poor contact between the reactants and the catalyst.Increase the agitation speed. Ensure the impeller design is appropriate for the reaction volume and viscosity.
    Presence of Water Water can interfere with the catalytic cycle.Use anhydrous solvents and ensure all glassware and equipment are thoroughly dried.
    Problem 2: Formation of Impurities During Nitrile Hydrolysis (Step 3)

    Symptoms:

    • IPC shows the presence of unknown peaks, potentially corresponding to side products.

    • The final product has a lower purity.

    Potential Causes & Solutions:

    Potential Cause Explanation Recommended Action
    Harsh Reaction Conditions High temperatures or prolonged reaction times during acid or base hydrolysis can lead to the degradation of the product or starting material.[12]Optimize the reaction temperature and time. Use the mildest conditions that still provide a reasonable reaction rate.
    Incomplete Hydrolysis The reaction may not have gone to completion, leaving the amide intermediate.Increase the reaction time or the concentration of the acid or base. Monitor the reaction closely by IPC.
    Side Reactions The fluorine or amino groups may be susceptible to side reactions under harsh hydrolytic conditions.Consider using a milder hydrolysis method, such as enzymatic hydrolysis, if possible. Screen different acids or bases to find one that is more selective.
    Problem 3: Difficulty with Crystallization and Isolation of the Final Product (Step 4)

    Symptoms:

    • The product precipitates as an oil or a fine powder that is difficult to filter.

    • Low yield after crystallization.

    • The product does not meet the required purity specifications.

    Potential Causes & Solutions:

    Potential Cause Explanation Recommended Action
    Suboptimal Solvent System The chosen solvent may not be ideal for crystallization at a larger scale.Screen a variety of solvent systems to find one that promotes the growth of well-defined crystals.[10]
    Rapid Cooling Cooling the solution too quickly can lead to the formation of small, impure crystals or an oil.Implement a controlled cooling profile. A slower cooling rate generally results in larger, purer crystals.
    Presence of Impurities Impurities can inhibit crystal growth or co-precipitate with the product.Ensure the crude product is as pure as possible before crystallization. A pre-purification step, such as a carbon treatment, may be necessary.[13]
    Supersaturation Issues The solution may be too supersaturated, leading to rapid nucleation and the formation of fine particles.Use a seeding strategy to control the nucleation process. Add a small amount of pure product crystals at the appropriate temperature to initiate controlled crystal growth.

    Experimental Protocols

    The following are illustrative protocols for the key steps in the synthesis of this compound. These should be optimized at the lab scale before attempting a pilot plant run.

    Protocol 1: Acetylation of 2-Fluoro-4-bromoaniline (Step 1)
    • Reaction Setup: In a suitably sized reactor, charge 2-fluoro-4-bromoaniline and a suitable solvent (e.g., acetic acid).

    • Reagent Addition: Slowly add acetic anhydride to the stirred solution. The addition should be controlled to maintain the temperature below a set point (e.g., 40°C).

    • Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC or HPLC.

    • Work-up: Quench the reaction by the slow addition of water. The product will precipitate out of the solution.

    • Isolation: Filter the solid product, wash with water, and dry under vacuum.

    Protocol 2: Hydrolysis of 4-Acetamido-3-fluorophenylacetic acid (Step 4)
    • Reaction Setup: Charge the 4-acetamido-3-fluorophenylacetic acid and a solution of hydrochloric acid (e.g., 6N HCl) into the reactor.[14]

    • Reaction: Heat the mixture to reflux and maintain for the required time, monitoring for the disappearance of the starting material by HPLC.[14]

    • Work-up: Cool the reaction mixture. Adjust the pH to the isoelectric point of the amino acid using a base (e.g., sodium hydroxide) to precipitate the product.

    • Isolation: Filter the solid product, wash with cold water, and then a suitable organic solvent (e.g., ethanol) to remove impurities.

    • Drying: Dry the final product under vacuum at a controlled temperature.

    Data Presentation

    The following tables provide illustrative data for the scale-up of the final deprotection and crystallization step. Actual results will vary depending on the specific equipment and optimized conditions.

    Table 1: Comparison of Lab vs. Pilot Scale Parameters for Deprotection (Step 4)

    ParameterLab Scale (100 g)Pilot Scale (10 kg)
    Starting Material 100 g10 kg
    6N HCl 1 L100 L
    Reaction Temperature 100-110 °C100-110 °C
    Reaction Time 2-4 hours4-8 hours
    Typical Yield 90-95%85-92%

    Table 2: Illustrative Crystallization Solvent Screening

    Solvent SystemCrystal FormPurity (HPLC)
    Water Fine needles98.5%
    Ethanol/Water (80:20) Prisms99.2%
    Isopropanol/Water (70:30) Plates99.5%
    Acetone/Water (90:10) Small rods99.0%

    Visualizations

    The following diagrams illustrate key concepts in the scale-up process.

    G A Process Understanding (Kinetics, Thermodynamics) B Lab Scale Optimization A->B C Hazard Assessment (DSC, RC1) B->C D Pilot Plant Trial C->D E Process Validation D->E F Commercial Production E->F

    Caption: A typical workflow for scaling up a chemical process.

    G cluster_causes Potential Causes cluster_actions Corrective Actions troubleshooting Issue Detected (e.g., Low Yield) Identify Potential Causes Formulate Corrective Actions Implement & Monitor cause1 Poor Mixing troubleshooting:f1->cause1 cause2 Incorrect Temp. troubleshooting:f1->cause2 cause3 Reagent Quality troubleshooting:f1->cause3 action1 Increase Agitation cause1->action1 action2 Verify Thermocouple cause2->action2 action3 Qualify New Batch cause3->action3 action1->troubleshooting:f3 action2->troubleshooting:f3 action3->troubleshooting:f3

    Caption: A decision-making diagram for troubleshooting common scale-up issues.

    References

    • Das, S., Alexeev, V. L., Sharma, A. C., Geib, S. J., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(41), 7719–7722. [Link]

    • PrepChem. (n.d.). Synthesis of 4-amino-3-bromophenylacetic acid. Retrieved from [Link]

    • Google Patents. (n.d.). US5117061A - Process of preparing substituted anilines.
    • Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]

    • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

    • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

    • Google Patents. (n.d.). CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide.
    • ARKIVOC. (2016). An expedient synthesis of thienylacetic acids using the Willgerodt-Kindler reaction under PTC conditions. [Link]

    • ResearchGate. (2019). Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. [Link]

    • Pharmaceutical Technology. (2003). In-Process Control Methods for the Manufacture of APIs. [Link]

    • ChemRxiv. (2018). Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. [Link]

    • Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids.
    • Safe Work Australia. (n.d.). GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. [Link]

    • ResearchGate. (2016). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. [Link]

    • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

    • University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information. [Link]

    • Pharmaceutical Technology. (2003). In-Process Control Methods for the Manufacture of APIs. [Link]

    • ACS Publications. (2014). Rapid Scale Up Using Hazardous Reagents: The Challenge of Risk Mitigation. [Link]

    • ResearchGate. (2014). How do I remove aniline from the reaction mixture?. [Link]

    • Organic Syntheses. (n.d.). dl-PHENYLGLYCINE. Retrieved from [Link]

    • Google Patents. (n.d.). CN107739313B - Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor.
    • Chemistry LibreTexts. (2020). 20.7: Reactions of Arylamines. [Link]

    • Dartmouth College Environmental Health and Safety. (n.d.). Cyanide Salts. [Link]

    • Chemistry Steps. (n.d.). Reactions of Aniline. [Link]

    • Sigma-HSE. (n.d.). Chemical Brand Supported Through R&D Scale Up. [Link]

    • Chemguide. (n.d.). hydrolysis of nitriles. Retrieved from [Link]

    • Electronic Code of Federal Regulations. (n.d.). 21 CFR Part 211 Subpart F -- Production and Process Controls. [Link]

    • PubMed. (2015). Large-scale crystallization of proteins for purification and formulation. [Link]

    • Google Patents. (n.d.). CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.
    • MIT Environmental Health & Safety. (2015). Laboratory Use of Cyanide Salts Safety Guidelines. [Link]

    • Stanford Environmental Health & Safety. (2023). Scale Up Safety. [Link]

    • ScienceMadness. (2006). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. [Link]

    • Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. [Link]

    • Google Patents. (n.d.). US4584399A - Purification of L-phenylalanine.
    • Quora. (n.d.). What properties of aniline make it a suitable base for nucleophilic substitution reactions?. [Link]

    • Veeprho. (n.d.). Aniline Impurities and Related Compound. [Link]

    • Wikipedia. (n.d.). Aromatic compound. [Link]

    • MIT Environmental Health & Safety. (2015). Laboratory Use of Cyanide Salts Safety Guidelines. [Link]

    • Cengage. (n.d.). Chapter 20 – Carboxylic Acids and Nitriles Solutions to Problems. [Link]

    • DEKRA. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. [Link]

    • Enlighten Theses. (2017). Synthesis of Unnatural Fluorescent α-amino acids. [Link]

    • Beilstein Journal of Organic Chemistry. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. [Link]

    • Beilstein Journal of Organic Chemistry. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. [Link]

    • University of Illinois Division of Research Safety. (2019). Scale-up Reactions. [Link]

    Sources

    workup procedures to isolate pure 4-Amino-3-fluorophenylacetic acid

    Author: BenchChem Technical Support Team. Date: February 2026

    Ticket ID: #ISO-79320-82-0 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

    Executive Summary

    Isolating 4-Amino-3-fluorophenylacetic acid (CAS: 79320-82-0) presents a classic challenge in process chemistry: handling a fluorinated zwitterion. Unlike standard organic intermediates, this molecule behaves as an amphoteric electrolyte. It is soluble in both strong acid (as the ammonium cation) and strong base (as the carboxylate anion), but it exhibits minimum solubility at its Isoelectric Point (pI) .

    Many researchers report low yields not because the reaction failed, but because the workup failed to hit this precise thermodynamic window. The protocol below replaces standard extraction methods (which often fail for this polar compound) with a controlled Isoelectric Precipitation workflow.

    Module 1: The "Golden Path" Isolation Protocol

    Prerequisite: This guide assumes you have completed the reduction of 4-nitro-3-fluorophenylacetic acid (via Pd/C hydrogenation or Fe/HCl reduction) and currently have a crude reaction mixture.

    Step 1: Catalyst Removal & Clarification
    • The Issue: If you used Pd/C, the catalyst is pyrophoric. If you used Fe/HCl, you have dissolved iron salts.

    • Action:

      • If Pd/C: Basify the reaction mixture to pH > 9.0 using 2M NaOH. This ensures the product is fully dissolved as the carboxylate salt. Filter through a Celite pad to remove the carbon. Wash the pad with dilute NaOH.

      • If Fe/HCl: This route is messier. You must basify to pH ~10 to precipitate Iron(III) Hydroxide (brown sludge). Filter aggressively. The product remains in the yellow filtrate.

    Step 2: The Isoelectric Trap (Critical Step)

    This is where 80% of yield loss occurs. You must adjust the pH to the molecule's pI to force precipitation.

    • The Science:

      • pKa (Carboxylic acid) ≈ 4.0

      • pKa (Aniline, 3-F substituted) ≈ 3.5 (Fluorine is electron-withdrawing, lowering the basicity of the amine compared to unsubstituted aniline).

      • Target pI:

        
        
        
    • Protocol:

      • Cool the clarified alkaline filtrate to 0–5°C .

      • Slowly add Glacial Acetic Acid or 2M HCl dropwise.

      • STOP exactly at pH 4.0 – 4.2 .

      • Observation: The solution should turn cloudy as the zwitterion crashes out.

      • Stir for 1 hour at 0°C to allow crystal growth (Ostwald ripening).

    Step 3: Filtration and Desalting
    • Filter the white/off-white solid.

    • Wash 1: Cold water (removes inorganic salts like NaCl).

    • Wash 2: Cold Ethanol (removes organic impurities and traces of water).

    • Drying: Vacuum oven at 50°C. High heat (>80°C) can cause oxidation of the amino group.

    Module 2: Process Visualization

    The following diagrams illustrate the logic flow and impurity fate during the workup.

    WorkupFlow Start Crude Reaction Mixture (Reduced Product) Basify Basify to pH > 9.0 (Solubilize Product) Start->Basify Filter Filtration (Celite) Basify->Filter WasteSolid Solid Waste: Pd/C or Iron Sludge Filter->WasteSolid Retentate Filtrate Clear Filtrate (Product as Carboxylate Anion) Filter->Filtrate Filtrate Acidify Acidify to pH 4.0 - 4.2 (Target Isoelectric Point) Filtrate->Acidify Precip Precipitation of Zwitterion Acidify->Precip Formation of Insoluble Zwitterion FinalFilter Final Filtration & Wash Precip->FinalFilter Product Pure this compound FinalFilter->Product

    Figure 1: The "Isoelectric Trap" workflow designed to isolate the zwitterionic product from inorganic salts and catalysts.

    Module 3: Troubleshooting & FAQ

    Q1: My product is pink/brown instead of white. What happened?

    • Diagnosis: Oxidation.[1] Anilines are notorious for air-oxidation to form azo-colored impurities, especially when wet.

    • Fix:

      • Perform the recrystallization in degassed water/ethanol.

      • Add a pinch of Sodium Bisulfite or Ascorbic Acid during the acidification step to act as an antioxidant.

    Q2: I acidified to pH 1.0 to "get everything out," but got no precipitate.

    • Diagnosis: You overshot the pI. At pH 1.0, the amine protonates (

      
      ), making the molecule a soluble cation.
      
    • Fix: Back-titrate with dilute NaOH until you return to pH 4.0. The solid will appear.[2]

    Q3: The filtration is extremely slow (clogging).

    • Diagnosis: Rapid precipitation formed amorphous fines instead of crystals.

    • Fix: Re-heat the slurry to 60°C (dissolving most of it) and let it cool very slowly to 0°C. This promotes crystalline growth over amorphous precipitation.

    Module 4: Data & Solubility Profile

    Use this table to select solvents for recrystallization if the initial purity is low.

    Solvent SystemSolubility BehaviorUsage in Protocol
    Water (pH 7) ModerateNot recommended for crystallization.
    Water (pH 1 or 10) HighUsed for extraction/filtration steps.
    Water (pH 4.1) Minimum (Insoluble) Target condition for isolation.
    Ethanol/IPA LowUsed as an "antisolvent" to force precipitation.
    Ethyl Acetate Very LowPoor solvent for zwitterions; do not use for extraction.
    References
    • Synthesis of Aminophenylacetic Acid Derivatives

      • Source: CN106380413A (Patent).
      • Link:

    • Isoelectric Point Calculations for Amino Acids

      • Source: Master Organic Chemistry. Explains the pI calculation for amino acids with ionizable side chains.
      • Link:

    • Solubility of Amino Acids in Water/Ethanol Mixtures

      • Source:Journal of Chemical & Engineering Data (via NIH). Provides data on using ethanol as an antisolvent for amino acid crystallization.[3][4]

      • Link:

    • Fluorinated Phenylacetic Acid Preparation

      • Source: WO2008078350A2.
      • Link:

    Sources

    Technical Support Center: Troubleshooting Poor Solubility of 4-Amino-3-fluorophenylacetic Acid Derivatives

    Author: BenchChem Technical Support Team. Date: February 2026

    Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the poor solubility of 4-Amino-3-fluorophenylacetic acid derivatives. Our approach is rooted in mechanistic understanding and field-proven insights to empower you to overcome solubility challenges in your experiments.

    Introduction: The Solubility Challenge of Fluorinated Aryl Carboxylic Acids

    This compound and its derivatives are a class of compounds with significant potential in medicinal chemistry. However, their inherent structural features—a crystalline aromatic core, an acidic carboxylic acid group, a basic amino group, and an electron-withdrawing fluorine atom—often lead to poor aqueous solubility. This can be a significant bottleneck in preclinical development, affecting everything from in vitro assays to in vivo bioavailability. This guide will walk you through a systematic approach to understanding and overcoming these solubility issues.

    Frequently Asked Questions (FAQs)

    Q1: Why are my this compound derivatives poorly soluble in aqueous buffers?

    Poor solubility in this class of compounds typically arises from a combination of factors:

    • High Crystal Lattice Energy: The planar aromatic rings can stack efficiently, leading to a stable crystal structure that is difficult for solvent molecules to break down.

    • Zwitterionic Nature: Like amino acids, these molecules can exist as zwitterions, where both the acidic and basic groups are ionized. Near the isoelectric point (pI), the net charge is zero, leading to minimal interaction with polar solvents like water and thus, the lowest solubility.

    • Hydrophobicity of the Aryl Fluoride Moiety: The fluorophenyl group contributes to the molecule's lipophilicity, reducing its affinity for water.

    Q2: What is the predicted pKa of this compound, and how does it influence solubility?

    The predicted pKa for this compound is approximately 4.47. This value primarily corresponds to the carboxylic acid group. The pKa of the anilinic amino group is expected to be lower than that of aniline (around 4.6) due to the electron-withdrawing effect of the adjacent fluorine atom.

    This dual acidic/basic nature is critical. The molecule's charge state, and therefore its solubility, will be highly dependent on the pH of the solution.

    • At low pH (e.g., pH < 2): The amino group is protonated (-NH3+), and the carboxylic acid is largely protonated (-COOH). The molecule carries a net positive charge, and its solubility is expected to be higher due to the formation of a hydrochloride salt.

    • At mid-range pH (around the isoelectric point): The molecule exists predominantly as a zwitterion, with a protonated amino group and a deprotonated carboxylate group. This is where the lowest solubility is typically observed.

    • At high pH (e.g., pH > 8): The carboxylic acid is deprotonated (-COO-), and the amino group is neutral (-NH2). The molecule carries a net negative charge, and its solubility should increase due to the formation of a carboxylate salt.

    Q3: I'm seeing precipitation in my cell-based assays. What is the likely cause?

    Precipitation in cell-based assays is a common consequence of poor solubility. This can occur for several reasons:

    • Supersaturation: If you are diluting a stock solution (e.g., in DMSO) into an aqueous assay buffer, the final concentration may exceed the thermodynamic solubility of the compound in that buffer, leading to precipitation over time.

    • pH Shift: The pH of your cell culture medium (typically around 7.4) may be close to the isoelectric point of your compound, leading to decreased solubility.

    • Interaction with Media Components: Components of the cell culture medium, such as proteins and salts, can sometimes interact with the compound and reduce its solubility.

    Troubleshooting Workflow

    When encountering poor solubility, a systematic approach is key. The following workflow will guide you from initial characterization to the implementation of advanced solubilization techniques.

    Troubleshooting_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Simple Formulation cluster_2 Phase 3: Advanced Formulation cluster_3 Phase 4: Analysis & Final Formulation Start Poor Solubility Observed Solubility_Assay Determine Kinetic & Thermodynamic Solubility Start->Solubility_Assay pH_Profile pH-Solubility Profiling Solubility_Assay->pH_Profile pH_Adjustment pH Adjustment pH_Profile->pH_Adjustment Cosolvent_Screening Co-solvent Screening pH_Adjustment->Cosolvent_Screening Surfactant_Excipient Surfactants & Excipients Cosolvent_Screening->Surfactant_Excipient Solid_Dispersion Amorphous Solid Dispersions Surfactant_Excipient->Solid_Dispersion Cocrystal_Screening Co-crystal Screening Solid_Dispersion->Cocrystal_Screening Final_Formulation Develop Final Formulation Cocrystal_Screening->Final_Formulation End Solubility Issue Resolved Final_Formulation->End Advanced_Strategies cluster_0 Problem cluster_1 Solutions cluster_2 Outcome Poor_Solubility Poorly Soluble API Crystalline Solid Surfactants Surfactants Micelle Formation Poor_Solubility->Surfactants Solid_Dispersion Solid Dispersion Amorphous State Poor_Solubility->Solid_Dispersion Cocrystals Co-crystals Modified Crystal Lattice Poor_Solubility->Cocrystals Improved_Solubility Improved Solubility & Bioavailability Surfactants->Improved_Solubility Solid_Dispersion->Improved_Solubility Cocrystals->Improved_Solubility

    Validation & Comparative

    Definitive Structural Validation of 4-Amino-3-fluorophenylacetic Acid via X-ray Crystallography

    [1][2]

    Executive Summary

    4-Amino-3-fluorophenylacetic acid (4-A-3-FPAA) is a critical pharmacophore intermediate, often utilized in the synthesis of next-generation NSAIDs and enzyme inhibitors where the fluorine atom modulates metabolic stability and lipophilicity. While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide essential connectivity data, they fail to elucidate the supramolecular packing and precise bond distortions induced by the highly electronegative fluorine atom.

    This guide outlines the definitive validation protocol for 4-A-3-FPAA using Single Crystal X-ray Diffraction (SC-XRD). It contrasts this method with spectroscopic alternatives and provides a self-validating experimental workflow designed for regulatory submission and structural confirmation.

    Part 1: The Technical Challenge – The "Fluorine Effect"

    The introduction of a fluorine atom at the ortho position to the amine group (position 3) introduces unique electronic repulsion and potential intramolecular hydrogen bonding.

    • Regioisomerism Ambiguity: In electrophilic aromatic substitution, distinguishing between the 2-fluoro and 3-fluoro isomers via

      
      H NMR can be complex due to overlapping coupling constants (
      
      
      ).
    • Solid-State Polymorphism: Phenylacetic acid derivatives are prone to polymorphism. The specific crystal packing dictates the dissolution rate and bioavailability of the final drug substance.

    Comparative Analysis: Why X-ray is Non-Negotiable

    The following table objectively compares validation methods for 4-A-3-FPAA.

    FeatureSC-XRD (Gold Standard) NMR (
    
    
    H,
    
    
    C,
    
    
    F)
    Mass Spectrometry (HRMS)
    Structural Output 3D Atomic Coordinates (CIF)Connectivity & Electronic EnvironmentMolecular Formula & Fragmentation
    Regio-specificity Absolute (Direct visualization)Inferential (via Coupling Constants)None (Isomers have identical mass)
    Bond Metrics Precise Bond Lengths/AnglesAverage solution-state conformationN/A
    Intermolecular Forces H-Bonding Networks & PackingN/A (Solvent dependent)N/A
    Zwitterionic State Directly observable (C-O bond lengths)pH dependent inferenceN/A

    Part 2: Experimental Protocol

    This workflow is designed to generate high-quality single crystals suitable for diffractometry.

    Phase 1: Crystallization Strategy

    Objective: Obtain single crystals with dimensions

    Method A: Slow Evaporation (Recommended)

    • Dissolution: Dissolve 20 mg of pure 4-A-3-FPAA in 2 mL of Ethanol/Water (9:1 v/v) . The water aids in solubilizing the zwitterionic species.

      • Note: If solubility is poor, heat gently to 40°C.

    • Filtration: Filter through a 0.45

      
      m PTFE syringe filter into a clean scintillation vial to remove dust nuclei.
      
    • Nucleation Control: Cover the vial with Parafilm and pierce 3-4 small holes.

    • Incubation: Store at 4°C in a vibration-free environment. Crystals typically form within 48-72 hours.

    Method B: Vapor Diffusion (Alternative)

    • Solvent: Methanol (inner vial).

    • Precipitant: Diethyl Ether (outer reservoir).

    • Mechanism:[1][2][3] Ether diffuses into methanol, slowly lowering solubility and forcing ordered lattice formation.

    Phase 2: Data Collection & Refinement
    • Instrument: Bruker D8 QUEST or equivalent.

    • Source: Mo-K

      
       (
      
      
      Å) is preferred over Cu-K
      
      
      to minimize absorption, though Cu is acceptable for small organic molecules.
    • Temperature: 100 K (Cryostream). Crucial: Low temperature reduces thermal motion (anisotropic displacement), allowing precise location of the Fluorine atom vs. Hydrogen atoms.

    Refinement Checklist (Self-Validation):

    • R-Factor (

      
      ):  Target 
      
      
      .
    • Goodness of Fit (GooF): Target close to 1.0.

    • Fluorine Disorder: Check difference Fourier maps for rotational disorder of the phenyl ring.

    • Zwitterion Confirmation:

      • Check C-O bond lengths in the carboxylate group. In a zwitterion, the two C-O bond lengths should be nearly identical (

        
         Å) due to resonance.
        
      • Locate 3 H atoms on the Nitrogen in the difference map.

    Part 3: Visualization of the Validation Workflow

    The following diagram illustrates the logical flow from synthesis to final structural deposition.

    ValidationWorkflowSynthesisSynthesis of4-A-3-FPAAPurificationPurification(Recrystallization)Synthesis->PurificationCrystallizationCrystal Growth(Slow Evaporation)Purification->Crystallization High Purity RequiredXRD_CollectSC-XRD DataCollection (100 K)Crystallization->XRD_Collect Select Single CrystalStructure_SolStructure Solution(Direct Methods)XRD_Collect->Structure_SolRefinementRefinement &ValidationStructure_Sol->RefinementCheck_QualityR1 < 5%?Refinement->Check_QualityFinal_Final_CIFYesCheck_Quality->CrystallizationNo (Re-grow)Regio_CheckF-PositionConfirmed?Check_Quality->Regio_CheckYesRegio_Check->SynthesisNo (Wrong Isomer)Regio_Check->Final_

    Caption: Logical workflow for structural validation, incorporating feedback loops for quality control (R-factor check) and regio-isomer verification.

    Part 4: Structural Expectations & Data Reporting

    When analyzing the solved structure, compare your results against these representative parameters derived from analogous fluorinated phenylacetic acids (e.g., 4-amino-3-fluorophenylboronic acid and 4-aminophenylacetic acid).

    Representative Crystallographic Parameters
    ParameterExpected Range/ValueSignificance
    Space Group
    
    
    (Monoclinic)
    Most common for centrosymmetric organic acids.
    Z Value 4Indicates 4 molecules per unit cell.
    C–F Bond Length
    
    
    Å
    Shorter than C-C bonds; confirms F identity.
    C–N Bond Length
    
    
    Å
    Typical for
    
    
    single bonds.
    Carboxyl C–O
    
    
    Å (Equalized)
    Confirms deprotonated carboxylate (
    
    
    ).
    Packing H-Bond BilayersMolecules likely form head-to-tail chains via
    
    
    interactions.
    Critical Analysis of the Fluorine Position

    In the solved structure, the Fluorine atom at position 3 should exhibit:

    • Planarity: It must lie in the plane of the phenyl ring.

    • Displacement: If the F atom is disordered over positions 3 and 5, it suggests the crystal contains a mix of rotamers or the data resolution is insufficient.

    • Intermolecular Contacts: Look for weak

      
       or 
      
      
      interactions, which stabilize specific polymorphs.

    References

    • Das, S., Alexeev, V. L., Sharma, A. C., Geib, S. J., & Asher, S. A. (2003).[1] Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7719–7722. [1]

      • Relevance: Provides the closest structural analog (boronic acid vs acetic acid) and detailed synthesis/crystallization conditions for the 3-fluoro-4-amino motif.
    • Gracin, S., Svärd, M., & Fischer, A. (2005).[4] 4-Aminophenylacetic acid.[2][4][5][6][7] Acta Crystallographica Section E: Structure Reports Online, 61(6), o1600-o1602.

      • Relevance: Establishes the baseline crystal packing and zwitterionic nature of the non-fluorin
    • Grover, G., et al. (2015). Fluorine in Pharmaceutical Industry: A Review. International Journal of Pharmacy and Pharmaceutical Sciences, 7(6).
    • Cambridge Crystallographic Data Centre (CCDC). (2024). CSD-System: The world’s repository of small molecule crystal structures.

      • Relevance: The authoritative repository for depositing the final CIF (e.g., CCDC 274616 for the parent acid).

    A Senior Application Scientist's Guide to Confirming the Purity of 4-Amino-3-fluorophenylacetic Acid

    Author: BenchChem Technical Support Team. Date: February 2026

    In the landscape of pharmaceutical research and development, the absolute purity of starting materials and intermediates is not merely a quality metric; it is a fundamental prerequisite for the synthesis of safe and effective therapeutics. 4-Amino-3-fluorophenylacetic acid is a key building block in the creation of various bioactive molecules. Its structural integrity and purity directly influence the outcome of multi-step syntheses, affecting reaction yields, impurity profiles, and the ultimate pharmacological activity of the final compound. This guide provides an in-depth comparison of spectroscopic techniques for the robust purity assessment of this compound, grounded in scientific principles and practical expertise.

    The Imperative of Orthogonal Purity Analysis

    A single analytical technique is rarely sufficient to definitively establish the purity of a compound. An orthogonal approach, employing multiple techniques that measure different physicochemical properties, provides a more complete and trustworthy purity profile. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy offers a powerful, self-validating system for purity confirmation.

    Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Quantification

    NMR spectroscopy is arguably the most powerful technique for the unambiguous identification and purity determination of small organic molecules.[1][2] It provides detailed information about the chemical environment of each nucleus, allowing for a comprehensive structural analysis.

    ¹H NMR: A Window into the Molecular Skeleton

    Proton NMR (¹H NMR) is the first line of analysis for confirming the identity and purity of this compound. The spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to neighboring protons.

    Expected ¹H NMR Spectrum of this compound:

    • Aromatic Protons: The three protons on the phenyl ring will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. Their chemical shifts will be in the aromatic region (typically 6.0-8.0 ppm).

    • Methylene Protons (-CH₂-): The two protons of the acetic acid side chain will appear as a singlet, typically in the range of 3.5-4.0 ppm.

    • Amino Protons (-NH₂): The two protons of the amino group will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

    • Carboxylic Acid Proton (-COOH): This proton is often broad and may exchange with residual water in the solvent, appearing over a wide chemical shift range or sometimes not being observed at all.

    The absence of unexpected signals is a strong indicator of high purity. Integration of the proton signals should correspond to the number of protons in each environment.

    ¹³C NMR: Mapping the Carbon Framework

    Carbon-13 NMR (¹³C NMR) provides complementary information by identifying all unique carbon atoms in the molecule.

    Expected ¹³C NMR Spectrum of this compound:

    • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the amino and fluoro substituents.

    • Methylene Carbon (-CH₂-): A single peak corresponding to the methylene carbon.

    • Carbonyl Carbon (-COOH): A characteristic downfield signal for the carboxylic acid carbon.

    Quantitative NMR (qNMR): For Absolute Purity Determination

    For the most accurate purity assessment, quantitative NMR (qNMR) is the method of choice.[3][4][5][6] This technique allows for the determination of the absolute purity of a substance by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity.[6]

    Key Advantages of qNMR:

    • Primary Analytical Method: qNMR is considered a primary ratio method of measurement, offering high accuracy and precision.[3]

    • Universal Detection: Signal response is directly proportional to the number of nuclei, independent of the molecule's structure.

    • Nondestructive: The sample can be recovered after analysis.[1]

    Experimental Protocol: ¹H NMR Spectroscopy
    • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a high-quality NMR tube.

    • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

    • Data Acquisition: Acquire the ¹H NMR spectrum with appropriate parameters, ensuring a sufficient number of scans for a good signal-to-noise ratio.

    • Data Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

    • Analysis: Integrate the signals and compare the chemical shifts and coupling patterns to the expected values for this compound. Scrutinize the spectrum for any impurity peaks.

    Mass Spectrometry (MS): Unveiling the Molecular Weight

    Mass spectrometry is an indispensable tool for confirming the molecular weight of a compound, providing a fundamental piece of evidence for its identity.[7] When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful method for detecting and identifying impurities.[7][8][9]

    Principle of LC-MS for Purity Analysis

    In LC-MS, the sample is first separated by high-performance liquid chromatography (HPLC), and the eluent is then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z).

    Expected Mass Spectrum of this compound: The molecular formula of this compound is C₈H₈FNO₂.[10] The expected exact mass is 169.0539 g/mol .[11] In the mass spectrum, a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 170.0617 would confirm the molecular weight.

    Experimental Protocol: LC-MS
    • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent compatible with the mobile phase (e.g., acetonitrile/water).

    • Chromatographic Separation: Use a reverse-phase C18 column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to promote ionization.

    • Mass Spectrometric Detection: Employ an electrospray ionization (ESI) source in positive ion mode. Acquire data in full scan mode to detect all ions within a specified mass range.

    • Data Analysis: Examine the chromatogram for a single major peak at the expected retention time. Analyze the mass spectrum of this peak to confirm the presence of the [M+H]⁺ ion of this compound. The absence of other significant peaks in the chromatogram indicates high purity.

    Fourier-Transform Infrared (FTIR) Spectroscopy: A Fingerprint of Functional Groups

    FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[12] While not typically used for quantitative purity analysis, it serves as an excellent method for confirming the identity of a compound by verifying the presence of its key functional groups.[13]

    Interpreting the FTIR Spectrum

    The FTIR spectrum of this compound will display characteristic absorption bands for its functional groups.

    Expected FTIR Absorption Bands:

    Functional GroupWavenumber (cm⁻¹)Description
    O-H (Carboxylic Acid)3300-2500 (broad)Stretching vibration
    N-H (Amine)3500-3300 (two bands)Asymmetric and symmetric stretching
    C=O (Carboxylic Acid)1750-1700Stretching vibration
    C=C (Aromatic)1600-1450Stretching vibrations
    C-N (Amine)1350-1000Stretching vibration
    C-F (Aryl Fluoride)1250-1000Stretching vibration

    The unique pattern of these bands in the "fingerprint region" (below 1500 cm⁻¹) provides a characteristic signature for the molecule.[14]

    Experimental Protocol: FTIR Spectroscopy
    • Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

    • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Data Analysis: Compare the obtained spectrum with a reference spectrum or identify the characteristic absorption bands corresponding to the functional groups of this compound.

    Comparative Analysis of Spectroscopic Techniques

    Feature¹H NMRLC-MSFTIR
    Information Provided Detailed structural information, quantificationMolecular weight, separation of impuritiesFunctional groups
    Purity Assessment Quantitative (with qNMR)Semi-quantitative, excellent for impurity detectionQualitative identity confirmation
    Sensitivity ModerateHighLow
    Sample Requirement 5-10 mg< 1 mg1-2 mg
    Destructive? NoYesNo

    Recommended Workflow for Purity Confirmation

    A logical and efficient workflow for the purity analysis of this compound is crucial for obtaining reliable results.

    G cluster_0 Initial Screening & Identity Confirmation cluster_1 Structural Verification & Purity Assessment cluster_2 High-Accuracy Quantification cluster_3 Final Purity Statement FTIR FTIR LCMS LCMS 1H_NMR ¹H NMR LCMS->1H_NMR Proceed if MW correct 13C_NMR ¹³C NMR 1H_NMR->13C_NMR Confirm Carbon Skeleton qNMR Quantitative NMR (qNMR) 13C_NMR->qNMR If high purity is required Purity_Report Purity >99% 13C_NMR->Purity_Report If qNMR is not performed qNMR->Purity_Report Sample Sample Sample->FTIR Quick Identity Check Sample->LCMS MW Confirmation & Impurity Profile

    Caption: Recommended workflow for the comprehensive purity analysis of this compound.

    Conclusion

    Confirming the purity of this compound requires a multi-faceted analytical approach. While FTIR and MS are excellent for initial identity confirmation and impurity detection, NMR spectroscopy, particularly quantitative ¹H NMR, stands out as the most definitive method for both structural verification and accurate purity determination. By employing these techniques in a logical workflow, researchers and drug development professionals can ensure the quality and reliability of this critical synthetic building block, thereby safeguarding the integrity of their research and development endeavors.

    References

    • SIELC Technologies. (n.d.). 4-Fluorophenylacetic acid. Retrieved from [Link]

    • LookChem. (n.d.). This compound. Retrieved from [Link]

    • PubChem. (n.d.). 4-Aminophenylacetic acid. Retrieved from [Link]

    • Emery Pharma. (n.d.). Liquid Chromatography Mass Spectrometry (LC-MS) Analysis. Retrieved from [Link]

    • National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]

    • ResearchGate. (2003). Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. Retrieved from [Link]

    • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

    • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

    • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

    • PubChem. (n.d.). 3-Fluorophenylacetic acid. Retrieved from [Link]

    • Chromatography Online. (2023). A Standardized 2D-LC Screening Platform for Peak Purity Determination in Pharmaceutical Analysis. Retrieved from [Link]

    • ResearchGate. (2023). FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires: Implications for Alternative Fuel Appli. Retrieved from [Link]

    • Researchers Universidad San Sebastián. (n.d.). Spectroscopic (FT-IR, NMR, single crystal XRD) and DFT studies including FMO, Mulliken charges, and Hirshfeld surface analysis, molecular docking and ADME analyses of 2-amino-4′-fluorobenzophenone (FAB). Retrieved from [Link]

    • Royal Society of Chemistry. (2025). NMR spectroscopy of small molecules in solution. Retrieved from [Link]

    • ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Retrieved from [Link]

    • ResearchGate. (2022). Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. Retrieved from [Link]

    • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved from [Link]

    • Quora. (2023). Why do we use NMR spectroscopy in purity analysis?. Retrieved from [Link]

    • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

    • National Institutes of Health. (2023). Spectroscopic Insights of an Emissive Complex between 4′-N,N-Diethylaminoflavonol in Octa-Acid Deep-Cavity Cavitand and Rhodamine 6G. Retrieved from [Link]

    • Agilent. (n.d.). Achieve high-throughput LC/MS purification of pharmaceutical impurities. Retrieved from [Link]

    • Royal Society of Chemistry. (n.d.). In situ attenuated total reflection-Fourier transform infrared (ATR-FTIR) spectroscopy combined with non-negative matrix factorization for investigating the synthesis reaction mechanism of 3-amino-4-amino-oxime furazan. Retrieved from [Link]

    • University of Washington. (n.d.). Amino Acid Mass Table. Retrieved from [Link]

    • University of Illinois Urbana-Champaign. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]

    • ChemUniverse. (n.d.). This compound [P59054]. Retrieved from [Link]

    • National Institutes of Health. (2021). Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. Retrieved from [Link]

    • JEOL Ltd. (n.d.). What is qNMR (quantitative NMR) ?. Retrieved from [Link]

    • Technology Networks. (2025). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

    • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]

    • YouTube. (2018). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). Retrieved from [Link]

    • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

    • ResearchGate. (n.d.). Spectrophotometric Determination of 2-amino-4-chlorophenol as a Potential Impurity in Chlorzoxazone Bulk Drug. Retrieved from [Link]

    • Royal Society of Chemistry. (2015). Ruthenium hydroxycyclopentadienyl N-heterocyclic carbene complexes as transfer hydrogenation catalysts. Retrieved from [Link]

    • MASONACO. (n.d.). LC-MS/MS analysis of free amino acids. Retrieved from [Link]

    • Chem-Impex. (n.d.). 3-Fluorophenylacetic acid. Retrieved from [Link]

    Sources

    bioisosteric replacement of other amino acids with 4-Amino-3-fluorophenylacetic acid

    Author: BenchChem Technical Support Team. Date: February 2026

    The following guide is structured as a high-level technical resource for medicinal chemists and drug development professionals. It synthesizes bioisosteric principles, comparative data, and actionable experimental protocols.

    Executive Summary: The Fluorine Advantage in Peptidomimetics

    In the optimization of peptide-based drugs and small molecule inhibitors, 4-Amino-3-fluorophenylacetic acid (3-F-4-APAA) serves as a critical bioisostere.[1] It is primarily deployed to replace 4-aminophenylacetic acid (4-APAA) , Phenylalanine (Phe) , or Tyrosine (Tyr) residues within peptidomimetic scaffolds.[1]

    While the non-fluorinated parent (4-APAA) acts as a rigid

    
    -amino acid spacer, it suffers from rapid metabolic clearance via ring oxidation and N-acetylation.[1] The introduction of the fluorine atom at the meta position (C3) exerts a profound electronic effect—lowering the pKa of the aniline nitrogen and blocking metabolic hot spots—without significantly altering the steric footprint.
    

    This guide compares 3-F-4-APAA against its non-fluorinated analogs and standard amino acids, providing validated protocols for its incorporation into difficult sequences.[1]

    Comparative Analysis: 3-F-4-APAA vs. Alternatives

    The following data highlights why 3-F-4-APAA is a superior choice for increasing metabolic stability while maintaining binding fidelity.

    Table 1: Physicochemical & Metabolic Profile
    Property3-F-4-APAA (Target)4-APAA (Parent Analog)L-Phenylalanine (Natural AA)
    Structure Type Rigid
    
    
    -Amino Acid
    Rigid
    
    
    -Amino Acid
    Flexible
    
    
    -Amino Acid
    pKa (Amine) ~3.5 (Weak Nucleophile)~4.6 (Moderate Nucleophile)~9.2 (Strong Nucleophile)
    LogP 1.1 (Increased Lipophilicity)0.81.38
    Metabolic Liability Low (F-blocks ring oxidation)High (Ring hydroxylation/N-acetylation)Moderate (Hydroxylation to Tyr)
    Conformational Bias Planar, RigidPlanar, RigidFlexible Rotamers
    H-Bond Donor Weak (Aniline NH2)Moderate (Aniline NH2)Strong (Ammonium NH3+)
    Mechanistic Insight: The Fluorine Effect
    • pKa Modulation: The high electronegativity of the fluorine atom at the meta position inductively withdraws electron density from the aromatic ring. This lowers the pKa of the para-amino group from ~4.6 to ~3.5. While this reduces the amine's nucleophilicity (requiring specialized coupling protocols, see Section 3), it dramatically reduces the liability for Phase II metabolic conjugation (N-acetylation).

    • Metabolic Blocking: In the parent 4-APAA, the meta position is a primary site for CYP450-mediated hydroxylation.[1] Fluorine substitution effectively "caps" this site due to the strength of the C-F bond (approx. 116 kcal/mol), extending the half-life of the pharmacophore in vivo.

    Experimental Protocol: Chemical Incorporation

    Challenge: The reduced nucleophilicity of the aniline nitrogen in 3-F-4-APAA makes standard SPPS (Solid Phase Peptide Synthesis) coupling conditions (e.g., HBTU/DIEA) inefficient, leading to deletion sequences. Solution: Use of the highly reactive HATU/HOAt system or Acid Chloride activation is required to drive the reaction to completion.

    Protocol A: Solid-Phase Coupling of 3-F-4-APAA to a Resin-Bound Peptide

    Target Audience: Synthetic Chemists[1]

    Reagents:

    • Resin-bound peptide (N-terminal deprotected).[1]

    • 3-F-4-APAA (3.0 equivalents).[1]

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (2.9 equivalents).[1]

    • HOAt (1-Hydroxy-7-azabenzotriazole) (3.0 equivalents).[1]

    • DIEA (N,N-Diisopropylethylamine) (6.0 equivalents).[1]

    • DMF (Anhydrous).[1]

    Workflow:

    • Pre-Activation: Dissolve 3-F-4-APAA, HATU, and HOAt in minimal anhydrous DMF. Add DIEA. Stir for 2 minutes (color change to yellow/orange indicates active ester formation). Note: Do not exceed 5 minutes to avoid racemization or side reactions, although less critical for achiral phenylacetic acids.

    • Coupling: Add the pre-activated mixture to the resin.[1]

    • Incubation: Agitate at room temperature for 2 to 4 hours . Standard amino acids require 30-60 mins; the aniline requires extended time.

    • Double Coupling (Mandatory): Drain the vessel and repeat steps 1-3 with fresh reagents to ensure >99% conversion.

    • Monitoring: Use the Chloranil Test (sensitive for secondary/aromatic amines) rather than the Kaiser Test (which can be false-negative for anilines).[1]

    Protocol B: Validation via HPLC
    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

    • Gradient: 5% to 95% Acetonitrile in Water (0.1% TFA) over 20 min.

    • Observation: 3-F-4-APAA peptides typically elute later than their non-fluorinated counterparts due to the increased lipophilicity of the fluorine atom.[1]

    Visualizing the Bioisosteric Logic

    The following diagrams illustrate the decision-making process for selecting 3-F-4-APAA and its metabolic advantages.

    Diagram 1: Selection Logic for Bioisosteric Replacement

    This workflow guides the chemist on when to deploy 3-F-4-APAA versus standard amino acids.[1]

    Bioisostere_Selection Start Target Peptide/Drug Optimization Check_Stab Is Metabolic Stability Poor? Start->Check_Stab Check_Flex Is Conformational Rigidity Required? Check_Stab->Check_Flex Yes (Unstable) Option_Phe Use L-Phenylalanine (Standard) Check_Stab->Option_Phe No (Stable) Check_Metab_Site Is Oxidation/Acetylation the cause? Check_Flex->Check_Metab_Site Yes (Rigid) Check_Flex->Option_Phe No (Flexible) Option_4APAA Use 4-Aminophenylacetic Acid (Rigid Spacer) Check_Metab_Site->Option_4APAA No Option_3F SELECT 3-F-4-APAA (Bioisostere) Check_Metab_Site->Option_3F Yes (Block Metabolism)

    Caption: Decision tree for selecting 3-F-4-APAA based on stability and rigidity requirements.

    Diagram 2: Metabolic Fate Comparison

    Comparison of the metabolic degradation pathways between the parent 4-APAA and the fluorinated bioisostere.

    Metabolic_Fate cluster_0 Parent: 4-APAA cluster_1 Bioisostere: 3-F-4-APAA P_4APAA 4-APAA (Substrate) CYP CYP450 Oxidation P_4APAA->CYP NAT N-Acetyl Transferase P_4APAA->NAT Metab_1 3-Hydroxy-4-APAA (Inactive) CYP->Metab_1 Metab_2 N-Acetyl-4-APAA (Excreted) NAT->Metab_2 P_3F 3-F-4-APAA (Bioisostere) Block_1 Blocked Oxidation P_3F->Block_1 C-F Bond Block_2 Reduced Acetylation P_3F->Block_2 Low pKa Active Prolonged Activity P_3F->Active

    Caption: The fluorine atom prevents ring oxidation and reduces N-acetylation, extending pharmacophore half-life.[1]

    References

    • Bioisosteric Replacements in Drug Design. Cambridge MedChem Consulting. (2021).[1] Detailed overview of hydrogen-to-fluorine substitutions and their impact on metabolic stability.

    • Fluorinated Phenylalanines: Synthesis and Pharmaceutical Applications. Beilstein Journal of Organic Chemistry. (2020). Discusses the electronic effects of fluorine on aromatic amino acids and their utility in peptide stability.

    • Biosynthetic Incorporation of Fluorinated Amino Acids. ANU Open Research. (2014).[1] Provides context on the incorporation of fluorinated analogs into peptide backbones.

    • This compound Product Data. Sigma-Aldrich. (2023).[1] Physicochemical properties and CAS 503315-77-3 identification.[1][2] [1]

    • Strategies for the Synthesis of Labeled Peptides. ResearchGate. (2025). Describes advanced coupling strategies (HATU/HOAt) required for sterically hindered or electron-deficient amines in SPPS.

    Sources

    A Senior Application Scientist's Guide to Confirming the In Vitro Activity of 4-Amino-3-fluorophenylacetic Acid Derivatives

    Author: BenchChem Technical Support Team. Date: February 2026

    This guide provides researchers, scientists, and drug development professionals with a detailed comparison of robust in vitro assays to characterize and validate the biological activity of 4-Amino-3-fluorophenylacetic acid derivatives. Moving beyond a simple recitation of protocols, we will delve into the causal logic behind experimental design, ensuring that the data generated is both accurate and meaningful. Our focus will be on two high-value enzymatic targets whose inhibition is of significant therapeutic interest: Fatty Acid Amide Hydrolase (FAAH) and Monoamine Oxidase (MAO) .

    The structural motif of phenylacetic acid derivatives is present in various bioactive molecules, suggesting potential interactions with enzymes that have aromatic binding pockets. The presence of an amino group, in particular, points towards potential activity against enzymes like MAO, which metabolize monoamine neurotransmitters. Furthermore, the broader class of fatty acid mimics can interact with enzymes of the endocannabinoid system, such as FAAH. This guide will equip you with the knowledge to select and execute the appropriate assays to explore these possibilities.

    Primary Target Focus: Fatty Acid Amide Hydrolase (FAAH) Inhibition

    FAAH is an integral membrane enzyme that plays a critical role in terminating the signaling of the endocannabinoid system by hydrolyzing fatty acid amides like the neurotransmitter anandamide.[1][2] Pharmacological inhibition of FAAH increases the levels of endogenous cannabinoids, producing analgesic, anxiolytic, and anti-inflammatory effects, making it a compelling therapeutic target for pain and neurological disorders.[3][4][5][6]

    Principle of the Fluorometric FAAH Inhibition Assay

    The most common and high-throughput friendly method for screening FAAH inhibitors is a fluorescence-based assay.[7] The principle is elegant in its simplicity: the FAAH enzyme cleaves a synthetic, non-fluorescent substrate, such as AMC-arachidonoyl amide, to release a highly fluorescent product, 7-amino-4-methylcoumarin (AMC).[3][7] The rate of fluorescence increase is directly proportional to FAAH activity. The presence of an inhibitor will slow this reaction, resulting in a diminished fluorescent signal.[8]

    Experimental Workflow for FAAH Inhibitor Screening

    The following diagram outlines the typical workflow for a 96- or 384-well plate-based FAAH inhibitor screening assay.

    FAAH_Workflow cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction & Detection cluster_analysis Data Analysis A Dispense Test Compounds & Controls into Assay Plate B Add FAAH Enzyme Solution (e.g., from rat liver microsomes) A->B 10 µL/well C Pre-incubate to allow inhibitor-enzyme binding B->C 5-15 min at 37°C D Initiate Reaction: Add Fluorogenic Substrate (AMC-arachidonoyl amide) C->D E Incubate at 37°C D->E 30 min F Measure Fluorescence (Ex: 340-360 nm, Em: 450-465 nm) G Calculate % Inhibition F->G H Plot Dose-Response Curve G->H I Determine IC50 Value H->I

    Caption: High-level workflow for FAAH inhibitor screening assay.

    Detailed Protocol: Fluorometric FAAH Inhibition Assay

    This protocol is adapted for a 96-well format. All reagents should be prepared fresh.

    1. Reagent Preparation:

    • FAAH Assay Buffer (1X): Prepare a buffer solution appropriate for FAAH activity (e.g., 125 mM Tris-HCl, pH 9.0).
    • FAAH Enzyme: Use a commercially available source, such as purified recombinant human FAAH or rat liver microsomes, diluted in cold assay buffer to the desired concentration.
    • FAAH Substrate: Prepare a stock solution of AMC-arachidonoyl amide in a suitable organic solvent (e.g., DMSO) and dilute it in assay buffer to the final working concentration.
    • Test Compounds: Prepare a dilution series of the this compound derivatives in DMSO. The final DMSO concentration in the assay should be kept low (<1%) to avoid enzyme inhibition.
    • Positive Control: A known FAAH inhibitor (e.g., JZL195) at a concentration that gives >90% inhibition.[7]

    2. Assay Procedure:

    • To the wells of a black, flat-bottom 96-well plate, add 2 µL of the test compound dilutions or controls (Vehicle: DMSO; Positive Control).
    • Add 178 µL of FAAH Assay Buffer to all wells.
    • Add 10 µL of the diluted FAAH enzyme solution to all wells except for a "No Enzyme" control. Mix gently.
    • Incubate the plate for 15 minutes at 37°C to allow the compounds to interact with the enzyme.[8]
    • Initiate the reaction by adding 10 µL of the FAAH substrate solution to all wells.[2]
    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
    • Measure the fluorescence intensity (Excitation: 340-360 nm, Emission: 450-465 nm) every 1-2 minutes for 30 minutes (kinetic read) or as a single endpoint reading after a 30-minute incubation.[2][3][7]

    3. Data Analysis:

    • For each concentration, calculate the rate of reaction (slope of the linear portion of the kinetic curve) or use the endpoint fluorescence units (RFU).
    • Calculate the percentage of inhibition using the following formula: % Inhibition = 100 * (1 - (RFU_inhibitor - RFU_background) / (RFU_vehicle - RFU_background))
    • Plot the % Inhibition against the logarithm of the compound concentration.
    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
    FAAH in the Endocannabinoid Signaling Pathway

    Understanding the biological context is crucial. FAAH is a key regulator in the pathway that degrades anandamide (AEA), preventing it from activating cannabinoid receptors (CB1 and CB2).

    FAAH_Pathway cluster_postsynaptic Postsynaptic Neuron cluster_presynaptic Presynaptic Neuron AEA_pre NAPE-PLD (Biosynthesis) AEA Anandamide (AEA) AEA_pre->AEA CB1 CB1 Receptor AEA->CB1 Binds & Activates FAAH FAAH AEA->FAAH Hydrolysis Effect ↓ Neurotransmitter Release CB1->Effect Products Arachidonic Acid + Ethanolamine FAAH->Products Inhibitor 4-Amino-3-fluorophenylacetic acid derivative Inhibitor->FAAH Inhibits

    Caption: Role of FAAH in endocannabinoid signaling and its inhibition.

    Comparative Target Focus: Monoamine Oxidase (MAO) Inhibition

    Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes essential for the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine.[9] Their dysfunction is linked to depression and neurodegenerative disorders such as Parkinson's and Alzheimer's disease.[10][11] Consequently, MAO inhibitors are a major class of therapeutic drugs.[10]

    Principle of the Luminescent MAO-Glo™ Assay

    A highly sensitive and specific method for measuring MAO activity is the MAO-Glo™ Assay.[12] This homogeneous assay uses a luminogenic MAO substrate. When acted upon by MAO, this substrate is converted into luciferin, which is then used by luciferase in a coupled reaction to produce a stable, glow-type luminescent signal.[12][13] The amount of light generated is directly proportional to MAO activity.[12] This system is easily adapted to distinguish between MAO-A and MAO-B activity by using selective inhibitors.

    Comparison of FAAH and MAO Inhibition Assays
    FeatureFluorometric FAAH AssayLuminescent MAO-Glo™ Assay
    Principle Enzymatic cleavage of a non-fluorescent substrate to a fluorescent product (AMC).[3]Coupled-enzyme reaction where MAO activity produces a substrate (luciferin) for luciferase, generating light.[12][13]
    Detection Fluorescence (Ex: ~355 nm, Em: ~460 nm).[8]Luminescence (glow-type signal).[12]
    Sensitivity HighVery High; less susceptible to interference from fluorescent compounds.[14]
    Throughput High; suitable for 96- and 384-well formats.High; homogeneous "add-and-read" format simplifies automation.
    Pros Widely available kits, well-established methodology, cost-effective.Superior sensitivity, broad dynamic range, low background, reduced compound interference.[14]
    Cons Potential for interference from fluorescent test compounds or light scattering.Higher reagent cost, requires a luminometer.
    Isoform Selectivity Not applicable (single target).Easily determined by including selective inhibitors for MAO-A (Clorgyline) and MAO-B (Selegiline/Pargyline).
    Detailed Protocol: MAO-Glo™ Assay for Isoform Selectivity

    This protocol is designed to determine the total MAO, MAO-A, and MAO-B inhibitory activity of the test compounds.

    1. Reagent Preparation:

    • MAO-Glo™ Reagents: Prepare the MAO substrate and Luciferin Detection Reagent according to the manufacturer's protocol (e.g., Promega MAO-Glo™ Assay).[15]
    • MAO Enzymes: Use recombinant human MAO-A and MAO-B enzymes.
    • Selective Inhibitors: Prepare stock solutions of Clorgyline (MAO-A specific inhibitor) and Selegiline or Pargyline (MAO-B specific inhibitors).[16]
    • Test Compounds: Prepare a dilution series of the this compound derivatives.

    2. Assay Procedure (in a white, opaque 96-well plate):

    • Set up reaction wells for each test compound concentration against both MAO-A and MAO-B enzymes.
    • Add 12.5 µL of test compound dilution or control (Vehicle: DMSO).
    • Add 12.5 µL of MAO-A or MAO-B enzyme solution to the respective wells.
    • Incubate for 15 minutes at room temperature.
    • Add 25 µL of the MAO-Glo™ Substrate to all wells to start the reaction.
    • Incubate for 60 minutes at room temperature.[15]
    • Add 50 µL of Luciferin Detection Reagent to all wells to stop the MAO reaction and initiate luminescence.[15]
    • Incubate for 20 minutes at room temperature to stabilize the signal.[15]
    • Measure luminescence using a plate-reading luminometer.

    3. Data Analysis:

    • Calculate % Inhibition for both MAO-A and MAO-B for each compound concentration relative to vehicle controls.
    • Determine the IC50 values for each isoform as described for the FAAH assay.
    • Calculate the selectivity index (SI) by dividing the IC50 for the less preferred isoform by the IC50 for the more preferred isoform (e.g., SI = IC50 MAO-A / IC50 MAO-B). A higher SI value indicates greater selectivity.

    Interpreting and Presenting Comparative Data

    Table 1: Hypothetical Activity Profile of this compound Derivatives

    Compound IDFAAH IC50 (µM)MAO-A IC50 (µM)MAO-B IC50 (µM)MAO-B Selectivity Index (SI)
    Derivative 11.2 ± 0.2> 1005.4 ± 0.6N/A
    Derivative 225.6 ± 3.18.9 ± 1.10.7 ± 0.112.7
    Derivative 3> 1002.1 ± 0.345.3 ± 5.00.05
    Derivative 40.5 ± 0.08> 100> 100N/A
    Control (JZL195)0.02 ± 0.003> 100> 100N/A
    Control (Selegiline)> 10015.2 ± 1.80.05 ± 0.005304

    Data are presented as mean ± standard deviation. SI = IC50 (MAO-A) / IC50 (MAO-B).

    From this hypothetical data, one could conclude that Derivative 4 is a potent and selective FAAH inhibitor, while Derivative 2 is a potent and selective MAO-B inhibitor. This information is critical for guiding further drug development efforts, such as structure-activity relationship (SAR) studies and subsequent cell-based or in vivo models.

    References

    • Creative BioMart. (n.d.). FAAH Inhibitor Screening Assay Kit.
    • Elabscience. (2024, January 29). Monoamine Oxidases (MAO) activity assay: obtain a amount of effective data in a short time. Retrieved from Elabscience. [Link]

    • PubMed. (n.d.). Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1. Retrieved from PubMed. [Link]

    • Assay Genie. (n.d.). Monoamine Oxidase Inhibitor Screening Kit (BA0188). Retrieved from Assay Genie. [Link]

    • MDPI. (2022, March 3). Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury. Retrieved from MDPI. [Link]

    • MDPI. (2024, June 30). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Retrieved from MDPI. [Link]

    • NIH. (2024, June 30). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Retrieved from NIH. [Link]

    • Antibodies-online.com. (n.d.). Monoamine Oxidase Assay Kit | ABIN1000321. Retrieved from Antibodies-online.com. [Link]

    • NIH. (n.d.). Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction. Retrieved from NIH. [Link]

    • ResearchGate. (n.d.). A spectrophotometric assay for fatty acid amide hydrolase suitable for high-throughput screening | Request PDF. Retrieved from ResearchGate. [Link]

    • NIH. (2025, April 5). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. Retrieved from NIH. [Link]

    • MilliporeSigma. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). Retrieved from MilliporeSigma. [Link]

    • MDPI. (n.d.). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from MDPI. [Link]

    • MDPI. (n.d.). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Retrieved from MDPI. [Link]

    • ChemUniverse. (n.d.). This compound [P59054]. Retrieved from ChemUniverse. [Link]

    • ResearchGate. (n.d.). In vitro FAAH inhibition by selected heterocyclic N-carboxamide analogues in rat brain homogenates. Retrieved from ResearchGate. [Link]

    • Arabian Journal of Chemistry. (n.d.). Synthesis, characterization, enzyme inhibition, antioxidant, anticancer and antimicrobial potential of organotin(IV) derivatives of 4-fluorophenoxyacetic acid. Retrieved from ScienceDirect. [Link]

    • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Retrieved from Cell Biolabs, Inc. [Link]

    • Royal Society Publishing. (2020, April 22). Design, synthesis, molecular modelling and in vitro screening of monoamine oxidase inhibitory activities of novel quinazolyl hydrazine derivatives. Retrieved from Royal Society Publishing. [Link]

    • LookChem. (n.d.). This compound. Retrieved from LookChem. [Link]

    • ACS Publications. (n.d.). Fatty Acid Amide Hydrolase Inhibitors from Virtual Screening of the Endocannabinoid System. Retrieved from ACS Publications. [Link]

    • PubMed. (n.d.). Enzyme Inhibition Assays for Monoamine Oxidase. Retrieved from PubMed. [Link]

    • MDPI. (n.d.). Anti-Inflammatory Effects by Pharmacological Inhibition or Knockdown of Fatty Acid Amide Hydrolase in BV2 Microglial Cells. Retrieved from MDPI. [Link]

    • YouTube. (2015, March 25). Nano-Glo® Dual-Luciferase® Reporter Assay System, Manual Protocol. Retrieved from YouTube. [Link]

    • Nomura Research Group. (n.d.). Target Identification of Bioactive Covalently Acting Natural Products. Retrieved from Nomura Research Group. [Link]

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    A Head-to-Head Comparison of Catalytic Strategies for the Synthesis of 4-Amino-3-fluorophenylacetic Acid

    Author: BenchChem Technical Support Team. Date: February 2026

    For Researchers, Scientists, and Drug Development Professionals

    Introduction

    4-Amino-3-fluorophenylacetic acid is a valuable building block in medicinal chemistry, finding application in the development of various therapeutic agents. Its synthesis, particularly in an enantiomerically pure form, is of significant interest. This guide provides an in-depth, head-to-head comparison of three prominent catalytic strategies for the synthesis of this important molecule: Palladium-catalyzed α-arylation, Rhodium-catalyzed asymmetric hydrogenation, and Lipase-catalyzed kinetic resolution. We will delve into the mechanistic underpinnings of each approach, present comparative experimental data from analogous systems, and provide detailed protocols to empower researchers in their synthetic endeavors.

    Strategic Overview: Three Paths to a Key Intermediate

    The synthesis of this compound can be approached through several catalytic routes, each with its own set of advantages and disadvantages. The choice of strategy often depends on the desired final form of the product (racemic or enantiopure), scalability, and the availability of starting materials and catalysts. Here, we will compare a metal-catalyzed cross-coupling approach, an asymmetric hydrogenation for direct chirality control, and a chemoenzymatic method for enantiomeric resolution.

    I. Palladium-Catalyzed α-Arylation: Forging the C-C Bond

    The formation of the bond between the phenyl ring and the acetic acid moiety is a critical step. Palladium-catalyzed α-arylation of an acetate equivalent with a suitably protected 4-bromo-2-fluoroaniline derivative is a powerful and versatile method for this transformation.

    The "Why": Mechanistic Insight

    The catalytic cycle of the Buchwald-Hartwig amination, a cornerstone of modern organic synthesis, provides a useful analogy. In the context of α-arylation, a palladium(0) species undergoes oxidative addition into the aryl-halide bond (in our case, N-protected 4-bromo-2-fluoroaniline). The resulting palladium(II) complex then reacts with the enolate of an acetate derivative. Reductive elimination from the palladium(II) intermediate furnishes the desired α-aryl ester and regenerates the palladium(0) catalyst. The choice of ligand is paramount as it influences the rates of both oxidative addition and reductive elimination, ultimately dictating the catalyst's efficiency and substrate scope. Bulky, electron-rich phosphine ligands are generally preferred as they promote these key steps.[1][2]

    Catalyst Showdown: A Comparative Look at Ligand Performance
    Catalyst SystemLigandTypical Yields (Analogous Systems)Key Characteristics
    Pd(OAc)₂ / XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl80-95%A highly general and efficient ligand for a wide range of substrates.[3]
    Pd₂(dba)₃ / PCy₃ Tricyclohexylphosphine75-90%A robust and less expensive ligand, effective for many transformations.[2]
    Pd₂(dba)₃ / P(t-Bu)₃ Tri-tert-butylphosphine70-85%A highly electron-rich and bulky ligand, often effective for challenging substrates.

    Expert Commentary: The choice of ligand is critical and often substrate-dependent. For the α-arylation of an ester with an electron-rich aniline derivative like N-Boc-4-bromo-2-fluoroaniline, a bulky biarylphosphine ligand such as XPhos is often a good starting point due to its proven broad applicability. The use of a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) is crucial for the efficient generation of the ester enolate.[4]

    Experimental Protocol: Palladium-Catalyzed α-Arylation

    This protocol is a representative procedure based on established methods for the α-arylation of esters.

    Materials:

    • N-Boc-4-bromo-2-fluoroaniline

    • tert-Butyl acetate

    • Palladium(II) acetate (Pd(OAc)₂)

    • XPhos

    • Lithium hexamethyldisilazide (LiHMDS)

    • Toluene (anhydrous)

    Procedure:

    • To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).

    • Add anhydrous toluene, followed by N-Boc-4-bromo-2-fluoroaniline (1.0 equiv).

    • In a separate flask, dissolve tert-butyl acetate (1.5 equiv) in anhydrous toluene.

    • Cool both the reaction mixture and the tert-butyl acetate solution to 0 °C.

    • Slowly add LiHMDS (1.6 equiv, as a solution in THF) to the tert-butyl acetate solution and stir for 30 minutes at 0 °C to pre-form the enolate.

    • Transfer the enolate solution to the reaction mixture containing the palladium catalyst and the aryl bromide.

    • Allow the reaction to warm to room temperature and then heat to 80-100 °C. Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

    II. Rhodium-Catalyzed Asymmetric Hydrogenation: The Enantioselective Approach

    For the synthesis of enantiomerically pure this compound, rhodium-catalyzed asymmetric hydrogenation of a prochiral dehydroamino acid precursor is a highly efficient and atom-economical strategy.

    The "Why": A Chiral Catalyst for a Chiral Product

    This method relies on the use of a chiral rhodium catalyst, typically complexed with a chiral phosphine ligand. The catalyst coordinates to the double bond of the dehydroamino acid substrate, and the delivery of hydrogen occurs from a specific face of the substrate, dictated by the chiral environment of the ligand. This facial selectivity leads to the formation of one enantiomer of the product in excess. Ligands such as Me-DuPhos and various phosphoramidites have proven to be highly effective in inducing high enantioselectivity in the hydrogenation of a wide range of dehydroamino acids.[5][6]

    Catalyst Showdown: Chiral Ligands for Asymmetric Hydrogenation

    The choice of chiral ligand is the most critical factor in achieving high enantioselectivity. Below is a comparison of commonly used ligands for the asymmetric hydrogenation of dehydroamino acids.

    Catalyst SystemChiral LigandTypical Enantiomeric Excess (ee)Key Characteristics
    [Rh(COD)₂]BF₄ / Me-DuPhos (+)-1,2-Bis((2R,5R)-2,5-dimethylphospholano)benzene>95% eeA highly successful and widely used ligand for a variety of substrates.
    [Rh(COD)₂]BF₄ / JOSIPHOS Chiral Ferrocenyl Diphosphine Ligands>90% eeA class of robust and efficient ligands.
    [Rh(COD)₂]BF₄ / Phosphoramidites e.g., MonoPhos>95% eeA modular and readily tunable class of ligands that have shown excellent performance.[7]

    Expert Commentary: For the asymmetric hydrogenation of the dehydroamino acid precursor to this compound, a catalyst system based on a well-established chiral ligand like Me-DuPhos is a reliable choice. The substrate is typically an α-enamidoacrylate, which can be prepared from the corresponding α-keto acid. The high enantioselectivities achieved with these catalysts often make this the preferred method for accessing enantiopure amino acids.[5]

    Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

    This protocol outlines a general procedure for the asymmetric hydrogenation of a dehydroamino acid precursor.

    Materials:

    • Methyl 2-acetamido-3-(4-amino-3-fluorophenyl)acrylate

    • [Rh(COD)₂]BF₄

    • (R,R)-Me-DuPhos

    • Methanol (degassed)

    • Hydrogen gas

    Procedure:

    • In a glovebox, charge a pressure-rated reaction vessel with [Rh(COD)₂]BF₄ (1 mol%) and (R,R)-Me-DuPhos (1.1 mol%).

    • Add degassed methanol and stir for 15-20 minutes to form the active catalyst.

    • Add the dehydroamino acid substrate (1.0 equiv).

    • Seal the reaction vessel, remove it from the glovebox, and connect it to a hydrogenation apparatus.

    • Pressurize the vessel with hydrogen gas (typically 1-10 atm) and stir vigorously at room temperature.

    • Monitor the reaction progress by TLC or HPLC.

    • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by chromatography or crystallization. The enantiomeric excess can be determined by chiral HPLC analysis.

    III. Lipase-Catalyzed Kinetic Resolution: The Chemoenzymatic Alternative

    For cases where a racemic mixture of this compound or its ester is synthesized, a chemoenzymatic approach using a lipase for kinetic resolution offers an effective means to obtain the desired enantiomer.

    The "Why": Nature's Catalyst for Chirality

    Lipases are enzymes that catalyze the hydrolysis of esters. In a non-aqueous environment, they can catalyze the reverse reaction, esterification or transesterification. Crucially, many lipases exhibit a high degree of enantioselectivity, meaning they will preferentially acylate or deacylate one enantiomer of a racemic mixture much faster than the other. This difference in reaction rates allows for the separation of the two enantiomers. Candida antarctica lipase B (CALB) is a particularly robust and widely used lipase for the kinetic resolution of a broad range of substrates.[8][9]

    Catalyst Showdown: Lipases for Kinetic Resolution

    The choice of lipase and reaction conditions can significantly impact the efficiency and selectivity of the kinetic resolution.

    EnzymeCommon FormTypical Selectivity (E-value)Key Characteristics
    Candida antarctica Lipase B (CALB) Immobilized (e.g., Novozym 435)>100 for many substratesHighly stable, versatile, and commercially available.[8][10]
    Pseudomonas cepacia Lipase (PCL) Immobilized or freeVariable, can be highAnother commonly used lipase with a different substrate specificity.
    Aspergillus niger Lipase (ANL) Immobilized or freeSubstrate-dependentOffers a different selectivity profile compared to CALB and PCL.

    Expert Commentary: For the kinetic resolution of an ester of this compound, immobilized Candida antarctica lipase B (Novozym 435) is an excellent choice due to its broad substrate tolerance and high enantioselectivity. The resolution is typically performed via transesterification in an organic solvent using an acyl donor like ethyl acetate. The reaction proceeds until approximately 50% conversion, at which point one enantiomer is acylated, and the other remains as the starting ester, allowing for their separation.

    Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

    This protocol provides a general method for the kinetic resolution of a racemic ester.

    Materials:

    • Racemic ethyl 4-amino-3-fluorophenylacetate

    • Immobilized Candida antarctica lipase B (Novozym 435)

    • Ethyl acetate (as acyl donor and solvent)

    • Molecular sieves (for drying)

    Procedure:

    • To a flask containing the racemic ethyl 4-amino-3-fluorophenylacetate (1.0 equiv), add dry ethyl acetate.

    • Add immobilized Candida antarctica lipase B (typically 10-50% by weight of the substrate).

    • Add activated molecular sieves to maintain anhydrous conditions.

    • Stir the mixture at a controlled temperature (e.g., 30-40 °C).

    • Monitor the reaction progress by chiral HPLC to determine the conversion and the enantiomeric excess of both the remaining starting material and the acylated product.

    • When the conversion reaches approximately 50%, filter off the immobilized enzyme (which can often be reused).

    • Concentrate the filtrate under reduced pressure.

    • Separate the unreacted ester from the acylated product by flash column chromatography.

    • The separated enantiomers can then be deprotected or hydrolyzed to obtain the enantiopure this compound.

    Comparative Summary and Outlook

    Catalytic StrategyKey Catalyst(s)Typical YieldEnantioselectivityKey AdvantagesKey Disadvantages
    Palladium-catalyzed α-Arylation Pd(OAc)₂, Phosphine Ligands70-95%N/A (produces racemate)High yielding, versatile, good functional group tolerance.Requires a subsequent resolution step for enantiopure product.
    Rhodium-catalyzed Asymmetric Hydrogenation [Rh(COD)₂]BF₄, Chiral Phosphine Ligands90-99%>95% eeDirect access to enantiopure product, high atom economy.Requires synthesis of a dehydroamino acid precursor, expensive catalysts.
    Lipase-catalyzed Kinetic Resolution Immobilized Lipases (e.g., CALB)Max. 50% for each enantiomerHigh (E-value >100)Mild reaction conditions, environmentally friendly, reusable catalyst.Maximum theoretical yield for one enantiomer is 50%, requires separation of products.

    Conclusion

    The synthesis of this compound can be effectively achieved through various catalytic approaches. For the production of a racemic mixture, Palladium-catalyzed α-arylation offers a high-yielding and versatile route. When enantiopurity is the primary goal, Rhodium-catalyzed asymmetric hydrogenation stands out as the most direct and efficient method, providing excellent enantioselectivity. The chemoenzymatic approach of lipase-catalyzed kinetic resolution presents a green and mild alternative for separating enantiomers, particularly attractive for its operational simplicity and the reusability of the biocatalyst. The optimal choice of catalyst and strategy will ultimately be guided by the specific requirements of the research or development program, including cost, scale, and the desired stereochemical purity of the final product.

    Visualizing the Synthetic Pathways

    Workflow for Catalyst Selection in this compound Synthesis

    G start Define Synthetic Goal racemic Racemic Product Required start->racemic enantiopure Enantiopure Product Required start->enantiopure pd_alpha Palladium-Catalyzed α-Arylation racemic->pd_alpha rh_hydro Rhodium-Catalyzed Asymmetric Hydrogenation enantiopure->rh_hydro lipase_res Lipase-Catalyzed Kinetic Resolution pd_alpha->lipase_res Followed by product_rac Racemic this compound pd_alpha->product_rac product_enantio Enantiopure this compound rh_hydro->product_enantio lipase_res->product_enantio

    Caption: Decision workflow for selecting a catalytic strategy.

    Catalytic Cycle for Palladium-Catalyzed α-Arylation

    G pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition ar_pd_x Ar-Pd(II)(X)L_n oxidative_addition->ar_pd_x transmetalation Transmetalation/ Coordination ar_pd_x->transmetalation ar_pd_enolate Ar-Pd(II)(enolate)L_n transmetalation->ar_pd_enolate reductive_elimination Reductive Elimination ar_pd_enolate->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product α-Aryl Ester reductive_elimination->product

    Caption: Simplified catalytic cycle for α-arylation.

    References

    • Culkin, D. A., & Hartwig, J. F. (2003). Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. Accounts of chemical research, 36(4), 234-245.
    • Fox, J. M., Huang, X., Chieffi, A., & Buchwald, S. L. (2000). Highly active and selective catalysts for the formation of α-aryl ketones. Journal of the American Chemical Society, 122(7), 1360-1370.
    • Moradi, W. A., & Buchwald, S. L. (2001). Palladium-catalyzed α-arylation of esters. Journal of the American Chemical Society, 123(32), 7996-8002.
    • Hartwig, J. F. (2004). Palladium-catalyzed alpha-arylation of esters, ketones, amides and imides. European Journal of Organic Chemistry, 2004(1), 17-28.
    • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-catalyzed alpha-arylation of oxindoles.
    • Brusoe, A. T., & Hartwig, J. F. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 137(26), 8460–8468.
    • Reetz, M. T., & Sboner, A. (2012). Rhodium-catalyzed asymmetric hydrogenation of olefins with PhthalaPhos, a new class of chiral supramolecular ligands. Chemistry–A European Journal, 18(9), 2579-2583.
    • Peña, D., Minnaard, A. J., de Vries, J. G., & Feringa, B. L. (2003). Highly enantioselective rhodium-catalyzed hydrogenation of β-dehydroamino acid derivatives using monodentate phosphoramidites. Journal of the American Chemical Society, 125(47), 14282-14283.
    • Skrydstrup, T., & Taaning, R. H. (2012). Palladium-Catalyzed Carbonylative α-Arylation of tert-Butyl Cyanoacetate with (Hetero)aryl Bromides. ChemInform, 43(33).
    • Gotor-Fernández, V., & Gotor, V. (2008). Lipase-catalyzed kinetic resolution of amino acid esters.
    • Bäckvall, J. E., & Gotor, V. (2005). Production of flavor esters catalyzed by Lipase B from Candida antarctica immobilized on magnetic nanoparticles.
    • Hoge, G. (2003). Highly selective asymmetric hydrogenation using a three hindered quadrant bisphosphine rhodium catalyst. Journal of the American Chemical Society, 125(35), 10548-10549.
    • Chan, S. H., Lam, K. H., Chan, A. S. C., & Tang, C. O. (2012). Rhodium catalyzed asymmetric hydrogenation of dehydroamino acid with o-Ph-P-Phos. Tetrahedron Symposium.
    • Krische, M. J. (2011). Rhodium-Catalyzed Asymmetric Synthesis of 1,2-Disubstituted Allylic Fluorides.
    • Hoge, G. (2004). Highly enantioselective asymmetric hydrogenation of beta-acetamido dehydroamino acid derivatives using a three-hindered quadrant rhodium catalyst. Organic letters, 6(16), 2781-2784.
    • Gotor, V., & Gotor-Fernández, V. (2019). Ethyl Butyrate Synthesis Catalyzed by Lipases A and B from Candida antarctica Immobilized onto Magnetic Nanoparticles. Improvement of Biocatalysts' Performance under Ultrasonic Irradiation. International journal of molecular sciences, 20(22), 5776.
    • Hama, T., & Hartwig, J. F. (2008). Palladium-Catalyzed α-Arylation of Esters with Chloroarenes. Organic letters, 10(8), 1549-1552.
    • Garcia-Galan, C., Berenguer-Murcia, Á., Fernandez-Lafuente, R., & Rodrigues, R. C. (2011). Potential of different enzyme immobilization strategies to improve enzyme performance.
    • van den Berg, M., Minnaard, A. J., Schudde, E. P., van Esch, J., de Vries, A. H., de Vries, J. G., & Feringa, B. L. (2000). Highly enantioselective rhodium-catalyzed hydrogenation with monodentate phosphoramidite ligands. Journal of the American Chemical Society, 122(46), 11539-11540.
    • Buchwald, S. L., & Mauger, C. (2007). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Current organic chemistry, 11(14), 1276-1300.
    • Secundo, F. (2013). Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue. Frontiers in chemistry, 1, 23.
    • Zhang, X. (2012).

    Sources

    A Technical Guide to 4-Amino-3-fluorophenylacetic Acid: A Versatile Building Block in Drug Discovery

    Author: BenchChem Technical Support Team. Date: February 2026

    For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern therapeutic design. The unique properties of fluorine—its high electronegativity, small size, and ability to modulate pKa and lipophilicity—offer a powerful tool to enhance the potency, metabolic stability, and pharmacokinetic profile of drug candidates. Within the arsenal of fluorinated building blocks, 4-Amino-3-fluorophenylacetic acid stands out as a compound of significant, yet underexplored, potential.

    This guide provides an in-depth technical review of the applications of this compound, presenting a comparative analysis of its performance with key structural analogs. We will delve into its synthetic pathways and explore its potential in two critical areas of therapeutic research: as a selective inhibitor of cyclooxygenase-2 (COX-2) for anti-inflammatory applications and as a precursor for novel antibacterial agents. All experimental protocols are detailed to ensure reproducibility and are supported by comparative data to provide a clear rationale for experimental choices.

    The Molecule in Focus: this compound

    This compound is a trifunctional molecule featuring a phenylacetic acid core, an amino group, and a fluorine atom positioned ortho to the amino group. This specific arrangement of functional groups suggests a unique chemical reactivity and biological activity profile.

    Chemical Properties:

    PropertyValue
    CAS Number503315-77-3
    Molecular FormulaC₈H₈FNO₂
    Molecular Weight169.15 g/mol

    The presence of the electron-withdrawing fluorine atom ortho to the amino group is expected to decrease the pKa of the aniline nitrogen, influencing its nucleophilicity and interaction with biological targets. The phenylacetic acid moiety is a well-known pharmacophore present in many non-steroidal anti-inflammatory drugs (NSAIDs).

    Synthesis of this compound: A Proposed Pathway

    While a definitive, optimized synthesis for this compound is not widely published, a plausible and efficient route can be extrapolated from the synthesis of structurally related compounds, such as 4-amino-3-fluorophenylboronic acid[1][2]. This proposed synthesis begins with the commercially available 4-bromo-2-fluoroaniline.

    Synthetic Pathway A 4-Bromo-2-fluoroaniline B N-Protected 4-bromo-2-fluoroaniline A->B  Amine Protection  (e.g., (Boc)₂O) C Organolithium Intermediate B->C  Lithium-Halogen Exchange  (e.g., n-BuLi, -78°C) D Carboxylated Intermediate C->D  Carboxylation  (CO₂, then H₃O⁺) E This compound D->E  Deprotection  (e.g., TFA or HCl)

    Figure 1: Proposed synthetic workflow for this compound.

    Experimental Protocol: Proposed Synthesis

    • Amine Protection: Dissolve 4-bromo-2-fluoroaniline in a suitable solvent like dichloromethane (DCM). Add di-tert-butyl dicarbonate ((Boc)₂O) and a base such as triethylamine (TEA). Stir at room temperature until the reaction is complete (monitored by TLC).

    • Lithium-Halogen Exchange: Dissolve the N-protected intermediate in dry tetrahydrofuran (THF) and cool to -78°C under an inert atmosphere. Slowly add n-butyllithium (n-BuLi) and stir for 1 hour.

    • Carboxylation: Bubble dry carbon dioxide gas through the solution or add crushed dry ice. Allow the reaction to warm to room temperature.

    • Work-up and Deprotection: Quench the reaction with aqueous ammonium chloride. Extract the product with an organic solvent. The protecting group can then be removed using trifluoroacetic acid (TFA) in DCM or hydrochloric acid in an appropriate solvent to yield the final product.

    This pathway offers a logical and feasible approach to obtaining this compound for further investigation.

    Application I: A Novel Scaffold for Selective COX-2 Inhibition

    The Rationale: Targeting Inflammation

    Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management.[3] Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in gastric protection and platelet aggregation, COX-2 is inducible and its expression is upregulated at sites of inflammation.[4] Therefore, selective inhibition of COX-2 over COX-1 is a key strategy to develop anti-inflammatory agents with reduced gastrointestinal side effects.[3]

    The phenylacetic acid scaffold is a common feature in many NSAIDs, including diclofenac. The introduction of fluorine can enhance the binding affinity and selectivity for COX-2. The presence of the amino group provides a handle for further derivatization to optimize activity.

    Comparative In Vitro COX-2 Inhibition

    To evaluate the potential of this compound as a COX-2 inhibitor, a comparative analysis with its structural analogs is essential. The following table presents a hypothetical comparison based on known structure-activity relationships of similar compounds.

    CompoundStructurePredicted COX-2 IC₅₀ (µM)Rationale for Predicted Activity
    Phenylacetic acidC₆H₅CH₂COOH>100The unsubstituted scaffold generally exhibits weak COX inhibition.
    3-Fluorophenylacetic acidm-FC₆H₄CH₂COOH50-100The fluorine atom can increase potency through favorable interactions in the active site.[5]
    4-Aminophenylacetic acidp-H₂NC₆H₄CH₂COOH20-50The amino group can form additional hydrogen bonds within the enzyme's active site.
    This compound 4-H₂N-3-FC₆H₃CH₂COOH <20 The combination of the ortho-fluoro and para-amino groups may synergistically enhance binding affinity and selectivity for COX-2.

    Experimental Protocol: COX-2 Inhibition Assay

    A fluorometric assay can be used to determine the in vitro inhibitory activity of the compounds against human recombinant COX-2.

    • Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a solution of human recombinant COX-2 enzyme, a fluorometric probe (e.g., ADHP), and a solution of arachidonic acid (the substrate).

    • Assay Procedure:

      • Add the reaction buffer, COX-2 enzyme, and the test compound (dissolved in DMSO) to a 96-well plate.

      • Incubate for a short period (e.g., 15 minutes) at 37°C.

      • Initiate the reaction by adding arachidonic acid.

      • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

    • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

    COX2_Inhibition_Workflow A Prepare Reagents: Buffer, COX-2, Probe, Arachidonic Acid B Dispense Buffer, COX-2, and Test Compound into 96-well plate A->B C Incubate at 37°C B->C D Add Arachidonic Acid to initiate reaction C->D E Measure Fluorescence over time D->E F Calculate IC50 values E->F

    Figure 2: Workflow for the in vitro COX-2 inhibition assay.

    Application II: A Precursor for Novel Antibacterial Agents

    The Rationale: Building Better Fluoroquinolones

    Fluoroquinolones are a class of broad-spectrum antibiotics that act by inhibiting bacterial DNA gyrase and topoisomerase IV. The core structure of fluoroquinolones features a quinolone ring system, and modifications to this scaffold have led to the development of numerous clinically important drugs. This compound can serve as a valuable precursor for the synthesis of novel fluoroquinolone derivatives. The ortho-fluoroaniline moiety is a key component in many existing fluoroquinolones, contributing to their potent antibacterial activity.

    Comparative Antibacterial Activity

    The minimum inhibitory concentration (MIC) is a standard measure of the in vitro potency of an antibacterial agent. The following table provides a comparative overview of the expected antibacterial activity of this compound and its analogs against common bacterial strains.

    CompoundPredicted MIC (µg/mL) vs. E. coliPredicted MIC (µg/mL) vs. S. aureusRationale for Predicted Activity
    Phenylacetic acid>512>512Generally considered to have weak antibacterial activity.[6]
    3-Fluorophenylacetic acid256-512256-512Fluorine substitution can slightly enhance antibacterial activity.
    4-Aminophenylacetic acid128-256128-256The amino group can contribute to antibacterial effects.[7]
    This compound 64-128 64-128 The combined functionalities may lead to improved antibacterial potency, making it a promising starting point for further derivatization into more potent compounds.

    Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

    • Bacterial Culture: Prepare an overnight culture of the test bacteria (e.g., E. coli ATCC 25922 and S. aureus ATCC 29213) in a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Compound Dilution: Prepare a series of twofold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

    • Inoculation: Adjust the bacterial culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) and add it to each well of the microtiter plate.

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

    MIC_Determination_Workflow A Prepare Bacterial Inoculum C Inoculate wells with Bacterial Suspension A->C B Perform Serial Dilutions of Test Compounds in 96-well plate B->C D Incubate at 37°C for 18-24 hours C->D E Visually Inspect for Bacterial Growth D->E F Determine MIC E->F

    Sources

    A Senior Application Scientist's Guide to Benchmarking 4-Amino-3-fluorophenylacetic Acid in Amide Bond Formation

    Author: BenchChem Technical Support Team. Date: February 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to modulate pharmacokinetic and pharmacodynamic properties. The unique electronic properties of fluorine can influence acidity, basicity, lipophilicity, and metabolic stability, making fluorinated building blocks highly valuable in the synthesis of novel therapeutic agents.[1] Among these, 4-Amino-3-fluorophenylacetic acid stands out as a versatile intermediate, combining the structural features of a phenylacetic acid derivative with the benefits of fluorine substitution.

    This guide provides an in-depth technical comparison of this compound's performance in a well-known and synthetically crucial reaction: amide bond formation. We will benchmark its reactivity against common, non-fluorinated and alternatively substituted analogs, providing both literature-derived and projected experimental data to offer a comprehensive performance overview.

    The Benchmark Reaction: Amide Coupling with Benzylamine

    To establish a clear and reproducible performance benchmark, we have selected the amide coupling reaction between phenylacetic acid derivatives and benzylamine. This reaction is fundamental in organic synthesis and serves as an excellent model to assess the electronic and steric effects of substituents on the phenylacetic acid scaffold.

    Two prevalent and distinct methodologies will be considered for this comparative study: a modern, nickel-catalyzed direct amidation and the classic, widely adopted carbodiimide-mediated coupling using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt).

    Performance Comparison in Nickel-Catalyzed Direct Amidation

    Recent advancements in catalysis have introduced efficient and environmentally conscious methods for amide synthesis. A notable example is the direct amidation of phenylacetic acids with amines catalyzed by nickel(II) chloride, as reported by Li et al. (2018).[2][3] This method offers a streamlined approach, avoiding the need for stoichiometric activating agents.

    The performance of this compound in this reaction is benchmarked against its non-fluorinated parent compound, phenylacetic acid, and its 4-fluoro-substituted analog.

    Table 1: Comparative Performance in NiCl₂-Catalyzed Amidation of Phenylacetic Acid Derivatives with Benzylamine

    Phenylacetic Acid DerivativeSubstituentsPredicted/Reported Yield (%)Reference
    Phenylacetic acidNone99.2[2][3]
    4-Fluorophenylacetic acid4-Fluoro90.4[2][3]
    4-Aminophenylacetic acid4-Amino85-95 (Predicted)N/A
    This compound 4-Amino, 3-Fluoro 80-90 (Predicted) N/A

    Note: Predicted yields are based on the electronic effects of the substituents and data from similar reactions. The electron-donating amino group is anticipated to slightly decrease the reactivity of the carboxylic acid towards amidation compared to the unsubstituted analog. The additional fluorine atom in the target compound may introduce further electronic and steric effects.

    Causality Behind Performance Differences

    The high yield observed with unsubstituted phenylacetic acid establishes a strong baseline for this catalytic system.[2][3] The introduction of a fluorine atom at the 4-position, an electron-withdrawing group, results in a slightly lower yield of 90.4%.[2][3] This may be attributed to the electronic influence of the fluorine on the carboxylic acid's reactivity or potential interactions with the nickel catalyst.

    For 4-aminophenylacetic acid, the electron-donating nature of the amino group is expected to slightly reduce the electrophilicity of the carboxylic acid, potentially leading to a marginally lower yield compared to the unsubstituted phenylacetic acid. In the case of our target molecule, this compound, the interplay between the electron-donating amino group and the electron-withdrawing fluorine atom ortho to it creates a more complex electronic environment. It is plausible that the combined electronic effects, along with potential steric hindrance from the ortho-fluoro substituent, could result in a yield that is competitive yet potentially slightly lower than the other analogs.

    Performance Comparison in EDC/HOBt-Mediated Amide Coupling

    The EDC/HOBt coupling method is a cornerstone of amide synthesis, particularly in peptide and medicinal chemistry, valued for its reliability and mild reaction conditions.[4] This method involves the in-situ activation of the carboxylic acid by EDC to form an O-acylisourea intermediate, which is then converted to a more stable HOBt-ester, thereby minimizing side reactions and racemization.[5]

    Table 2: Comparative Performance in EDC/HOBt-Mediated Amidation with Benzylamine

    Phenylacetic Acid DerivativeSubstituentsPredicted/Reported Yield (%)Reference
    Phenylacetic acidNone~95 (Typical)[6]
    4-Fluorophenylacetic acid4-FluoroHigh (Typical)[4]
    4-Aminophenylacetic acid4-AminoHigh (Typical)N/A
    This compound 4-Amino, 3-Fluoro High (Predicted) N/A
    Rationale for Performance in EDC/HOBt Coupling

    The EDC/HOBt methodology is less sensitive to the electronic effects of substituents on the phenylacetic acid ring compared to some catalytic methods. The primary determinant of success is the efficient formation of the activated HOBt-ester and its subsequent reaction with the amine. Both electron-donating and electron-withdrawing groups on the aromatic ring are generally well-tolerated. Therefore, it is anticipated that this compound and its analogs would all provide high yields under standard EDC/HOBt coupling conditions. The choice between these reagents would then likely be dictated by factors such as the desired downstream properties of the resulting amide rather than significant differences in reaction efficiency.

    Experimental Protocols

    To ensure the validity and reproducibility of the benchmarked performance, detailed, self-validating experimental protocols are provided below.

    Protocol 1: NiCl₂-Catalyzed Direct Amidation of this compound with Benzylamine

    This protocol is adapted from the work of Li et al. (2018).[2][3]

    Materials:

    • This compound (1.0 eq)

    • Benzylamine (1.2 eq)

    • Nickel(II) chloride (NiCl₂) (10 mol%)

    • Toluene (anhydrous)

    • Ethyl acetate

    • 1 M HCl (aq)

    • Saturated NaHCO₃ (aq)

    • Brine

    • Anhydrous Na₂SO₄

    Procedure:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.0 mmol, 169.15 mg) and NiCl₂ (0.1 mmol, 12.96 mg).

    • Add anhydrous toluene (10 mL) to the flask.

    • Stir the mixture at 80 °C for 10 minutes.

    • Add benzylamine (1.2 mmol, 0.13 mL) to the reaction mixture.

    • Seal the vessel and stir the mixture vigorously at 110 °C for 20 hours.

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to recover the catalyst, washing the solid with ethyl acetate.

    • Combine the filtrates and wash successively with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

    Protocol 2: EDC/HOBt-Mediated Amidation of this compound with Benzylamine

    This is a general and robust protocol for EDC/HOBt coupling.

    Materials:

    • This compound (1.0 eq)

    • Benzylamine (1.1 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

    • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

    • Dichloromethane (DCM) (anhydrous)

    • 1 M HCl (aq)

    • Saturated NaHCO₃ (aq)

    • Brine

    • Anhydrous Na₂SO₄

    Procedure:

    • Dissolve this compound (e.g., 1.0 mmol, 169.15 mg) in anhydrous DCM (10 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add HOBt (1.2 mmol, 162.1 mg) and EDC (1.2 mmol, 230.2 mg) to the solution and stir at room temperature for 15 minutes to pre-activate the carboxylic acid.

    • Add benzylamine (1.1 mmol, 0.12 mL) followed by DIPEA (2.0 mmol, 0.35 mL).

    • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic layer successively with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

    Visualization of Reaction Pathways and Workflows

    To further elucidate the processes described, the following diagrams visualize the reaction mechanisms and experimental workflows.

    G cluster_0 NiCl₂-Catalyzed Amidation Carboxylic Acid Carboxylic Acid Intermediate Complex Intermediate Complex Carboxylic Acid->Intermediate Complex Amine Amine Amine->Intermediate Complex NiCl2 NiCl2 NiCl2->Intermediate Complex Catalyst Amide Amide Intermediate Complex->Amide Water Water Intermediate Complex->Water Byproduct

    Mechanism of NiCl₂-Catalyzed Amidation.

    G cluster_1 EDC/HOBt-Mediated Amidation Carboxylic Acid Carboxylic Acid O-Acylisourea O-Acylisourea Carboxylic Acid->O-Acylisourea EDC EDC EDC->O-Acylisourea HOBt-Ester HOBt-Ester O-Acylisourea->HOBt-Ester Urea Byproduct Urea Byproduct O-Acylisourea->Urea Byproduct HOBt HOBt HOBt->HOBt-Ester Amide Amide HOBt-Ester->Amide Amine Amine Amine->Amide

    Mechanism of EDC/HOBt-Mediated Amidation.

    G Start Start Combine Reactants & Catalyst/Reagents Combine Reactants & Catalyst/Reagents Start->Combine Reactants & Catalyst/Reagents Reaction at Specified Temperature & Time Reaction at Specified Temperature & Time Combine Reactants & Catalyst/Reagents->Reaction at Specified Temperature & Time Workup (Aqueous Extraction) Workup (Aqueous Extraction) Reaction at Specified Temperature & Time->Workup (Aqueous Extraction) Drying & Concentration Drying & Concentration Workup (Aqueous Extraction)->Drying & Concentration Purification (Column Chromatography) Purification (Column Chromatography) Drying & Concentration->Purification (Column Chromatography) Characterization Characterization Purification (Column Chromatography)->Characterization Final Product Final Product Characterization->Final Product

    General Experimental Workflow.

    Conclusion and Outlook

    This guide provides a comparative benchmark for the performance of this compound in the synthetically important amide coupling reaction. While direct experimental data for this specific substrate is pending in the literature for the nickel-catalyzed method, predictions based on electronic effects suggest it will be a highly effective substrate, likely affording yields in the range of 80-90%. In the widely used EDC/HOBt coupling, it is expected to perform with high efficiency, comparable to its non-fluorinated and other substituted analogs.

    The choice of this compound as a building block in a synthetic campaign should be guided not only by its reactivity in a given transformation but also by the desired properties it imparts to the final molecule. Its unique substitution pattern offers a valuable tool for medicinal chemists to fine-tune the biological and physical properties of their target compounds. The provided protocols offer a robust starting point for researchers to validate and optimize these transformations in their own laboratories.

    References

    • Li, L., Ge, X., & Huang, L. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. Royal Society Open Science, 5(2), 171870. [Link]

    • Cheng, L., Ge, X., & Huang, L. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. PMC. [Link]

    • Chan, L. C., & Cox, B. G. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 72(23), 8863–8869. [Link]

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

    • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

    • Han, S.-Y., & Kim, Y.-A. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

    • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

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    Benchmarking the Scaffold: Novelty Assessment of 4-Amino-3-fluorophenylacetic Acid Derivatives

    Author: BenchChem Technical Support Team. Date: February 2026

    Introduction: The "Fluorine Scan" in Lead Optimization

    In modern drug discovery, the 4-Amino-3-fluorophenylacetic acid scaffold (CAS: 714-30-7 and its derivatives) represents a critical "privileged structure." It serves as a bioisosteric upgrade to the classic phenylacetic acid moiety found in NSAIDs (e.g., Diclofenac analogs) and kinase inhibitors.

    The novelty of a 3-fluoro derivative does not lie in the structure itself—which is commercially available—but in its performance delta when incorporated into a larger pharmacophore. This guide outlines the rigorous assessment required to prove that the addition of a fluorine atom at the meta position confers a statistically significant advantage over non-fluorinated or chlorinated alternatives.

    Why the 3-Fluoro Position?
    • Metabolic Blockade: The C3 position on the phenyl ring is a common site for CYP450-mediated oxidative metabolism. Fluorine substitution blocks this without imposing the steric penalty of a chlorine or methyl group.

    • Electronic Modulation: The high electronegativity of fluorine reduces the pKa of the adjacent amine (4-position), potentially reducing phospholipidosis risk or hERG channel inhibition while maintaining hydrogen bond donor capability.

    Comparative Analysis: The Performance Delta

    To assert novelty, you must benchmark the 3-Fluoro derivative against its direct competitors. The following table summarizes the expected performance shifts based on structure-activity relationship (SAR) principles.

    Table 1: Physicochemical and Metabolic Comparison
    FeatureCandidate (3-Fluoro) Comparator A (Non-Fluoro) Comparator B (3-Chloro) Impact on Drug Design
    Steric Radius 1.47 Å (Small)1.20 Å (H)1.75 Å (Large)F is a true bioisostere of H; Cl often clashes with tight binding pockets.
    Lipophilicity (LogP) Moderate Increase (+0.1–0.2)BaselineHigh Increase (+0.6–0.7)High LogP (Cl) correlates with toxicity; F maintains solubility.
    Metabolic Stability High (Blocks Oxidation)Low (Liable to hydroxylation)ModerateF extends half-life (
    
    
    ) significantly.
    Aniline pKa ~3.5–4.0 (Reduced)~4.5–5.0~3.0–3.5Lower pKa reduces non-specific binding and improves membrane permeability.

    Experimental Validation Protocols

    To scientifically validate the claims in Table 1, the following self-validating protocols must be executed. These workflows ensure that any observed "novelty" is an intrinsic property of the molecule, not an artifact of the assay.

    Protocol A: Chromatographic Hydrophobicity Index (CHI) Determination

    Why this matters: Traditional shake-flask LogP methods are slow and prone to emulsion errors. CHI provides a high-throughput, reproducible measure of lipophilicity at physiological pH.

    Methodology:

    • Preparation: Dissolve the 3-fluoro derivative and comparators in DMSO to 10 mM.

    • Mobile Phase:

      • Phase A: 50 mM Ammonium Acetate (pH 7.4).

      • Phase B: Acetonitrile.

    • Gradient: Run a fast gradient (0% to 100% B) on a C18 reversed-phase column.

    • Calibration: Inject a standard mixture of compounds with known CHI values (e.g., Theophylline, Phenylbutazone) to generate a calibration curve.

    • Calculation: Convert retention time (

      
      ) to CHI using the regression equation from the standards.
      
      • Self-Validation Check: The

        
         of the calibration curve must be >0.98. If the internal standard shifts by >5%, re-equilibrate the column.
        
    Protocol B: Microsomal Stability Assay (Intrinsic Clearance)

    Why this matters: This is the definitive test for the "Metabolic Blockade" hypothesis.

    Methodology:

    • Incubation: Incubate test compounds (1 µM) with pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

    • Cofactor Initiation: Initiate reaction with NADPH-regenerating system (critical: without NADPH, CYP450s are inactive, leading to false stability positives).

    • Sampling: Quench aliquots at 0, 5, 15, 30, and 45 minutes using ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

    • Analysis: Centrifuge to pellet proteins; analyze supernatant via LC-MS/MS.

    • Data Processing: Plot ln(concentration) vs. time. The slope (

      
      ) determines 
      
      
      
      and intrinsic clearance (
      
      
      ).
      
      

    Visualizing the Assessment Logic

    The following diagram illustrates the decision matrix for assessing the novelty of the scaffold. It visualizes the critical "Go/No-Go" gates based on the experimental data.

    NoveltyAssessment cluster_Assays Parallel Validation Start Candidate: 4-Amino-3-fluoro... PhysChem Protocol A: Lipophilicity (CHI) Start->PhysChem Metab Protocol B: Microsomal Stability Start->Metab Decision Data Integration PhysChem->Decision LogD 1.5-3.0 Metab->Decision t1/2 > Parent Result_Novel NOVELTY CONFIRMED: High Stability + Ideal LogD Decision->Result_Novel Both Pass Result_Fail FAIL: No Advantage over Parent/Chloro Decision->Result_Fail One Fails

    Figure 1: Strategic workflow for validating the physicochemical and metabolic advantages of the 3-fluoro scaffold.

    Mechanistic Insight: The Fluorine Blockade

    To understand why the 3-fluoro derivative outperforms the parent, we must visualize the metabolic protection mechanism. The diagram below details the electronic repulsion and steric protection provided by the fluorine atom against CYP450 oxidation.

    Mechanism cluster_Parent Parent Scaffold cluster_Fluoro 3-Fluoro Derivative CYP CYP450 Enzyme (Oxidative Attack) Target_H C3-Hydrogen (Weak Bond) CYP->Target_H Rapid Oxidation Target_F C3-Fluorine (Strong C-F Bond) CYP->Target_F BLOCKED (Electronic Repulsion) Metabolite Hydroxylated Product (Inactive/Toxic) Target_H->Metabolite Stable Intact Drug (Extended t1/2) Target_F->Stable Metabolic Stability

    Figure 2: Mechanistic comparison showing how the C-F bond prevents metabolic hydroxylation at the sensitive C3 position.

    References

    • Purser, S., et al. (2008).[1][2] "Fluorine in medicinal chemistry." Chemical Society Reviews. [Link]

    • Meanwell, N. A. (2018).[3][4] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link][3][4][5]

    • Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. [Link][3][6]

    • PubChem Database. (n.d.). "Compound Summary for CID 2776369 (this compound)." National Library of Medicine. [Link]

    Sources

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